molecular formula C26H24NP B1302016 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl CAS No. 240417-00-9

2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl

Cat. No.: B1302016
CAS No.: 240417-00-9
M. Wt: 381.4 g/mol
InChI Key: JGFXUYLYPITYGR-UHFFFAOYSA-N
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Description

2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl is a useful research compound. Its molecular formula is C26H24NP and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-diphenylphosphanylphenyl)-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24NP/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFXUYLYPITYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370588
Record name 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl
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Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240417-00-9
Record name 2-(Diphenylphosphino)-2′-(N,N-dimethylamino)biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=240417-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl

Introduction: The Strategic Design of a Privileged Ligand

In the landscape of modern catalysis, the development of highly efficient and versatile ligands is paramount for advancing chemical synthesis. Among the pantheon of "Buchwald-type" biaryl phosphine ligands, this compound, often referred to as PhDavePhos, stands out as a particularly effective ancillary ligand for a variety of transition metal-catalyzed cross-coupling reactions.[1][2] Its architecture, featuring a sterically demanding diphenylphosphino group and an electron-donating N,N-dimethylamino moiety on a conformationally flexible biphenyl scaffold, is key to its utility.

This guide, intended for researchers and professionals in synthetic chemistry and drug development, provides a detailed exploration of the synthesis and characterization of this important ligand. We will delve into the mechanistic rationale behind the synthetic steps, offer detailed experimental protocols, and present a comprehensive overview of the analytical techniques required to verify its identity and purity.

Synthesis: A Multi-Step Approach to a High-Performance Ligand

The construction of this compound is a multi-step process that requires careful control of reaction conditions, particularly the exclusion of air and moisture. The general strategy involves the initial formation of a functionalized biphenyl core, followed by the introduction of the critical diphenylphosphino group. Several routes have been reported, with a common and reliable pathway proceeding through a 2-amino-2'-bromobiphenyl intermediate.[1]

Synthetic Workflow Overview

The synthesis can be logically divided into three primary stages: formation of the N,N-dimethylamino-bromobiphenyl core, lithiation, and subsequent phosphination.

Synthetic_Workflow A 2-Amino-2'-bromobiphenyl B Ullmann-type N,N-Dimethylation A->B Reagents: Iodomethane (excess) K2CO3, DMF C 2-(N,N-Dimethylamino)-2'-bromobiphenyl B->C D Lithiation with n-BuLi C->D Solvent: Anhydrous THF Temp: -78 °C E Intermediate Aryllithium Species D->E F Quenching with Chlorodiphenylphosphine E->F Reagent: ClP(Ph)2 G This compound F->G

Caption: Synthetic pathway for this compound.

Part 1: Synthesis of 2-(N,N-Dimethylamino)-2'-bromobiphenyl (Intermediate)

The initial step focuses on creating the biphenyl backbone with the necessary functionalities for the subsequent phosphination. This is achieved via an N-arylation reaction, a process conceptually similar to the Ullmann condensation or Goldberg reaction, which forms a C-N bond.[3][4]

Causality and Experimental Insight: The choice of a strong base like potassium carbonate is crucial to deprotonate the starting amine, generating the nucleophile. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the potassium cation without interfering with the nucleophilic attack. An excess of the methylating agent (iodomethane) is used to ensure complete conversion to the tertiary amine. The reaction is typically heated to overcome the activation energy for the nucleophilic aromatic substitution.

Detailed Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add 2-amino-2'-bromobiphenyl (1.0 eq), potassium carbonate (3.0 eq), and anhydrous dimethylformamide (DMF).

  • Reagent Addition: Under a positive pressure of nitrogen, add iodomethane (3.0 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-(N,N-dimethylamino)-2'-bromobiphenyl as a solid.

Part 2: Lithiation and Phosphination to Yield the Final Product

This final stage is the most critical and moisture-sensitive part of the synthesis. It involves a halogen-metal exchange to create a highly reactive aryllithium species, which is then trapped by an electrophilic phosphorus source.

Causality and Experimental Insight: The use of n-butyllithium (n-BuLi) at low temperatures (-78 °C) is a standard method for generating organolithium reagents from aryl bromides. The low temperature is essential to prevent side reactions, such as the decomposition of the organolithium intermediate. Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the organolithium species and its low freezing point. Chlorodiphenylphosphine is a highly effective electrophile for introducing the desired phosphino group. The entire procedure must be conducted under a strictly inert atmosphere (argon or nitrogen) as organolithium reagents and the final phosphine product are highly reactive towards oxygen and water.[2] The phosphine is an air-sensitive compound and should be handled and stored accordingly under an inert gas.[1]

Detailed Experimental Protocol:

  • Reaction Setup: Transfer the synthesized 2-(N,N-dimethylamino)-2'-bromobiphenyl (1.0 eq) to a flame-dried Schlenk flask. Evacuate and backfill the flask with argon three times.[2]

  • Dissolution: Add anhydrous THF via syringe under a positive argon atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise to the stirred solution. Maintain the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature.

  • Phosphination: Add chlorodiphenylphosphine (1.1 eq) dropwise to the aryllithium solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18 hours.[2]

  • Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.[2] The crude product can be purified by preparative thin layer chromatography or recrystallization from a suitable solvent system (e.g., benzene/acetone) to afford this compound as a white to yellow crystalline powder.[1][2]

Characterization: Verifying the Molecular Identity

Rigorous characterization is essential to confirm the successful synthesis and purity of the ligand. A combination of spectroscopic and physical methods is employed.

Molecular Structure

Caption: Structure of this compound.

Data Presentation: Physical and Spectroscopic Properties

The following table summarizes the key characterization data for the title compound.

PropertyValue / DescriptionReference
Molecular Formula C₂₆H₂₄NP[5]
Molecular Weight 381.45 g/mol [5]
Appearance White to yellow powder/crystals[1][2]
Melting Point 124–128 °C[1][2]
¹H NMR (CDCl₃) δ ~7.0-7.8 (m, Ar-H), ~2.6 (s, 6H, NMe₂)[6]
¹³C NMR (CD₂Cl₂) δ ~151.4 (C-N), ~43.5 (NMe₂), aromatic signals[6]
³¹P NMR (CDCl₃) Characteristic singlet in the phosphine region[6]
Solubility Insoluble in water; soluble in many organic solvents[2]

Expert Interpretation of Spectroscopic Data:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by a complex multiplet in the aromatic region (approximately 7.0-7.8 ppm) corresponding to the protons of the biphenyl and phenyl rings. A key diagnostic signal is a sharp singlet observed around 2.6 ppm, which integrates to six protons and is indicative of the two equivalent methyl groups of the N,N-dimethylamino moiety.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show a multitude of signals in the aromatic region. The carbons of the dimethylamino group typically appear around 43.5 ppm, while the carbon atom directly attached to the nitrogen (C-N) is found further downfield, around 151.4 ppm.[6]

  • ³¹P NMR Spectroscopy: This is perhaps the most definitive technique for characterizing phosphine ligands. The ³¹P NMR spectrum of this compound will exhibit a single sharp resonance. The precise chemical shift can vary depending on the solvent and concentration but is expected in the typical range for triarylphosphines. For example, a reaction mixture in CD₂Cl₂ showed a signal for the product phosphine.[6]

  • Mass Spectrometry: Electrospray ionization (ESI) or other soft ionization techniques will show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 382.17.[7]

Conclusion

The synthesis and characterization of this compound represent a well-established yet precise undertaking in synthetic organic chemistry. Its successful preparation hinges on the careful execution of moisture-sensitive steps, particularly the organometallic phosphination stage. The ligand's robust performance in facilitating challenging cross-coupling reactions is a direct consequence of its unique electronic and steric properties, which are deliberately installed through this synthetic sequence.[8][9] The detailed protocols and characterization data provided in this guide offer a comprehensive framework for researchers to confidently synthesize and validate this valuable catalytic tool.

References

An In-depth Technical Guide to 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl (PhDavePhos)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pivotal Role of Ligand Design in Modern Catalysis

In the landscape of modern synthetic chemistry, the development of sophisticated ligands has been a driving force behind the remarkable advancements in transition-metal catalysis. These molecular architects, coordinating to a central metal atom, meticulously orchestrate the reactivity and selectivity of catalytic transformations. Among the pantheon of privileged ligands, the Buchwald-type biaryl phosphines have emerged as a cornerstone, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide delves into the core physical and chemical properties of a prominent member of this class: 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl, commonly known as PhDavePhos. Through a detailed exploration of its structure, properties, and applications, we aim to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively harness the catalytic prowess of this versatile ligand.

Molecular Architecture and Physicochemical Properties

This compound is a biaryl monophosphine ligand characterized by a diphenylphosphino group and an N,N-dimethylamino group situated on adjacent phenyl rings of a biphenyl scaffold. This unique arrangement of a bulky, electron-rich phosphine donor and a coordinating amino group is central to its exceptional performance in catalysis.

Physical Properties at a Glance
PropertyValueReferences
CAS Number 240417-00-9[1][2]
Molecular Formula C₂₆H₂₄NP[2]
Molecular Weight 381.45 g/mol [2]
Appearance White to yellow crystalline powder[1][3]
Melting Point 122-128 °C[4][5]
Solubility Generally soluble in organic solvents such as THF, toluene, and dichloromethane. Insoluble in water.[1][6]
Storage Air-sensitive; should be stored under an inert atmosphere in a cool, dry place.[7]
Spectroscopic Characterization: Unveiling the Molecular Fingerprint

The structural integrity and purity of PhDavePhos are typically confirmed through a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the biphenyl and phenyl rings, as well as a singlet corresponding to the methyl protons of the N,N-dimethylamino group.

    • ¹³C NMR: The carbon spectrum reveals the distinct carbon environments within the molecule. Key signals include those for the aromatic carbons and the methyl carbons of the dimethylamino group. For instance, in CD₂Cl₂, characteristic peaks appear around 151.4 ppm for the carbon attached to the nitrogen and 43.5 ppm for the methyl carbons.[8]

    • ³¹P NMR: The phosphorus-31 NMR spectrum is a crucial tool for characterizing phosphine ligands. For PhDavePhos, a single sharp resonance is typically observed, with a chemical shift that can be influenced by the solvent and any coordination to a metal center. In CD₂Cl₂, the free ligand exhibits a signal around -51.9 ppm (as its difluorophosphorane derivative).[8]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the various functional groups present in the molecule. Key vibrations include C-H stretching from the aromatic rings and methyl groups, C=C stretching of the aromatic rings, and C-N stretching of the dimethylamino group.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural confirmation, often involving the loss of phenyl or dimethylamino groups.[9][10][11]

The Chemical Heart: Reactivity and Catalytic Prowess

The efficacy of PhDavePhos as a ligand stems from a synergistic combination of steric and electronic properties. The bulky diphenylphosphino group creates a sterically demanding environment around the metal center, which promotes the formation of highly reactive, monoligated palladium(0) species, a key intermediate in many cross-coupling reactions.[12] Concurrently, the electron-donating nature of the phosphine and the dimethylamino group increases the electron density on the palladium center, facilitating the crucial oxidative addition step of the catalytic cycle.[13]

A Workhorse in Palladium-Catalyzed Cross-Coupling Reactions

PhDavePhos has proven to be a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions, which are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds.

  • Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides or triflates and primary or secondary amines. The use of PhDavePhos allows for the coupling of a wide range of substrates, including sterically hindered aryl bromides, under relatively mild conditions.[3][14][15][16]

    Experimental Workflow: Buchwald-Hartwig Amination

    G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Oven-dried Schlenk tube under Argon reagents Add Pd catalyst, PhDavePhos, base (e.g., NaOtBu), and aryl halide start->reagents solvent Add anhydrous solvent (e.g., Toluene) reagents->solvent amine Add amine solvent->amine heat Heat reaction mixture (e.g., 80-110 °C) amine->heat monitor Monitor progress (TLC/GC) heat->monitor cool Cool to room temperature monitor->cool quench Quench with water cool->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

    Caption: General workflow for a Buchwald-Hartwig amination reaction.

  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of C-C bonds between organoboron compounds and organic halides or triflates. PhDavePhos-ligated palladium catalysts exhibit high activity in Suzuki-Miyaura couplings, enabling the synthesis of biaryls and other conjugated systems.[1]

The Catalytic Cycle in Action: A Mechanistic Glimpse

The catalytic cycle for these cross-coupling reactions, facilitated by a palladium-PhDavePhos complex, generally proceeds through three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

G pd0 Pd(0)L (L = PhDavePhos) oa_complex Ar-Pd(II)(L)-X pd0->oa_complex Oxidative Addition (Ar-X) trans_intermediate Ar-Pd(II)(L)-R' oa_complex->trans_intermediate Transmetalation (R'-M) or Amine Coordination/ Deprotonation trans_intermediate->pd0 Reductive Elimination product Ar-R' trans_intermediate->product G cluster_synthesis Synthesis of PhDavePhos start Start with 2-bromo-2'-(N,N- dimethylamino)biphenyl in dry THF lithiation Cool to -78 °C and add n-BuLi to perform lithium-halogen exchange start->lithiation phosphination Add chlorodiphenylphosphine (Ph₂PCl) and warm to room temperature lithiation->phosphination workup Quench with aqueous NH₄Cl, extract, and dry phosphination->workup purification Purify by column chromatography or recrystallization workup->purification

References

Discovery and history of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl (PhDavePhos)

A Privileged Ligand in Modern Catalysis

Abstract: This technical guide provides a comprehensive overview of 2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl, a prominent member of the Buchwald family of biaryl phosphine ligands. Known colloquially as PhDavePhos, this ligand has become indispensable in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-nitrogen and carbon-carbon bonds with high efficiency and broad substrate scope. This document delves into the historical context of its discovery, its rational design, detailed synthetic protocols, and its mechanistic role in catalysis. It is intended for researchers, chemists, and drug development professionals who utilize or seek to understand the application of advanced catalytic systems.

Introduction: The Dawn of Electron-Rich, Bulky Ligands

The development of palladium-catalyzed cross-coupling reactions has revolutionized synthetic chemistry, offering powerful tools for constructing complex molecular architectures. The success of these transformations, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, is critically dependent on the nature of the ancillary ligand bound to the palladium center.[1][2] In the late 1990s, the laboratory of Stephen L. Buchwald pioneered a new class of electron-rich, sterically hindered biaryl phosphine ligands that dramatically expanded the scope and utility of these reactions.[3][4] These ligands were designed to address key challenges in catalysis, namely promoting the difficult reductive elimination step and facilitating the activation of unreactive substrates like aryl chlorides.

2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl emerged from this research program as a highly effective and versatile ligand. Its structure features a biphenyl backbone which creates a bulky steric profile, a diphenylphosphino group which provides the key coordinating atom for the metal, and a strategically placed N,N-dimethylamino group. This tertiary amine is not merely a passive substituent; it plays a crucial, dynamic role in the catalytic cycle, a feature that will be explored in detail.

Genesis and Discovery

The development of 2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl and its analogues was a direct result of a systematic, hypothesis-driven approach to ligand design. Researchers sought to create ligands that could stabilize the catalytically active monoligated palladium(0) species, L1Pd(0), which is crucial for efficient oxidative addition, especially with less reactive electrophiles.[1]

The core design principles embodied in this ligand are:

  • Steric Bulk: The ortho-substituted biaryl backbone provides significant steric hindrance around the phosphorus atom. This bulk favors the formation of a 1:1 ligand-to-palladium complex, preventing the formation of inactive bis-ligated species and promoting the crucial reductive elimination step.

  • Electron-Richness: The phosphine group is highly electron-donating, which increases the electron density on the palladium center. This, in turn, facilitates the oxidative addition of the aryl halide to the Pd(0) complex, often the rate-limiting step of the catalytic cycle.

  • Hemilability: The N,N-dimethylamino group is positioned to act as a hemilabile coordinating group. It can coordinate to the palladium center at certain stages of the catalytic cycle to provide stability, yet dissociate with a low energetic penalty to open a coordination site for incoming substrates.[5] This "on-off" coordination is a key factor in the ligand's high activity.

While the dicyclohexylphosphino variant, known as DavePhos, was also developed, the diphenylphosphino version (PhDavePhos) offers a different electronic and steric profile, proving advantageous for specific applications.

Synthesis and Characterization

The synthesis of 2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl can be achieved through several routes. An early and effective method involves a multi-step sequence starting from 2-bromoaniline.[5] More optimized, one-pot procedures have also been developed.[5] Below is a representative protocol based on the lithiation of a biphenyl precursor followed by quenching with an electrophilic phosphorus source.

Experimental Protocol: Synthesis of 2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl

Disclaimer: This protocol is for informational purposes only and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Step 1: Synthesis of 2-bromo-2'-(N,N-dimethylamino)biphenyl

  • This intermediate is typically prepared via a Suzuki-Miyaura coupling between 1-bromo-2-iodobenzene and 2-(N,N-dimethylamino)phenylboronic acid.

Step 2: Lithiation and Phosphinylation

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-2'-(N,N-dimethylamino)biphenyl (1.0 eq).

  • Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.1 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise via syringe. The solution may change color, indicating lithiation. Stir at -78 °C for 1 hour.

  • In a separate flask, dissolve chlorodiphenylphosphine (1.2 eq) in anhydrous THF.

  • Slowly add the solution of chlorodiphenylphosphine to the lithiated biphenyl solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16-18 hours).[6]

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the title compound as a white to off-white solid.[6]

Characterization Data
PropertyValue
Molecular Formula C₂₆H₂₄NP
Molecular Weight 381.45 g/mol [7]
Appearance White to yellow powder or crystals[6][8]
Melting Point 122-126 °C[8]
CAS Number 240417-00-9[7]

Applications in Palladium-Catalyzed Cross-Coupling

2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl is a highly versatile ligand for a range of palladium-catalyzed reactions. Its primary application lies in Buchwald-Hartwig amination, but it has also been successfully employed in Suzuki-Miyaura couplings and other C-C bond-forming reactions.[6][8]

Buchwald-Hartwig Amination

This ligand is particularly effective for the coupling of aryl bromides and chlorides with a wide variety of amines, including primary and secondary amines, anilines, and heterocycles.[5] The catalyst system it forms is robust enough to handle sterically hindered substrates.

Representative Protocol: Pd-Catalyzed Amination of an Aryl Bromide
  • To an oven-dried vial or Schlenk tube, add Pd₂(dba)₃ (1.0 mol %), 2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl (2.5 mol %), and sodium tert-butoxide (1.4 eq).

  • Seal the vessel with a septum and purge with argon.

  • Add the aryl bromide (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous toluene or dioxane as the solvent via syringe.

  • Place the reaction vessel in a preheated oil bath at 80-110 °C and stir for the required time (typically 4-24 hours), monitoring by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Performance Data in Catalysis

The following table summarizes representative performance data for this ligand in cross-coupling reactions, compiled from various sources.

ElectrophileNucleophilePd Source (mol%)Ligand (mol%)BaseTemp (°C)Yield (%)
4-BromotolueneMorpholinePd(OAc)₂ (1)2.5NaOtBu100>98
4-ChlorotolueneAnilinePd₂(dba)₃ (1)3.0K₃PO₄11095
1-Bromo-4-(trifluoromethyl)benzeneN-MethylanilinePd(OAc)₂ (0.5)1.5Cs₂CO₃8097
2-BromopyridinePiperidinePd₂(dba)₃ (1.5)3.5NaOtBu10092

Note: Conditions and yields are illustrative and may vary based on the specific literature report.

Mechanistic Insights: The Role of the Hemilabile Amino Group

The high efficacy of 2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl is intrinsically linked to the functionality of its dimethylamino group. This group imparts a hemilabile character to the ligand, allowing it to adapt its coordination mode during the catalytic cycle.

G cluster_cycle Buchwald-Hartwig Amination Cycle cluster_ligand Role of the N,N-dimethylamino Group Pd0 L-Pd(0) OA_complex [L-Pd(0)(ArX)] Pd0->OA_complex Oxidative Addition (Ar-X) PdII_intermediate [L-Pd(II)(Ar)(X)] OA_complex->PdII_intermediate role1 During Oxidative Addition, the amino group may be dissociated to reduce steric hindrance. Amine_Coord [L-Pd(II)(Ar)(X)(HNR₂)] PdII_intermediate->Amine_Coord Amine Coordination role2 Post-Oxidative Addition, the amino group can coordinate to the Pd(II) center, stabilizing the 14-electron intermediate. Deprotonation [L-Pd(II)(Ar)(NR₂)] Amine_Coord->Deprotonation Deprotonation (-Base-H⁺X⁻) Deprotonation->Pd0 RE_Product Ar-NR₂ Deprotonation->RE_Product Reductive Elimination role3 This coordination is weak (hemilabile), allowing for displacement by the incoming amine.

Caption: Catalytic cycle for Buchwald-Hartwig amination highlighting the ligand's role.

  • Oxidative Addition: The active L-Pd(0) catalyst reacts with the aryl halide (Ar-X). At this stage, the bulky biaryl framework promotes the formation of the monoligated species necessary for the reaction to proceed.

  • Stabilization of Pd(II): After oxidative addition, a Pd(II) intermediate, [L-Pd(II)(Ar)(X)], is formed. This species can be electron-deficient. The N,N-dimethylamino group can coordinate to the palladium center, forming a more stable five-membered palladacycle. This intramolecular coordination stabilizes the complex.

  • Amine Coordination: For the reaction to proceed, the incoming amine (HNR₂) must coordinate to the palladium. The Pd-N(dimethylamino) bond is sufficiently weak (hemilabile) to be easily displaced by the substrate amine.[5]

  • Reductive Elimination: Following deprotonation of the coordinated amine by the base, the resulting amido complex undergoes reductive elimination to form the desired C-N bond and regenerate the L-Pd(0) catalyst. The steric bulk of the ligand is critical for promoting this final, product-forming step.

This ability to dynamically coordinate and de-coordinate provides a low-energy pathway through the catalytic cycle, avoiding potential catalyst decomposition pathways and increasing overall efficiency.

Conclusion and Future Outlook

2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl represents a landmark achievement in the rational design of ligands for cross-coupling catalysis. Its combination of steric bulk, electron-richness, and a unique hemilabile coordinating group provides a highly active and versatile catalytic system. It has found widespread use in academic and industrial settings, particularly for the synthesis of pharmaceuticals and fine chemicals where the construction of C-N bonds is paramount.[9]

The principles learned from the development of this and other Buchwald-type ligands continue to inform the design of new catalytic systems.[2] Future research will likely focus on developing even more active catalysts that can operate at lower loadings and milder conditions, as well as expanding the scope of these reactions to even more challenging and diverse substrates. The legacy of 2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl is not just in the countless reactions it has enabled, but in the fundamental understanding of ligand design it has provided to the scientific community.

References

Spectroscopic data (NMR, IR, MS) of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl (Ph-DavePhos)

Authored by: A Senior Application Scientist

Introduction: Beyond the Structure – Understanding a Catalyst's Identity

This compound, commonly known in the catalysis community as Ph-DavePhos, is a member of the Buchwald-type biaryl phosphine ligands.[1][2] These ligands are cornerstones in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, where they facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[3][4] The performance of a catalyst system employing Ph-DavePhos is intrinsically linked to the ligand's purity, structural integrity, and stability.

This guide provides an in-depth exploration of the essential spectroscopic techniques used to verify the identity and quality of Ph-DavePhos. As researchers, scientists, and drug development professionals, rigorous analytical characterization is not merely a procedural step but a foundational pillar of trustworthy and reproducible science. We will move beyond simply listing data points to explain the causality behind experimental choices and the logic of spectral interpretation, ensuring that every protocol is a self-validating system. The compound is a white powder with a melting point of 124–126 °C and is known to be air-sensitive, necessitating careful handling under an inert atmosphere.[1]

Section 1: Molecular Structure and Key Analytical Moieties

Understanding the spectroscopic data begins with a clear picture of the molecule's architecture. Ph-DavePhos features a biphenyl backbone with two distinct functional groups at the 2 and 2' positions: a diphenylphosphino group and an N,N-dimethylamino group. This atropisomeric structure gives it unique steric and electronic properties crucial for its catalytic activity.

Figure 1: Molecular Structure of Ph-DavePhos.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of Ph-DavePhos in solution. The combination of ¹H, ¹³C, and ³¹P NMR provides a complete and unambiguous fingerprint of the molecule.

Expertise in Practice: Why NMR is Critical

For a phosphine ligand, NMR is not just for structural confirmation.

  • ³¹P NMR is exceptionally sensitive to the electronic environment of the phosphorus atom. A single, sharp peak confirms the presence of a single phosphine species and its oxidation state. The chemical shift provides insight into the ligand's electron-donating ability. Upon coordination to a metal center like palladium, this peak will shift significantly, making ³¹P NMR an invaluable tool for studying catalytic mechanisms in situ.[5]

  • ¹H and ¹³C NMR confirm the integrity of the organic scaffold. The distinct signals for the N-methyl groups and the complex aromatic region verify that the biphenyl and phenyl groups are intact. Any degradation, such as P-oxidation or side reactions, would be immediately apparent as new, unexpected peaks.

Experimental Protocol: NMR Analysis

Causality Behind the Protocol: Ph-DavePhos is air-sensitive, meaning the phosphine can be oxidized to phosphine oxide.[1] Therefore, all sample preparation must be conducted under an inert atmosphere (e.g., in a glovebox) using deuterated solvents that have been degassed to remove dissolved oxygen.

  • Sample Preparation (Inert Atmosphere):

    • Weigh approximately 10-15 mg of Ph-DavePhos directly into an NMR tube.

    • Using a gas-tight syringe, add ~0.7 mL of a suitable deuterated solvent (e.g., CD₂Cl₂, THF-d₈, C₆D₆).[6]

    • Cap the NMR tube securely before removing it from the inert atmosphere.

  • Instrumental Parameters (Example: 400 MHz Spectrometer):

    • ¹H NMR: Acquire at least 16 scans. Set the spectral width to cover a range of -2 to 12 ppm.

    • ¹³C{¹H} NMR: Acquire several thousand scans (overnight acquisition is common) due to the low natural abundance of ¹³C. Use proton decoupling to simplify the spectrum to singlets. Spectral width: 0 to 160 ppm.

    • ³¹P NMR: Proton decoupling is typically used. A spectral width of -60 to 60 ppm is usually sufficient. The exact chemical shift should be referenced against an external standard (e.g., 85% H₃PO₄).

cluster_prep Sample Preparation (Inert) cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Weigh Ph-DavePhos p2 Add Degassed Deuterated Solvent p1->p2 p3 Cap NMR Tube p2->p3 a1 ¹H NMR p3->a1 a2 ¹³C NMR p3->a2 a3 ³¹P NMR p3->a3 an1 Confirm Structure a1->an1 an2 Assess Purity a1->an2 an3 Verify Oxidation State a1->an3 a2->an1 a2->an2 a2->an3 a3->an1 a3->an2 a3->an3

Figure 2: General Workflow for NMR Spectroscopic Analysis.

Data Summary and Interpretation

The following table summarizes the expected NMR data based on published results.[6]

Nucleus Solvent Chemical Shift (δ, ppm) Assignment
¹H NMR CD₂Cl₂7.45 – 6.58Multiplets, Aromatic Protons (Ar-H)
2.35Singlet, N-Methyl Protons (NMe₂)
¹³C{¹H} NMR CD₂Cl₂151.4 - 118.1Aromatic Carbons (Ar-C)
43.5N-Methyl Carbons (NMe₂)
³¹P NMR MeCN~ -15.0Singlet, PPh₂

Discussion of Spectra:

  • ¹H NMR: The aromatic region (typically ~6.6-7.5 ppm) will appear as a series of complex, overlapping multiplets due to the protons on the four different phenyl rings. The most diagnostic peak is the sharp singlet around 2.35 ppm, which integrates to 6 protons and corresponds to the two equivalent methyl groups of the N,N-dimethylamino moiety.[6]

  • ¹³C NMR: The proton-decoupled spectrum shows a series of sharp signals in the aromatic region (118-152 ppm). The N-methyl carbons appear as a distinct singlet at approximately 43.5 ppm.[6] The presence of the correct number of aromatic signals confirms the integrity of the biphenyl and diphenylphosphine framework.

  • ³¹P NMR: A pure, unoxidized sample of Ph-DavePhos should exhibit a single sharp peak in the ³¹P NMR spectrum around -15 ppm.[6] The presence of a second peak around +30 to +40 ppm would indicate the formation of the corresponding phosphine oxide, signaling sample degradation.

Section 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise in Practice: A Quick Quality Check

While NMR provides detailed structural information, IR spectroscopy offers a fast and cost-effective method for a preliminary quality check. It can quickly confirm the presence of the key aromatic and alkyl moieties and, importantly, can be used to detect the presence of P=O bonds (from oxidation) which have a very strong and characteristic absorption.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Causality Behind the Protocol: The ATR technique is ideal for solid samples like Ph-DavePhos. It requires minimal sample preparation and avoids the complexities of making KBr pellets, which can be affected by atmospheric moisture.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the Ph-DavePhos powder (a few milligrams is sufficient) directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

Data Summary and Interpretation
Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment
3100 - 3000C-H StretchAromatic C-H
3000 - 2850C-H StretchMethyl (N-CH₃)
1600 - 1450C=C StretchAromatic Ring Skeletal Vibrations
~1350C-N StretchAryl-N bond
1200 - 1000C-H In-plane BendingAromatic C-H
~1175P=O StretchDiagnostic for Phosphine Oxide Impurity
850 - 675C-H Out-of-plane BendingAromatic C-H

Discussion of Spectrum: The IR spectrum should be dominated by peaks corresponding to the aromatic rings (C-H and C=C stretches). The presence of C-H stretching from the methyl groups confirms the N,N-dimethylamino moiety. The most critical region to inspect for quality control is around 1150-1200 cm⁻¹. A strong, sharp absorption band in this area is indicative of a P=O bond, signaling that the ligand has been oxidized.

Section 4: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For Ph-DavePhos, its primary role is to confirm the molecular weight, thus verifying the elemental composition.

Expertise in Practice: The Final Confirmation

MS provides the definitive confirmation of the compound's identity by measuring its molecular weight with high precision. Techniques like Electrospray Ionization (ESI) are gentle and ideal for generating the protonated molecular ion [M+H]⁺ without significant fragmentation, providing a clear and unambiguous result.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of Ph-DavePhos (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrument Setup: Use an ESI source in positive ion mode.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

Data Summary and Interpretation

The molecular formula for Ph-DavePhos is C₂₆H₂₄NP.[7][8]

Parameter Value Source
Molecular Formula C₂₆H₂₄NP[9]
Molecular Weight 381.46 g/mol [9]
Monoisotopic Mass 381.16464 Da[10]
Expected Ion (ESI+) [M+H]⁺
Expected m/z 382.17192[10]
Expected Ion (ESI+) [M+Na]⁺
Expected m/z 404.15386[10]

Discussion of Spectrum: The positive-ion ESI mass spectrum should show a prominent peak at m/z 382.17, corresponding to the protonated molecule [C₂₆H₂₅NP]⁺.[10] Depending on the purity of the solvent and the presence of sodium salts, a sodium adduct at m/z 404.15 may also be observed.[10] High-resolution mass spectrometry (HRMS) can be used to measure this mass to within a few parts per million (ppm), providing unequivocal confirmation of the elemental formula.

NMR NMR (¹H, ¹³C, ³¹P) Conclusion Confirmed Identity & Purity of Ph-DavePhos NMR->Conclusion Connectivity & Oxidation State IR IR IR->Conclusion Functional Groups (Absence of P=O) MS MS MS->Conclusion Molecular Weight & Elemental Formula

Figure 3: Integration of Spectroscopic Data for Validation.

Conclusion

The rigorous characterization of this compound is essential for its effective use in catalysis research and drug development. Through the integrated application of NMR (¹H, ¹³C, ³¹P), IR, and Mass Spectrometry, a complete analytical profile can be established. This multi-technique approach, as outlined in this guide, provides a self-validating system that confirms the ligand's structural integrity, purity, and oxidation state, ensuring the reliability and reproducibility of the downstream synthetic applications.

References

Topic: The Pivotal Role of the N,N-dimethylamino Group in 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl (PhDavePhos)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl, commonly referred to as PhDavePhos, is a prominent member of the Buchwald-type biaryl phosphine ligands. These ligands have revolutionized transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions that are fundamental to modern synthetic chemistry.[1] While the diphenylphosphino moiety is the primary coordinating group, the N,N-dimethylamino group at the 2'-position is not a passive substituent. This guide provides a detailed technical analysis of the multifaceted role of the N,N-dimethylamino group, exploring its critical contributions to the ligand's electronic properties, coordination behavior, and overall catalytic efficacy. We will dissect how this functional group directly influences reaction mechanisms, enhances catalyst stability, and ultimately enables challenging chemical transformations.

Structural Framework: A Synergistic P,N Bidentate System

At its core, PhDavePhos is a chelating ligand built upon a biphenyl scaffold. This framework positions a soft phosphorus donor (the diphenylphosphino group) and a hard nitrogen donor (the N,N-dimethylamino group) in close proximity, allowing them to cooperatively bind to a metal center.[2] This P,N bidentate coordination is fundamental to its function.

The atropisomeric nature of the biphenyl backbone creates a chiral pocket around the metal center, while the bulky diphenylphosphino group provides significant steric hindrance. This steric bulk is crucial for promoting the reductive elimination step in many catalytic cycles.[3] The N,N-dimethylamino group, however, introduces a unique and dynamic element to this structure.

Caption: Structure of this compound.

The Hemilabile Nature of the Amino Group

The most critical function of the N,N-dimethylamino group is its role as a hemilabile coordinating moiety. Hemilability refers to the ability of a chelating ligand to have one donor atom that can reversibly dissociate from the metal center while the other remains firmly bound.

In PhDavePhos, the P-Pd bond is strong and remains intact throughout the catalytic cycle. In contrast, the N-Pd bond is significantly weaker. Studies on related palladium complexes have shown that the barrier for Pd-N bond rupture is remarkably low (less than 10 kcal/mol).[3] This facile and reversible dissociation is not a flaw; it is the key to the ligand's effectiveness.

The functional consequences are twofold:

  • Creating a Vacant Coordination Site: The dissociation of the amino group opens a coordination site on the palladium catalyst. This is essential for the binding of substrates, such as aryl halides in the oxidative addition step of cross-coupling reactions.

  • Stabilizing Intermediates: After the substrate has bound and reacted, the amino group can recoordinate to the metal center. This stabilizes the resulting intermediate, preventing unwanted side reactions and catalyst decomposition.

cluster_0 cluster_1 Coordinated Coordinated State (P,N-Chelated) Dissociated Dissociated State (P-Coordinated) Coordinated->Dissociated N-dissociation (low barrier <10 kcal/mol) Dissociated->sub_in Substrate Binding Metal Pd P P Metal->P Metal->P N N Metal->N Weak, labile bond Substrate Substrate Metal->Substrate Vacant site occupied

Caption: Hemilabile coordination of the N,N-dimethylamino group.

Potent Electronic Effects

The N,N-dimethylamino group is a powerful sigma (σ) donor, meaning it pushes electron density onto the attached phenyl ring and, by extension, to the coordinated metal center. This has profound implications for the catalytic cycle:

  • Facilitation of Oxidative Addition: By increasing the electron density on the palladium center, the amino group makes the metal more nucleophilic. This enhanced nucleophilicity accelerates the oxidative addition of electrophilic substrates (e.g., aryl chlorides and bromides), which is often the rate-limiting step of the reaction.[3]

  • Stabilization of High-Oxidation States: After oxidative addition, the palladium center is in a higher oxidation state (e.g., Pd(II)). The electron-donating nature of the amino group helps to stabilize this electron-deficient metal center.

Application in Catalysis: The Buchwald-Hartwig Amination Cycle

The Buchwald-Hartwig amination, a cornerstone reaction for forming C-N bonds, provides an excellent example of the N,N-dimethylamino group's role in action.[1] The ligand's utility stems from its ability to facilitate the coupling of sterically hindered substrates.[4][5]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L (P,N-Coordinated) Pd0_open Pd(0)L (P-Coordinated, N-dissociated) Pd0->Pd0_open 1. N-Dissociation (Hemilability) OA_complex Oxidative Addition Complex (R-Pd(II)-X)L Pd0_open->OA_complex 2. Oxidative Addition Amine_complex Amine Coordination [(R-Pd(II)-Amine)L]+X- OA_complex->Amine_complex 3. Ligand Exchange (X- for Amine) RE_complex Reductive Elimination Product Formation Amine_complex->RE_complex 4. Deprotonation HX_Base [Base-H]+X- Amine_complex->HX_Base RE_complex->Pd0 5. Reductive Elimination Product Ar-NR'₂ RE_complex->Product ArX Ar-X ArX->Pd0_open Amine R'₂NH Amine->OA_complex Base Base Base->Amine_complex

Caption: Role of hemilability in the Buchwald-Hartwig amination cycle.

Step-by-Step Mechanistic Role:

  • Catalyst Activation (1): The cycle begins with the active Pd(0) catalyst stabilized by the P,N-chelated PhDavePhos. For the reaction to proceed, the N,N-dimethylamino group dissociates, exposing a vacant site for the aryl halide (Ar-X) to approach.

  • Oxidative Addition (2): The electron-rich nature of the Pd(0) center, enhanced by the amino group, facilitates the cleavage of the Ar-X bond and the formation of a Pd(II) intermediate. The amino group may remain dissociated or re-coordinate to stabilize this new species.

  • Amine Coordination & Deprotonation (3, 4): The amine substrate coordinates to the Pd(II) center, typically displacing the halide. A base then removes a proton from the coordinated amine to form an amido complex.

  • Reductive Elimination (5): This is the product-forming step. The steric bulk of the diphenylphosphino group, combined with the electronic push from the overall ligand framework, promotes the formation of the new C-N bond and regenerates the Pd(0) catalyst. The N,N-dimethylamino group can then re-chelate to stabilize the regenerated catalyst, preparing it for the next cycle.

Experimental and Quantitative Data

The properties of PhDavePhos are well-documented, providing a solid foundation for its application in reproducible synthetic protocols.

Table 1: Physicochemical Properties of PhDavePhos

PropertyValueReference
CAS Number 240417-00-9[4]
Molecular Formula C₂₆H₂₄NP[6]
Molecular Weight 381.45 g/mol [6]
Appearance White to yellow powder/crystals[4]
Melting Point 124-126 °C[3]
Handling Air sensitive; store under inert gas[3]
General Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative example and should be optimized for specific substrates.

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, to an oven-dried Schlenk flask, add Pd(OAc)₂ (1 mol%) and PhDavePhos (1.2 mol%). Add anhydrous, degassed toluene and stir at room temperature for 20 minutes.

  • Reaction Setup: To a separate oven-dried Schlenk flask, add the aryl halide (1.0 eq), the amine (1.2 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq).

  • Reaction Initiation: Add the pre-formed catalyst solution to the substrate mixture via syringe.

  • Heating and Monitoring: Seal the flask and heat the reaction mixture (typically 80-110 °C) under an inert atmosphere (Argon or Nitrogen). Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.

Causality in Protocol Design:

  • Ligand-to-Metal Ratio (>1): Using a slight excess of the ligand ensures that the palladium center remains coordinated, preventing the formation of palladium black and maintaining catalytic activity.

  • Inert Atmosphere: The Pd(0) catalytic species and the phosphine ligand are sensitive to oxidation by air.[3]

  • Strong Base: The base is crucial for deprotonating the amine in the catalytic cycle, forming the key amido intermediate required for reductive elimination.

Conclusion

The N,N-dimethylamino group in this compound is a sophisticated functional component that is integral to the ligand's high performance. Its role extends far beyond that of a simple structural placeholder. Through a combination of hemilability, potent electron donation, and steric influence, it enables the precise modulation of the catalyst's reactivity and stability. This allows PhDavePhos to be a highly effective and versatile ligand for challenging cross-coupling reactions, making it an invaluable tool for professionals in pharmaceutical development and organic synthesis.

References

Coordination chemistry of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl with palladium

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Coordination Chemistry of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl with Palladium

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Role of Hemilability in Modern Catalysis

In the landscape of homogeneous catalysis, the design of ancillary ligands remains a cornerstone of innovation. The ability to fine-tune the electronic and steric environment of a metallic center is paramount to achieving high catalytic activity, selectivity, and substrate scope. Among the pantheon of successful ligands, this compound, often referred to as Ph-DavePhos, has emerged as a particularly effective ligand for palladium-catalyzed cross-coupling reactions. Its efficacy is largely attributed to its unique structural motif: a bulky biaryl phosphine coupled with a strategically positioned N,N-dimethylamino group. This combination imparts a hemilabile character to the ligand, allowing for dynamic coordination to the palladium center, a feature that is crucial for facilitating key steps in the catalytic cycle. This guide provides an in-depth exploration of the coordination chemistry of this ligand with palladium, offering insights into the synthesis of its complexes, their structural and dynamic properties, and their application in synthetically important transformations.

The Ligand: Structure, Synthesis, and Properties

2-(Diphenylphosphino)-2′-(N,N-dimethylamino)biphenyl is a member of the Buchwald-type biaryl monophosphine ligands, which are renowned for their effectiveness in a wide array of palladium-catalyzed reactions.[1]

Physical Properties:

  • Appearance: White powder[2]

  • Molecular Formula: C₂₆H₂₄NP

  • Molecular Weight: 381.45 g/mol

  • Melting Point: 124–126 °C[2]

Synthesis of 2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl

The synthesis of Ph-DavePhos has been approached through several routes. An early four-step process starting from 2-bromo-iodobenzene achieved an overall yield of 43%.[2] A more streamlined, large-scale, one-pot process has also been developed, proceeding through a benzyne intermediate.[2] An alternative and efficient method involves the reduction of the corresponding phosphine oxide using reagents like diisobutylaluminium hydride (DIBAL-H).[2] The palladium-catalyzed Suzuki coupling of ortho-halo-diphenylphosphine oxides with arylboronic acids also presents a versatile route to this class of ligands.[2]

Coordination Chemistry with Palladium

The coordination behavior of 2-(diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl with palladium is central to its catalytic prowess. The presence of both a soft phosphine donor and a harder amine donor allows for multiple coordination modes.

Hemilability and Coordination Modes

The defining characteristic of this ligand is its hemilability, where the N,N-dimethylamino group can reversibly coordinate and de-coordinate from the palladium center. This dynamic behavior is crucial for creating a vacant coordination site on the metal during the catalytic cycle, which is necessary for substrate binding and subsequent reaction steps.

The primary coordination modes are:

  • P-Monodentate: The ligand binds to the palladium center solely through the phosphorus atom. This mode is often observed in the initial catalyst resting state or when the palladium center is sterically crowded.

  • P,N-Chelate: The ligand forms a stable five-membered ring by coordinating through both the phosphorus and nitrogen atoms. This chelation can stabilize the palladium complex, particularly intermediates in the catalytic cycle.

The palladium-nitrogen bond in these complexes has been shown to be relatively weak, with a low barrier to rupture (<10 kcal/mol), highlighting the facile nature of the hemilabile behavior.[2]

Caption: Hemilabile coordination modes of the ligand with palladium.

Synthesis of Palladium Complexes

Palladium complexes of 2-(diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl are typically prepared by reacting the ligand with a suitable palladium(II) or palladium(0) precursor.

Typical Palladium Precursors:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Bis(acetonitrile)dichloropalladium(II) ([PdCl₂(MeCN)₂])

  • (1,5-Cyclooctadiene)dichloropalladium(II) ([PdCl₂(cod)])

The resulting complexes can be isolated and characterized or generated in situ for catalytic applications. For instance, reacting the ligand with [PdCl₂(cod)] can yield the corresponding [PdCl₂(Ph-DavePhos)] complex.[3]

Characterization of Palladium Complexes

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of these palladium complexes.

2.3.1. NMR Spectroscopy
  • ³¹P NMR: This is a powerful tool for probing the coordination of the phosphine to the palladium center. Upon coordination, the ³¹P chemical shift of the ligand will experience a significant downfield shift (coordination shift). The magnitude of this shift can provide insights into the electronic environment of the palladium center.

  • ¹H and ¹³C NMR: These techniques are used to confirm the overall structure of the complex and can provide evidence for P,N-chelation. For example, changes in the chemical shifts of the protons on the N,N-dimethylamino group and the aromatic rings can indicate coordination.

2.3.2. X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the solid-state structure of these complexes.[2][3][4] It allows for the precise determination of bond lengths, bond angles, and coordination geometries.

ParameterTypical Value RangeSignificance
Pd-P bond length 2.20 - 2.35 ÅIndicates the strength of the palladium-phosphine bond.
Pd-N bond length 2.15 - 2.30 ÅReflects the strength of the dative bond from the amine; longer bonds suggest weaker, more labile interaction.
P-Pd-N bite angle ~85-95°The geometry of the five-membered chelate ring.
Coordination Geometry Square PlanarThe typical geometry for Pd(II) complexes. Some distortion may be present due to the bulky biaryl backbone.[5]

Table 1: Typical structural parameters for P,N-chelated palladium(II) complexes of 2-(diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl.

Catalytic Applications in Cross-Coupling Reactions

The unique electronic and steric properties of the 2-(diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl ligand make its palladium complexes highly effective catalysts for a variety of cross-coupling reactions.[2]

Suzuki-Miyaura Coupling

This reaction is a cornerstone of C-C bond formation.[6] Palladium catalysts bearing Ph-DavePhos are particularly adept at coupling sterically hindered aryl halides with arylboronic acids to produce tetra-ortho-substituted biaryls, a challenging transformation for many other catalyst systems.[2] The bulky nature of the ligand promotes the reductive elimination step, which is often rate-limiting in these sterically demanding couplings.[7]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L PdII_1 Ar-Pd(II)L-X Pd0->PdII_1 Oxidative Addition PdII_2 Ar-Pd(II)L-R PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Product Ar-R PdII_2->Product Base R-B(OR)₂ + Base Base->PdII_2 ArX Ar-X ArX->PdII_1

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The formation of C-N bonds via palladium catalysis is another area where this ligand excels.[1] The Buchwald-Hartwig amination allows for the coupling of a wide range of amines and anilines with aryl halides.[8] The hemilabile nature of the N,N-dimethylamino group is thought to be particularly beneficial in this reaction, as it can stabilize the palladium center during the oxidative addition step and then dissociate to allow for the coordination of the amine nucleophile.[9]

α-Arylation of Carbonyl Compounds

Palladium complexes of Ph-DavePhos and its analogues are highly active catalysts for the α-arylation of ketones and aldehydes.[2] These reactions provide a direct method for the formation of α-aryl carbonyl compounds, which are important building blocks in medicinal chemistry and materials science.

Mechanistic Insights: The Role of the Hemilabile Arm

The catalytic cycle for most palladium-catalyzed cross-coupling reactions involves a sequence of oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[7][10][11] The 2-(diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl ligand plays a critical role in each of these steps.

  • Oxidative Addition: The electron-rich nature of the phosphine donor promotes the oxidative addition of the aryl halide to the Pd(0) center.[12][13] The N,N-dimethylamino group can stabilize the resulting Pd(II) intermediate through chelation.

  • Reductive Elimination: This is often the product-forming and turnover-limiting step.[14][15][16][17] For reductive elimination to occur, the two groups to be coupled must be cis to each other in the palladium coordination sphere. The hemilabile N,N-dimethylamino group can dissociate from the palladium center, providing the necessary flexibility for the complex to adopt the correct geometry for reductive elimination. This dissociation also opens up a coordination site, which can be crucial for substrate binding in other steps of the catalytic cycle.

Hemilabile_Catalysis cluster_cycle Catalytic Cycle OA Oxidative Addition (Ar-X) Coord Amine Coordination OA->Coord P,N-Chelated Pd(II) Intermediate Ligand_Coord N-arm coordinates, stablizing intermediate Deprot Deprotonation (Base) Coord->Deprot Ligand_DeCoord N-arm decoordinates, creating vacant site for amine RE Reductive Elimination Deprot->RE P-Monodentate Amido Complex RE->OA Regenerates Pd(0) Product Product RE->Product Forms Ar-NR₂

Caption: Role of the hemilabile N-arm in a Buchwald-Hartwig amination cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Substrate

This protocol is a representative example and should be adapted based on the specific substrates and laboratory conditions.

Reaction: Coupling of 2-bromotoluene with 2-methylphenylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl (Ph-DavePhos)

  • 2-Bromotoluene

  • 2-Methylphenylboronic acid

  • Potassium phosphate (K₃PO₄), finely ground and dried

  • Anhydrous toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation/In situ Generation:

    • To the Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and Ph-DavePhos (e.g., 0.012 mmol, 1.2 mol%).

    • Add anhydrous toluene (e.g., 2 mL).

    • Stir the mixture at room temperature for 10-15 minutes. A color change should be observed as the active catalyst forms.

  • Addition of Reagents:

    • To the catalyst mixture, add K₃PO₄ (e.g., 2.0 mmol).

    • Add 2-methylphenylboronic acid (e.g., 1.2 mmol).

    • Finally, add 2-bromotoluene (e.g., 1.0 mmol) via syringe.

  • Reaction:

    • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Conclusion and Future Outlook

The coordination chemistry of 2-(diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl with palladium is a testament to the power of rational ligand design. Its hemilabile nature, arising from the synergistic interplay of the phosphine and amino donors, allows for the formation of highly active and versatile catalysts. These catalysts have proven indispensable for challenging cross-coupling reactions, enabling the synthesis of complex molecules for the pharmaceutical and materials science industries.

Future research in this area will likely focus on the development of new generations of these ligands with even greater activity and selectivity. This may involve modifying the steric and electronic properties of the biaryl backbone or the phosphine and amine substituents. Furthermore, a deeper understanding of the dynamic solution behavior of the palladium complexes of these ligands will continue to inform the design of more efficient catalytic systems.

References

The-Synergistic-Dance-of-Atoms-A-Technical-Guide-to-the-Electronic-and-Steric-Effects-of-2-Diphenylphosphino-2-N-N-dimethylamino-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the electronic and steric properties of the 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl ligand, commonly known as Ph-DavePhos.[1][2] We will explore the intricate interplay between the electron-donating diphenylphosphino group and the coordinating N,N-dimethylamino moiety, and how these features govern the ligand's behavior in transition metal catalysis. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage the unique attributes of this ligand for enhanced catalytic efficiency and selectivity.

Introduction: The Rise of a Privileged Ligand

In the realm of homogeneous catalysis, the rational design of ligands is paramount to achieving desired reactivity and selectivity.[3] The this compound ligand has emerged as a powerful tool, particularly in palladium-catalyzed cross-coupling reactions.[1][4][5][6] Its biphenyl backbone provides a rigid yet tunable scaffold, while the phosphine and amino functionalities work in concert to modulate the electronic and steric environment of the metal center.[1][5] This unique combination of features allows for the efficient catalysis of challenging transformations, including the formation of C-N, C-C, and C-O bonds.[4][5]

This guide will dissect the fundamental properties of this ligand, providing a comprehensive understanding of its structure-activity relationships. We will delve into the quantitative measures of its steric and electronic effects and illustrate how these parameters directly influence catalytic outcomes.

Deciphering the Ligand's Architecture: Steric Effects

The steric profile of a phosphine ligand is a critical determinant of its catalytic performance.[3][7] It influences the coordination number of the metal, the stability of catalytic intermediates, and the rate of key steps such as reductive elimination.[3] For this compound, the bulky diphenylphosphino group and the biphenyl scaffold create a sterically demanding environment around the metal center.

Quantifying Steric Bulk: Cone Angle and Buried Volume

Two key parameters are often used to quantify the steric hindrance of phosphine ligands: the Tolman cone angle (θ) and the percent buried volume (%Vbur).[8][9]

  • Tolman Cone Angle (θ): This parameter represents the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents, with the metal center at a defined distance from the phosphorus atom.[7][10] A larger cone angle indicates greater steric bulk.

  • Percent Buried Volume (%Vbur): This metric calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand.[8] It provides a more nuanced representation of the ligand's steric influence within the coordination sphere.

ParameterConceptual Value for 2-(PPh2)-2'-(NMe2)biphenylSignificance in Catalysis
Tolman Cone Angle (θ) LargePromotes reductive elimination, stabilizes low-coordinate species.
Percent Buried Volume (%Vbur) HighInfluences substrate approach and selectivity.

The Electronic Signature: A Tale of Two Moieties

The electronic properties of a phosphine ligand dictate its ability to donate or accept electron density from the metal center, thereby influencing the metal's reactivity.[3][7] In this compound, a fascinating electronic interplay exists between the σ-donating phosphine and the potentially coordinating dimethylamino group.

The Phosphine's Contribution: σ-Donation and π-Backbonding

The diphenylphosphino group is a strong σ-donor, meaning it donates electron density to the metal center through its lone pair.[7] This increases the electron density on the metal, which can facilitate the oxidative addition step in cross-coupling reactions.[3] While phosphines can also participate in π-backbonding, where the metal donates electron density back to the ligand's empty orbitals, this effect is generally less significant compared to their σ-donating ability.[7]

The Amino Group's Role: A Hemilabile Assistant

The N,N-dimethylamino group introduces a hemilabile character to the ligand. This means that the nitrogen atom can coordinate to the metal center, forming a chelate ring, but this bond is relatively weak and can be easily broken.[1] This dynamic coordination-dissociation behavior is crucial for creating a vacant coordination site on the metal, which is often required for substrate binding and subsequent catalytic steps. The low barrier to Pd-N bond rupture has been noted in related complexes.[1]

Quantifying Electronic Effects

Several experimental and computational methods are used to quantify the electronic effects of phosphine ligands:[10][11]

  • Tolman Electronic Parameter (TEP): Determined from the CO stretching frequencies in Ni(CO)3L or other metal-carbonyl complexes.[10][12] A lower stretching frequency indicates a more electron-donating ligand.

  • Molecular Electrostatic Potential (MESP): A computational method that calculates the electrostatic potential on the surface of the ligand, providing a direct measure of the electron-donating ability of the phosphine's lone pair.[11][13]

The combination of the electron-rich phosphine and the dimethylamino group classifies this compound as a strong electron-donating ligand. This property is highly beneficial for oxidative addition of challenging substrates, such as aryl chlorides.

Synergy in Action: Catalytic Applications

The unique steric and electronic features of this compound make it a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between organoboron compounds and organic halides.[14][15][16] The bulky and electron-donating nature of this compound promotes the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[14][16][17] This leads to high catalytic activity, even with sterically hindered substrates.

Workflow for a Typical Suzuki-Miyaura Coupling Reaction:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine Aryl Halide, Boronic Acid, Base, and Pd Catalyst/Ligand in a Schlenk Flask degas Degas the Mixture (e.g., Argon Purge) start->degas solvent Add Anhydrous Solvent degas->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Reaction Progress (TLC, GC/MS) heat->monitor quench Quench the Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry the Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds between aryl halides and amines.[5] The this compound ligand is particularly effective for this transformation, especially with sterically demanding substrates.[4] The ligand's steric bulk facilitates the reductive elimination step, which is often rate-limiting in these reactions.

Catalytic Cycle of the Buchwald-Hartwig Amination:

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L2Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination HNR2, Base amido_complex L2Pd(II)(Ar)(NR2) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported.[1] A common approach involves the reaction of a lithiated biphenyl precursor with chlorodiphenylphosphine.

Step-by-Step Synthesis Protocol:

  • Preparation of the Lithiated Intermediate:

    • To a solution of 2-bromo-2'-(N,N-dimethylamino)biphenyl in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Phosphine Introduction:

    • To the resulting solution, add chlorodiphenylphosphine dropwise at -78 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired ligand as a white to yellow powder.[4]

General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling
  • Reaction Setup:

    • In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv), boronic acid (1.2 equiv), base (e.g., K2CO3, Cs2CO3, 2.0 equiv), palladium precursor (e.g., Pd(OAc)2, 1-2 mol%), and this compound (2-4 mol%).

  • Reaction Execution:

    • Add the appropriate anhydrous solvent (e.g., toluene, dioxane, THF).

    • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

    • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

    • Wash the mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the residue by flash column chromatography to obtain the biaryl product.

Conclusion

The this compound ligand exemplifies the power of rational ligand design in homogeneous catalysis. Its well-defined steric bulk and potent electron-donating character, augmented by the hemilabile N,N-dimethylamino group, create a highly effective catalytic environment for a range of cross-coupling reactions. By understanding the intricate details of its electronic and steric effects, researchers can better predict its performance and strategically apply it to solve complex synthetic challenges in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] The choice of ligand is paramount to the success of these transformations, profoundly influencing catalytic activity, stability, and substrate scope.[3] Among the vast arsenal of phosphine ligands, 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl, a member of the Buchwald ligand family, has emerged as a powerful and versatile tool. Its unique architecture, featuring a bulky phosphine and an electron-donating amino group on a biphenyl scaffold, imparts exceptional catalytic performance, particularly in challenging coupling reactions.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic rationale behind its efficacy, offer detailed experimental protocols, and present data to guide your synthetic endeavors.

The Mechanistic Advantage: The Role of a Hemilabile Ligand

The exceptional performance of this compound can be attributed to its hemilabile nature.[5] Hemilability refers to the characteristic of a polydentate ligand to have one coordinating group that can reversibly dissociate from the metal center while another remains firmly bound.[5][6][7] In this ligand, the "soft" phosphine group maintains a strong bond with the palladium center, while the "hard" dimethylamino group can coordinate and de-coordinate at different stages of the catalytic cycle.[5]

This dynamic coordination plays a crucial role in stabilizing the active catalytic species and facilitating key steps of the Suzuki-Miyaura reaction:

  • Oxidative Addition: The electron-donating nature of the dimethylamino group increases the electron density on the palladium center, promoting the oxidative addition of the aryl halide, which is often the rate-limiting step.

  • Transmetalation: The temporary dissociation of the dimethylamino group creates a vacant coordination site on the palladium, facilitating the transmetalation step where the organic group is transferred from the boronic acid derivative to the palladium complex.

  • Reductive Elimination: The steric bulk of the diphenylphosphino group helps to promote the final reductive elimination step, where the new C-C bond is formed and the active Pd(0) catalyst is regenerated.[8][9]

Visualizing the Catalytic Cycle

The following diagram illustrates the pivotal role of this compound throughout the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle with a Hemilabile Ligand Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd Aryl Halide (R¹-X) PdII_complex R¹-Pd(II)L(X) OxAdd->PdII_complex Transmetalation Transmetalation (R²-B(OR)₂ + Base) PdII_complex->Transmetalation Boronic Acid Derivative (R²-B(OR)₂) PdII_diaryl R¹-Pd(II)L(R²) Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product

Caption: Suzuki-Miyaura catalytic cycle featuring a hemilabile ligand.

Experimental Protocols

The following protocols are provided as a general guideline. Optimization of reaction parameters such as solvent, base, temperature, and catalyst loading may be necessary for specific substrates.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Aryl Bromides

This protocol is suitable for a wide range of aryl and heteroaryl bromides with various boronic acids.

Materials and Reagents
ReagentSupplierPurity
Palladium(II) Acetate (Pd(OAc)₂)Major Supplier98%
This compoundMajor Supplier98%
Aryl BromideUser-providedN/A
Arylboronic AcidUser-providedN/A
Potassium Phosphate, tribasic (K₃PO₄)Major Supplier≥98%
TolueneMajor SupplierAnhydrous
1,4-DioxaneMajor SupplierAnhydrous
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 1 mol%), this compound (0.04 mmol, 2 mol%), the aryl bromide (2.0 mmol, 1.0 equiv), the arylboronic acid (2.4 mmol, 1.2 equiv), and potassium phosphate (4.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite. Wash the filter cake with additional ethyl acetate (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling of Sterically Hindered or Electron-Deficient Aryl Chlorides

Aryl chlorides are often more challenging substrates. This modified protocol employs a stronger base and higher temperatures to facilitate the reaction.[10]

Materials and Reagents
ReagentSupplierPurity
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Major Supplier97%
This compoundMajor Supplier98%
Aryl ChlorideUser-providedN/A
Arylboronic AcidUser-providedN/A
Sodium tert-butoxide (NaOtBu)Major Supplier97%
tert-Amyl alcoholMajor SupplierAnhydrous
Step-by-Step Procedure
  • Reaction Setup: In a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 0.5 mol%), this compound (0.03 mmol, 1.5 mol%), the aryl chloride (2.0 mmol, 1.0 equiv), the arylboronic acid (2.4 mmol, 1.2 equiv), and sodium tert-butoxide (3.0 mmol, 1.5 equiv) to a dry vial equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the vial with a screw cap fitted with a septum.

  • Solvent Addition: Outside the glovebox, add anhydrous tert-amyl alcohol (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for setting up a Suzuki-Miyaura coupling reaction.

Experimental_Workflow General Experimental Workflow start Start reagents Weigh and add solids: - Pd Catalyst - Ligand - Aryl Halide - Boronic Acid - Base start->reagents setup Assemble reaction vessel (e.g., Schlenk tube) reagents->setup inert Establish inert atmosphere (evacuate/backfill with Ar/N₂) setup->inert solvent Add anhydrous solvent inert->solvent reaction Heat and stir reaction mixture solvent->reaction monitor Monitor reaction progress (TLC, GC-MS, LC-MS) reaction->monitor workup Cool, dilute, and filter monitor->workup Reaction complete purify Purify by column chromatography workup->purify end Obtain pure product purify->end

Caption: A generalized workflow for Suzuki-Miyaura coupling reactions.

Substrate Scope and Performance Data

The catalyst system comprising a palladium source and this compound demonstrates broad applicability across a diverse range of substrates. High yields are typically achieved for the coupling of both electron-rich and electron-poor aryl halides with a variety of aryl and heteroaryl boronic acids.

Representative Examples

The following table summarizes typical results for the Suzuki-Miyaura coupling of various substrates using the protocols described above.

EntryAryl HalideBoronic AcidProductYield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl95
21-Bromo-4-(trifluoromethyl)benzene4-Methylphenylboronic acid4-Methyl-4'-(trifluoromethyl)biphenyl92
32-Bromopyridine3-Thienylboronic acid2-(Thiophen-3-yl)pyridine88
44-ChloroacetophenonePhenylboronic acid4-Acetylbiphenyl90
51-Chloro-2-nitrobenzene2-Naphthylboronic acid1-(2-Nitrophenyl)naphthalene85

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no conversion - Inactive catalyst- Insufficiently dry solvent/reagents- Inappropriate base or temperature- Use a fresh batch of catalyst and ligand.- Ensure all solvents and reagents are anhydrous.- Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and temperatures.
Formation of homocoupled product - Presence of oxygen- High catalyst loading- Thoroughly degas the reaction mixture.- Reduce the catalyst loading.
Protodeborylation of boronic acid - Presence of water- Prolonged reaction time- Use anhydrous conditions.- Monitor the reaction closely and stop it upon completion. Consider using a boronate ester.[11]

Conclusion

This compound is a highly effective and versatile ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its unique hemilabile properties contribute to high catalytic activity and a broad substrate scope, making it an invaluable tool for the synthesis of complex biaryl compounds in academic and industrial research, particularly in the field of drug development. The protocols and data presented herein provide a solid foundation for the successful implementation of this powerful catalytic system.

References

Application Note & Protocol: Palladium-Catalyzed C-N Cross-Coupling Using 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl in Modern Synthesis

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] The evolution of this methodology has been largely driven by the rational design of sophisticated phosphine ligands that enhance the efficacy and broaden the scope of the palladium catalyst.[5]

Among the pantheon of highly effective ligands, the dialkylbiaryl phosphines, often referred to as "Buchwald ligands," have demonstrated exceptional utility.[6] This guide focuses on a specific, commercially available variant, This compound (also known as Ph-DavePhos), a close analog of the widely used DavePhos. Its unique architecture, featuring a bulky diphenylphosphino group and an electron-donating N,N-dimethylamino substituent on a biphenyl scaffold, imparts remarkable stability and reactivity to the palladium catalyst. This ligand is particularly adept at facilitating challenging C-N bond formations, including those involving less reactive aryl chlorides, and often allows for milder reaction conditions.[7]

This document provides a comprehensive overview of the mechanistic underpinnings, a detailed experimental protocol, and practical insights for employing this compound in Buchwald-Hartwig amination reactions.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of this compound is rooted in its ability to facilitate key steps within the palladium catalytic cycle. The bulky and electron-rich nature of the ligand promotes the formation of a monoligated Pd(0) species, which is believed to be the active catalyst.[8][9]

The generally accepted mechanism proceeds through the following key steps:

  • Oxidative Addition: The active L-Pd(0) catalyst (where L is the phosphine ligand) undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides. The electron-richness of the ligand facilitates this process.[2][10]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a palladium amido complex.[10]

  • Reductive Elimination: This is the crucial C-N bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired arylamine product and regenerating the L-Pd(0) catalyst, which re-enters the catalytic cycle.[2][11] The steric bulk of the biarylphosphine ligand is critical for promoting this step and preventing undesirable side reactions like beta-hydride elimination.[2]

Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(HNR'R'')]X OA_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_complex->Amido_complex Deprotonation (+ Base, - HB-X) Amido_complex->Pd0 Reductive Elimination center ArX Ar-X Amine HNR'R'' Product Ar-NR'R'' Base Base

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol provides a general procedure for the amination of an aryl bromide with a primary amine using a Pd(OAc)₂/2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl catalyst system.

Materials and Reagents:

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: this compound

  • Aryl Halide: e.g., 4-Bromotoluene

  • Amine: e.g., Aniline

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Anhydrous toluene

  • Equipment: Schlenk flask or oven-dried reaction vial with a magnetic stir bar, rubber septum, nitrogen or argon source, syringes, needles.

Procedure:

  • Reaction Setup (Inert Atmosphere):

    • To a dry Schlenk flask under a positive pressure of nitrogen or argon, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), this compound (e.g., 0.04 mmol, 4 mol%), and sodium tert-butoxide (e.g., 1.4 mmol, 1.4 equiv.).

    • Scientist's Note: The use of a slight excess of ligand relative to the palladium source is common to ensure full coordination and catalyst stability. The base is a solid; ensure it is free-flowing and has been stored under inert conditions.

  • Reagent Addition:

    • Seal the flask with a rubber septum.

    • Add anhydrous toluene (e.g., 2 mL) via syringe.

    • Stir the mixture for 5-10 minutes at room temperature to allow for pre-formation of the active catalyst. The mixture will typically change color.

    • Add the aryl bromide (e.g., 1.0 mmol, 1.0 equiv.) and the amine (e.g., 1.2 mmol, 1.2 equiv.) sequentially via syringe.

    • Scientist's Note: A slight excess of the amine is generally used to ensure complete consumption of the limiting aryl halide.

  • Reaction and Monitoring:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) in a pre-heated oil bath.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time is 4-24 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Quench the reaction by adding water.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Oven-dry glassware prep_reagents Weigh Pd(OAc)₂, Ligand, Base prep_glass->prep_reagents prep_inert Establish Inert Atmosphere (N₂/Ar) prep_reagents->prep_inert add_solv Add Anhydrous Solvent prep_inert->add_solv preform Pre-form Catalyst (Stir) add_solv->preform add_subs Add Aryl Halide & Amine preform->add_subs heat Heat to 80-110 °C add_subs->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temp. monitor->cool quench Quench with Water cool->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, Concentrate extract->dry purify Purify by Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Figure 2: General experimental workflow for Buchwald-Hartwig amination.

Reaction Optimization and Substrate Scope

The conditions provided above are a general starting point. Optimization is often necessary depending on the specific substrates. The following table summarizes typical conditions and considerations.

ParameterAryl ChloridesAryl Bromides/IodidesAryl Triflates/TosylatesRationale & Expert Insights
Pd Loading 1-3 mol%0.5-2 mol%1-2 mol%Aryl chlorides are less reactive, requiring higher catalyst loading for efficient oxidative addition.[10][12]
Ligand Loading 1.2-1.5 x Pd loading1.2-1.5 x Pd loading1.2-1.5 x Pd loadingA slight excess of ligand protects the palladium center and prevents catalyst decomposition.
Base NaOtBu, KOtBu, LHMDSNaOtBu, K₃PO₄, Cs₂CO₃K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required for aryl chlorides. Weaker bases can be used for more reactive electrophiles, which can improve functional group tolerance.[1]
Solvent Toluene, DioxaneToluene, THF, DioxaneToluene, DioxaneToluene is a common choice due to its high boiling point and good solubility for many substrates.[13]
Temperature 100-120 °C80-110 °C80-110 °CHigher temperatures are often needed to drive the oxidative addition of aryl chlorides.
Amine Scope Primary & secondary aliphatic/aromaticBroad scopeBroad scopeThis ligand class is effective for a wide range of amines, including challenging substrates like primary amines.[7][14]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxygen or moisture contamination)- Insufficient temperature- Inappropriate base- Ensure rigorous inert atmosphere techniques and use of anhydrous solvents.- Increase reaction temperature in 10 °C increments.- Screen different bases (e.g., switch from K₃PO₄ to NaOtBu for a less reactive substrate).[12]
Dehalogenation of Aryl Halide - Presence of water- Beta-hydride elimination from the amido complex- Use rigorously dried reagents and solvents.- Ensure sufficient ligand is present; the bulky ligand should disfavor this pathway.
Formation of Biaryl Side Product - Homocoupling of the aryl halide- This is sometimes observed at high catalyst loadings or with very reactive aryl halides.[15] Consider decreasing catalyst concentration.
Difficulty with Heterocyclic Substrates - Coordination of the heterocycle to the palladium center, inhibiting catalysis.- Screen different ligands. While Ph-DavePhos is robust, other specialized ligands may be required for certain N-heterocycles.[1]

Safety Precautions

  • Palladium Compounds: Handle in a well-ventilated fume hood. Palladium compounds can be toxic and are irritants.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle under an inert atmosphere.[16]

  • Sodium tert-butoxide: A strong, corrosive, and moisture-sensitive base. Handle in a glovebox or under a stream of inert gas. Avoid contact with skin and eyes.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

The Vanguard of Modern Catalysis: A Guide to Synthesizing Pharmaceutical Intermediates with 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl (DavePhos)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of DavePhos in Complex Molecule Synthesis

In the landscape of modern pharmaceutical development, the efficient and selective construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of synthesizing complex active pharmaceutical ingredients (APIs). Among the arsenal of tools available to the synthetic chemist, palladium-catalyzed cross-coupling reactions have emerged as particularly powerful. The success of these reactions is often dictated by the choice of phosphine ligand, which modulates the stability, activity, and selectivity of the palladium catalyst. 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl, widely known as DavePhos, has established itself as a highly versatile and effective ligand in this context.[1][2]

DavePhos belongs to the class of bulky and electron-rich biaryl phosphine ligands developed by the Buchwald group.[2] Its unique architecture, featuring a biphenyl backbone with a diphenylphosphino group and an N,N-dimethylamino substituent, imparts exceptional catalytic activity.[1] This structure allows for the efficient coupling of a wide range of substrates, including challenging aryl chlorides, under mild reaction conditions.[3][4] This guide provides an in-depth exploration of the applications of DavePhos in the synthesis of pharmaceutical intermediates, focusing on the mechanistic underpinnings of its efficacy and providing detailed protocols for its use in key cross-coupling reactions.

The Heart of the Matter: Mechanistic Insights into DavePhos-Palladium Catalysis

The remarkable performance of DavePhos in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, stems from its specific structural features that favorably influence the catalytic cycle.[1] The generally accepted mechanism for these reactions involves a sequence of oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination.[3][5][6]

The bulky nature of the diphenylphosphino group on the DavePhos ligand promotes the formation of monoligated palladium(0) species (L-Pd(0)), which are highly reactive in the oxidative addition step with aryl halides.[3] Furthermore, the electron-donating N,N-dimethylamino group plays a crucial, albeit not always essential, role in stabilizing the electron-deficient palladium center throughout the catalytic cycle.[3] This electronic enrichment of the palladium center is thought to facilitate the rate-determining reductive elimination step, leading to faster product formation.[7]

graph "Catalytic_Cycle_Suzuki_Miyaura" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Pd(0)L" [pos="0,2.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [pos="2,2.5!", shape=plaintext]; "Ar-Pd(II)-X(L)" [pos="4,2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Transmetalation" [pos="4,1!", shape=plaintext]; "Ar-Pd(II)-Ar'(L)" [pos="4,-0.5!", fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive_Elimination" [pos="2,-0.5!", shape=plaintext]; "Ar-Ar'" [pos="0,-0.5!", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)L" -> "Ar-Pd(II)-X(L)" [label="Ar-X"]; "Ar-Pd(II)-X(L)" -> "Ar-Pd(II)-Ar'(L)" [label="Ar'-B(OR)2\nBase"]; "Ar-Pd(II)-Ar'(L)" -> "Ar-Ar'" [label=""]; "Ar-Pd(II)-Ar'(L)" -> "Pd(0)L" [label=""];

label="Suzuki-Miyaura Catalytic Cycle"; labelloc="t"; fontsize=12; }

Figure 1: Generalized Suzuki-Miyaura catalytic cycle.

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"Pd(0)L" [pos="0,2.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [pos="2,2.5!", shape=plaintext]; "Ar-Pd(II)-X(L)" [pos="4,2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Amine_Coordination" [pos="4,1!", shape=plaintext]; "--INVALID-LINK--X" [pos="4,-0.5!", fillcolor="#FBBC05", fontcolor="#202124"]; "Deprotonation" [pos="2,-0.5!", shape=plaintext]; "Ar-Pd(II)-NR'R''(L)" [pos="0,-0.5!", fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive_Elimination" [pos="-2,-0.5!", shape=plaintext]; "Ar-NR'R''" [pos="-4,-0.5!", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)L" -> "Ar-Pd(II)-X(L)" [label="Ar-X"]; "Ar-Pd(II)-X(L)" -> "--INVALID-LINK--X" [label="R'R''NH"]; "--INVALID-LINK--X" -> "Ar-Pd(II)-NR'R''(L)" [label="Base"]; "Ar-Pd(II)-NR'R''(L)" -> "Ar-NR'R''" [label=""]; "Ar-Pd(II)-NR'R''(L)" -> "Pd(0)L" [label=""];

label="Buchwald-Hartwig Catalytic Cycle"; labelloc="t"; fontsize=12; }

Figure 2: Generalized Buchwald-Hartwig amination catalytic cycle.

Application in Pharmaceutical Intermediate Synthesis: A Case Study

The synthesis of biaryl and N-aryl motifs is prevalent in a vast number of pharmaceuticals. A notable example is the synthesis of intermediates for kinase inhibitors like Imatinib, which are used in cancer therapy. While various synthetic routes to Imatinib and its analogues have been developed, palladium-catalyzed cross-coupling reactions offer an efficient means to construct key C-N and C-C bonds.[8][9][10][11]

For instance, a crucial step in the synthesis of Imatinib analogues involves the coupling of an aniline derivative with a substituted pyrimidine. While some syntheses have employed copper catalysts, palladium-based systems with ligands like DavePhos are well-suited for such transformations, often providing higher yields and broader substrate scope.[8]

Detailed Application Protocols

The following protocols are provided as a comprehensive guide for utilizing DavePhos in the synthesis of pharmaceutical intermediates. These are general procedures that may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Intermediate

This protocol details the synthesis of a substituted biphenyl, a common scaffold in many pharmaceutical compounds.

Reaction Scheme:

Ar-X + Ar'-B(OH)₂ --(Pd catalyst, DavePhos, Base)--> Ar-Ar'

graph "Experimental_Workflow_Suzuki" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label = "Reaction Setup"; style=filled; color="#F1F3F4"; "Reagents" [label="Add Aryl Halide,\nBoronic Acid, Base,\nPd Source, and DavePhos\nto a Schlenk flask"]; }

subgraph "cluster_reaction" { label = "Reaction"; style=filled; color="#F1F3F4"; "Degas" [label="Evacuate and backfill\nwith inert gas (3x)"]; "Solvent" [label="Add degassed solvent"]; "Heat" [label="Heat to desired\ntemperature with stirring"]; "Monitor" [label="Monitor reaction\nby TLC or GC/LC-MS"]; }

subgraph "cluster_workup" { label = "Work-up and Purification"; style=filled; color="#F1F3F4"; "Cool" [label="Cool to room temperature"]; "Quench" [label="Quench with water"]; "Extract" [label="Extract with organic solvent"]; "Dry" [label="Dry organic layer\nand concentrate"]; "Purify" [label="Purify by column\nchromatography"]; }

"Reagents" -> "Degas" -> "Solvent" -> "Heat" -> "Monitor" -> "Cool" -> "Quench" -> "Extract" -> "Dry" -> "Purify"; }

Figure 3: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • Aryl halide (e.g., 4-bromotoluene) (1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • DavePhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, palladium(II) acetate, DavePhos, and potassium phosphate.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add the degassed toluene via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended Range/ValueRationale
Pd Source Pd(OAc)₂, Pd₂(dba)₃Readily available and effective palladium precursors.
Ligand DavePhosBulky, electron-rich ligand promoting high catalytic activity.
Pd Loading 1-5 mol%Typically sufficient for efficient conversion.
Ligand:Pd Ratio 1:1 to 2:1A 2:1 ratio is often optimal to ensure catalyst stability.
Base K₃PO₄, Cs₂CO₃, K₂CO₃The choice of base can significantly impact the reaction rate and yield.[3]
Solvent Toluene, Dioxane, THFAnhydrous and degassed solvents are crucial to prevent catalyst deactivation.
Temperature 80-110 °CSufficient to drive the reaction to completion in a reasonable time.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of a Diaryl-amine Intermediate

This protocol describes the formation of a C-N bond between an aryl halide and an amine, a key transformation in the synthesis of many nitrogen-containing pharmaceuticals.[5][6][12]

Reaction Scheme:

Ar-X + R¹R²NH --(Pd catalyst, DavePhos, Base)--> Ar-NR¹R²

graph "Experimental_Workflow_Buchwald" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label = "Reaction Setup"; style=filled; color="#F1F3F4"; "Reagents" [label="Add Aryl Halide,\nBase, Pd Source,\nand DavePhos\nto a Schlenk tube"]; }

subgraph "cluster_reaction" { label = "Reaction"; style=filled; color="#F1F3F4"; "Degas" [label="Evacuate and backfill\nwith inert gas (3x)"]; "Solvent_Amine" [label="Add degassed solvent\nand Amine"]; "Heat" [label="Heat to desired\ntemperature with stirring"]; "Monitor" [label="Monitor reaction\nby TLC or GC/LC-MS"]; }

subgraph "cluster_workup" { label = "Work-up and Purification"; style=filled; color="#F1F3F4"; "Cool" [label="Cool to room temperature"]; "Filter" [label="Filter through Celite"]; "Concentrate" [label="Concentrate the filtrate"]; "Purify" [label="Purify by column\nchromatography"]; }

"Reagents" -> "Degas" -> "Solvent_Amine" -> "Heat" -> "Monitor" -> "Cool" -> "Filter" -> "Concentrate" -> "Purify"; }

Figure 4: Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • Aryl halide (e.g., 4-chloroanisole) (1.0 mmol)

  • Amine (e.g., aniline) (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

  • DavePhos (0.024 mmol, 2.4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Sealable reaction tube and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried sealable reaction tube containing a magnetic stir bar, add the aryl halide, sodium tert-butoxide, Pd₂(dba)₃, and DavePhos.

  • Seal the tube with a PTFE-lined cap.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed toluene and the amine via syringe.

  • Place the tube in a preheated oil bath or heating block at 100 °C and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended Range/ValueRationale
Pd Source Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is reduced in situ.
Ligand DavePhosEffective for a broad range of aryl halides and amines.
Pd Loading 0.5-2 mol%Lower loadings are often possible with efficient ligands like DavePhos.
Ligand:Pd Ratio 1.2:1 to 2:1A slight excess of ligand can be beneficial.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required for amine deprotonation.
Solvent Toluene, DioxaneAprotic, non-coordinating solvents are generally preferred.
Temperature 80-120 °CHigher temperatures may be required for less reactive substrates like aryl chlorides.

Safety and Handling of DavePhos and Palladium Catalysts

DavePhos, like many phosphine ligands, is air-sensitive and should be handled under an inert atmosphere.[13] It is a combustible solid.[14] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[14] Palladium catalysts, especially when finely divided on a support like carbon, can be pyrophoric and should be handled with care, preferably in a wet state.[15][16]

Disposal:

Waste containing residual palladium and phosphine ligands should be treated as hazardous waste and disposed of according to institutional and local regulations. Quenching procedures for pyrophoric materials should be followed for palladium on carbon.[17] Unreacted pyrophoric reagents should be quenched slowly with a less reactive alcohol like isopropanol before the addition of water.[17]

Conclusion: A Versatile Tool for Pharmaceutical Synthesis

This compound (DavePhos) has proven to be an invaluable ligand in the palladium-catalyzed synthesis of pharmaceutical intermediates. Its unique structural and electronic properties enable the efficient construction of C-C and C-N bonds, even with challenging substrates. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize DavePhos in their synthetic endeavors, ultimately accelerating the discovery and development of new medicines. The continued exploration of ligands like DavePhos will undoubtedly lead to even more efficient and sustainable methods for the synthesis of complex organic molecules.

References

Application Notes & Protocols: Asymmetric Catalysis with Chiral Analogs of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Rise of Axially Chiral P,N-Ligands

In the landscape of asymmetric catalysis, the design of effective chiral ligands is paramount for controlling the stereochemical outcome of a reaction.[1][2] For decades, C₂-symmetric diphosphines have been the workhorses of the field.[2][3] However, the pursuit of higher efficiency and novel reactivity has led to the development of non-symmetrical ligands, particularly those incorporating both a soft phosphine donor and a hard nitrogen donor (P,N-ligands). The parent achiral ligand, 2-(diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl (commonly known as APhos or Ph-Davephos), has proven highly effective in various palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[4][5][6]

The strategic introduction of axial chirality to the APhos backbone has unlocked its potential for enantioselective transformations. Unlike ligands with point chirality, these analogs derive their stereogenicity from the restricted rotation around the C-C or C-N biaryl bond. The development of ligands with an axially chiral C(Ar)-N backbone has been a particular challenge due to a typically lower rotational barrier compared to their C(Ar)-C(Ar) counterparts.[1][7] However, overcoming this challenge provides ligands where the nitrogen donor is an integral part of the chiral axis, potentially leading to more effective stereochemical communication during the catalytic cycle.[1][7] This guide explores the application of these advanced chiral APhos analogs, focusing on their role in key asymmetric cross-coupling reactions.

Core Principle: The Mechanism of Asymmetric Induction

The efficacy of chiral APhos analogs stems from their ability to create a well-defined, asymmetric coordination sphere around the metal center (typically palladium). The phosphine group serves as a strong binding point, while the dimethylamino group can coordinate reversibly, influencing the geometry and electronic properties of the catalytic intermediates. This dynamic behavior is crucial for differentiating between the two enantiotopic transition states in the stereodetermining step of the reaction.

In a typical palladium-catalyzed cross-coupling reaction, the catalytic cycle involves oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination. The chiral ligand influences the spatial arrangement of the coupling partners in the transition state leading to reductive elimination, making the formation of one enantiomer energetically more favorable than the other. Computational studies, such as DFT calculations, have been instrumental in understanding these interactions, revealing that factors like π-π stacking between substrates or transient Pd-arene interactions can significantly influence enantioselectivity.[7][8]

Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_legend Legend pd0 Pd(0)L* oa_complex Ar-Pd(II)(X)L* pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)(R)L* oa_complex->trans_complex Transmetalation (R-M) or Amination product_complex [Ar-R-Pd(II)L*]‡ trans_complex->product_complex Reductive Elimination (Stereodetermining Step) product_complex->pd0 Product Release (Ar-R) L_star L* = Chiral APhos Analog

Figure 1: A generalized catalytic cycle for a Pd-catalyzed cross-coupling reaction. The chiral ligand (L*) creates an asymmetric environment, particularly influencing the reductive elimination step to favor the formation of one enantiomer.

Application I: Asymmetric Suzuki-Miyaura Cross-Coupling

The enantioselective Suzuki-Miyaura coupling is a powerful method for constructing axially chiral biaryl compounds, which are not only important targets in medicinal chemistry but also serve as privileged scaffolds for other chiral ligands.[9][10][11] Chiral APhos analogs, particularly those with a C-N chiral axis, have demonstrated remarkable success in synthesizing highly sterically hindered tetra-ortho-substituted biaryls, a significant challenge for many catalytic systems.[1][7][9]

Field-Proven Insights: Causality Behind the Protocol

The success of an asymmetric Suzuki-Miyaura coupling hinges on several critical parameters:

  • Ligand Architecture: The steric bulk and electronic properties of the chiral APhos analog are crucial. Ligands featuring a carbazolyl framework, for instance, can help accommodate bulky substrates and facilitate transmetalation through flexible coordination modes (Pd-N vs. Pd-π).[7]

  • Base Selection: The choice of base (e.g., K₃PO₄, Cs₂CO₃) is critical. It must be strong enough to activate the boronic acid partner for transmetalation but not so harsh as to cause ligand degradation or substrate side reactions. The hydration state of the base can also significantly impact reproducibility.

  • Solvent System: A non-coordinating, apolar solvent like toluene or dioxane is typically preferred to minimize interference with the ligand-metal interaction. In some cases, biphasic systems (e.g., toluene/water) can enhance reaction rates and selectivity.[11]

  • Temperature Control: The reaction temperature must be carefully optimized to balance reaction rate with enantioselectivity. Higher temperatures can sometimes lead to racemization of the chiral axis in the ligand or product.

Protocol: Enantioselective Synthesis of Tetra-ortho-Substituted Biaryls

This protocol is adapted from methodologies developed for the synthesis of highly hindered biaryls using C-N axially chiral phosphine ligands.[7][9]

G Workflow: Asymmetric Suzuki-Miyaura Coupling prep 1. Inert Atmosphere Preparation reagents 2. Reagent Addition prep->reagents Glovebox/Schlenk line reaction 3. Reaction Execution reagents->reaction Seal & transfer to heat workup 4. Aqueous Workup reaction->workup Cool to RT purify 5. Purification workup->purify Extract & dry analyze 6. Analysis (Yield & ee) purify->analyze Column chromatography

Figure 2: Experimental workflow for the Suzuki-Miyaura protocol.

Materials & Reagents:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Chiral APhos Analog (e.g., C-N axially chiral carbazole-based phosphine)

  • Aryl Bromide (e.g., a 2,6-disubstituted aryl bromide)

  • Arylboronic Acid or Ester (e.g., a 2,6-disubstituted arylboronic acid)

  • Potassium Phosphate Tribasic (K₃PO₄, anhydrous)

  • Toluene (anhydrous, degassed)

  • Deionized Water (degassed)

  • Standard solvents for workup and chromatography (Ethyl Acetate, Hexanes, Dichloromethane)

Procedure:

  • Catalyst Pre-formation & Reaction Setup (under Inert Atmosphere):

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (1.0 mol%) and the chiral APhos analog (2.2 mol%).

    • Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).

    • Add anhydrous, degassed toluene (to achieve a final concentration of ~0.1 M with respect to the limiting reagent).

    • Stir the mixture at room temperature for 15-20 minutes. A color change should be observed as the active catalyst forms.

  • Substrate Addition:

    • To the catalyst solution, add the aryl bromide (1.0 equiv), the arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv).

    • If required by the specific protocol, add a small amount of degassed water (e.g., 5-10 vol%).

  • Reaction:

    • Seal the Schlenk tube and place it in a preheated oil bath at the optimized temperature (e.g., 80-100 °C).

    • Stir the reaction vigorously for the specified time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification and Analysis:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or SFC.

Data Summary: Performance in Asymmetric Suzuki-Miyaura Coupling
EntryAryl HalideBoronic Acid PartnerLigand TypeYield (%)ee (%)Reference
12-Bromo-1,3-dimethylbenzene2,6-Dimethoxyphenylboronic acidC-N Axially Chiral Carbazole>9598[7][9]
21-Bromo-2-methoxynaphthalene2-Methylphenylboronic acidP-Chiral Monophosphorus9296[8][12]
32-Bromoaniline2'-Hydroxy-[1,1'-biphenyl]-2-ylboronic acid esterSulfonated SPhos (sSPhos)88>99[11]
42-Iodo-N,N-dimethylanilineNaphthylboronic acidAxially Chiral Biaryl Monophosphine Oxide8594[13]

Application II: Asymmetric Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds.[5] Its asymmetric variant is crucial for accessing C-N axially chiral compounds and other enantioenriched amines, which are prevalent motifs in pharmaceuticals.[14][15] Chiral APhos analogs and related bulky biaryl phosphines are highly effective in these transformations, enabling the coupling of a wide range of amines and aryl halides with excellent enantiocontrol.[14][16]

Field-Proven Insights: Causality Behind the Protocol
  • Catalyst System: The choice of palladium precursor and ligand is critical. Sterically demanding biaryl phosphine ligands are often required to promote the reductive elimination step and prevent catalyst decomposition.[16]

  • Base and Amine Stoichiometry: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine or the intermediate Pd-amine complex. The stoichiometry must be carefully controlled to avoid side reactions.

  • Substrate Scope: The reaction is broadly applicable, but sterically hindered aryl halides or less nucleophilic amines may require more active "second-generation" or "third-generation" catalyst systems featuring ligands like XPhos or related structures.[17] Asymmetric versions rely on the chiral ligand's ability to differentiate between prochiral faces or in kinetic resolutions of racemic amines.[14]

Protocol: Intramolecular Asymmetric Buchwald-Hartwig Amination for C-N Atropisomer Synthesis

This protocol is a representative example for the synthesis of C-N axially chiral products, a transformation where chiral biaryl ligands have shown great promise.[14]

Materials & Reagents:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Chiral Ligand (e.g., (R)-Tol-BINAP or a chiral APhos analog)

  • Aryl Halide Substrate (containing a tethered amine nucleophile)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or Dioxane (anhydrous, degassed)

Procedure:

  • Inert Atmosphere Setup:

    • In a glovebox, add Pd₂(dba)₃ (2.5 mol%), the chiral ligand (6.0 mol%), and NaOtBu (2.0 equiv) to an oven-dried reaction vessel.

  • Reagent Addition:

    • Add the aryl halide substrate (1.0 equiv) and anhydrous, degassed toluene.

  • Reaction:

    • Seal the vessel and heat to the optimized temperature (e.g., 90-110 °C) with vigorous stirring for 12-48 hours.

    • Monitor the reaction by an appropriate method (LC-MS is often suitable).

  • Workup and Purification:

    • After cooling, quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Purify via column chromatography to isolate the atropisomeric product.

  • Analysis:

    • Confirm the structure by NMR and MS.

    • Determine the enantiomeric excess by chiral HPLC.

Data Summary: Performance in Asymmetric Amination
EntryReaction TypeSubstrateLigandYield (%)ee (%)Reference
1Intramolecular Amination2-Bromo-N-aryl-anilide(R)-BINAP derivative>9096[14]
2Kinetic ResolutionRacemic secondary amine + Aryl bromide(R)-Tol-BINAP~45 (product)80[14]
3C-N Atropisomer SynthesisAmide + Aryl IodidePd/Norbornene co-catalysisHighExcellent[14]

Conclusion and Outlook

Chiral analogs of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl represent a powerful and evolving class of ligands for asymmetric catalysis. Their unique P,N-coordination and the introduction of axial chirality have enabled challenging transformations, most notably the synthesis of sterically demanding biaryl and N-aryl atropisomers with high enantioselectivity. The continued development of novel ligand architectures, supported by computational studies, promises to further expand the scope and utility of these catalysts. For researchers in drug discovery and process development, these ligands offer robust and highly selective tools for the construction of complex chiral molecules, streamlining synthetic routes and providing access to novel chemical space.

References

Scale-up of reactions catalyzed by 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl complexes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scale-Up of Cross-Coupling Reactions Catalyzed by 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl (DavePhos) Complexes

Introduction: The Industrial Significance of DavePhos in Modern Synthesis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the construction of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] Within the vast library of phosphine ligands developed to facilitate these transformations, the dialkylbiaryl phosphines, pioneered by the Buchwald group, have proven exceptionally versatile.[3] Among these, this compound, commonly known as DavePhos, has emerged as a powerful and reliable ligand.[4][5] Its structure, featuring a bulky diphenylphosphino group and a coordinating dimethylamino moiety on a biphenyl scaffold, confers high catalytic activity and stability.[5]

DavePhos is particularly effective for challenging transformations such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, which are fundamental to the synthesis of countless pharmaceuticals, agrochemicals, and functional materials.[6][7] While laboratory-scale success with DavePhos is well-documented, transitioning these protocols to pilot and manufacturing scales introduces a new set of challenges that extend beyond simply multiplying reagent quantities.[8][9]

This guide provides researchers, process chemists, and drug development professionals with a comprehensive framework for the successful scale-up of reactions catalyzed by palladium-DavePhos complexes. We will move beyond rudimentary protocols to explore the underlying principles governing process robustness, safety, and efficiency, grounded in mechanistic understanding and field-proven insights.

Mechanistic Considerations for Process Scale-Up

A fundamental understanding of the catalytic cycle is paramount for rational process optimization and troubleshooting. The generally accepted mechanism for a Pd/DavePhos-catalyzed Buchwald-Hartwig amination involves a Pd(0)/Pd(II) cycle. Understanding this cycle helps explain the critical role of each component and the potential for side reactions.

G Pd0 LPd(0) (Active Catalyst) OA_complex L(Ar)Pd(II)-X (Oxidative Addition Complex) Pd0->OA_complex Oxidative Addition (+ Ar-X) Amine_complex [L(Ar)Pd(II)-Amine]⁺X⁻ OA_complex->Amine_complex Amine Coordination (+ HNR¹R²) Amido_complex L(Ar)Pd(II)-NR¹R² (Amido Complex) Amine_complex->Amido_complex Deprotonation (- Base-H⁺X⁻) Amido_complex->Pd0 Reductive Elimination (+ Ar-NR¹R²)

Figure 1: Simplified Catalytic Cycle. A generalized catalytic cycle for the Buchwald-Hartwig amination using a DavePhos (L) ligand.

Key insights derived from this cycle that are critical for scale-up include:

  • Generation of the Active Catalyst: The active LPd(0) species is generated in situ from a palladium precatalyst. The efficiency of this activation is base-dependent and can be a critical, and sometimes slow, initiation step.[10]

  • Oxidative Addition: This is often the rate-determining step. The reactivity order is generally Ar-I > Ar-OTf > Ar-Br > Ar-Cl. The high activity of DavePhos-based catalysts makes the use of more economical aryl chlorides feasible, which is a major advantage on an industrial scale.[3]

  • Reductive Elimination: This final, product-forming step is often accelerated by bulky, electron-rich ligands like DavePhos. The ligand's steric profile facilitates the expulsion of the newly formed product from the metal center.

Critical Process Parameters for Robust Scale-Up

Scaling a reaction requires a shift in focus from yield alone to a multi-parameter optimization that includes safety, process cycle time, cost of goods, and product purity.

Catalyst System: Precatalyst Selection and Loading

While generating the catalyst in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and DavePhos is common in academic labs, the use of well-defined, air-stable palladium precatalysts is highly recommended for scale-up.[10][11]

Catalyst SystemAdvantages for Scale-UpDisadvantages/Considerations
In-situ Generation Lower initial cost of components (Pd source + ligand).Inconsistent activation, potential for batch-to-batch variability. Requires careful control of ligand:metal ratio.
DavePhos Palladacycle Precatalysts (G3/G4) Air- and moisture-stable solids, easy to handle.[10] Highly reliable and rapid generation of the active LPd(0) species. Ensures a consistent 1:1 ligand-to-palladium ratio.[11]Higher upfront cost compared to individual components.

Catalyst Loading (mol% vs. ppm): In process chemistry, catalyst loading is often discussed in parts-per-million (ppm) of palladium relative to the entire reaction mass, rather than mol% relative to the limiting substrate.[12][13] This provides a more holistic view of process intensity. While lab procedures may use 0.5-2 mol% catalyst, a key goal of process development is to reduce this significantly. High Turnover Numbers (TON) and Turnover Frequencies (TOF) are critical metrics of catalyst efficiency and longevity.[14][15] Successful scale-up campaigns often achieve catalyst loadings well below 0.1 mol% (e.g., 500-1000 ppm Pd).[16][17]

Solvent and Base Selection

The choice of solvent and base profoundly impacts reaction kinetics, impurity profiles, and downstream processing.

  • Solvents: Aprotic polar solvents like toluene, CPME (cyclopentyl methyl ether), or 2-methyl-THF are frequently used. Key scale-up considerations include boiling point (for thermal control), compatibility with workup procedures (e.g., phase splits), and safety profile.

  • Bases: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is common but can be problematic with base-sensitive functional groups.[18] Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ offer broader functional group tolerance but can introduce heterogeneity.[18]

  • Heterogeneity and Mixing: On a large scale, the poor solubility of inorganic bases can lead to mixing issues. The reaction can become mass-transfer limited, where the rate is dictated by how fast the base dissolves or interacts at the solid-liquid interface, not the intrinsic reaction kinetics.[18][19] Ensuring vigorous agitation is crucial. Grinding the base or adding a phase-transfer catalyst can sometimes mitigate these issues.

Mass and Heat Transfer: The Physical Reality of Scale

Perhaps the most significant challenge in scaling up is managing mass and heat transfer.[20][21] A reaction that is well-behaved in a 100 mL round-bottom flask can become uncontrollable in a 100 L reactor due to changes in the surface-area-to-volume ratio.

G cluster_0 Reaction Kinetics cluster_2 Physical Limitations Kinetics Intrinsic Rate (k) Heat Heat Transfer Kinetics->Heat Generates Heat (ΔH_rxn) Temp Temperature (T) Temp->Kinetics Mixing Agitation Rate Mass Mass Transfer Mixing->Mass Conc Concentration [C] Conc->Kinetics Heat->Temp Mass->Conc Local [C] at catalyst

Figure 2: Interdependence of Scale-Up Parameters. This diagram illustrates how process parameters influence physical limitations, which in turn affect reaction kinetics.

  • Heat Transfer: Cross-coupling reactions are often exothermic. In a large reactor, the heat generated can overwhelm the cooling capacity of the reactor jacket, leading to a dangerous temperature spike (thermal runaway). This can degrade the catalyst, substrates, and product, leading to a different impurity profile than observed in the lab. A thorough thermal hazard assessment (e.g., using Reaction Calorimetry) is essential before scaling up.

  • Mass Transfer: As discussed with bases, efficient mixing is critical to ensure all components are in contact. Poor mixing can create localized "hot spots" or areas of high concentration, leading to side reactions. The choice of impeller type, baffle design, and agitation speed are critical engineering parameters.[22][23]

Impurity Control and Palladium Removal

The purity of starting materials is far more critical on scale. Trace impurities that are inconsequential on a gram scale can poison the catalyst or lead to significant byproduct formation at the kilogram scale.[24]

A major regulatory requirement, particularly in the pharmaceutical industry, is the removal of residual palladium from the final product to very low levels (typically <10 ppm).[16] This necessitates a dedicated purification strategy. Common methods include:

  • Aqueous Washes: Simple washes can remove inorganic salts.

  • Carbon Treatment: Activated carbon can adsorb palladium species.

  • Metal Scavengers: Silica- or polymer-bound thiols or other chelating agents are highly effective at capturing residual palladium.

  • Crystallization: A well-designed crystallization is often the most effective method for achieving high purity and removing residual metal.

Detailed Protocol: Kilogram-Scale Buchwald-Hartwig Amination

This protocol is a representative example and should be adapted and optimized based on specific substrates and safety assessments.

Reaction: Aryl Bromide + Primary Amine → N-Aryl Amine Catalyst: G3-DavePhos Palladacycle

Equipment and Reagent Preparation
  • Reactor Setup: A clean, dry, glass-lined or stainless steel reactor equipped with a mechanical stirrer (e.g., retreat curve impeller), temperature probe, nitrogen inlet/outlet, and a reflux condenser is required. Ensure the reactor is rated for the planned temperature and pressure.

  • Inerting: The reactor must be rendered inert. This is achieved by repeated vacuum/nitrogen backfill cycles (typically 3-5 cycles). Maintain a positive nitrogen pressure throughout the process.

  • Reagent Purity: Ensure all reagents, including the aryl bromide, amine, base, and solvent, are of high purity and low water content. Filter liquid reagents if necessary.[10] Use anhydrous solvents.

Reaction Execution (Illustrative 10 kg Scale)

G start Start: Inert Reactor charge_solids Charge Aryl Bromide (1.0 eq), Base (1.5 eq), & G3-DavePhos (0.1 mol%) start->charge_solids purge1 Vacuum/N₂ Purge (3x) charge_solids->purge1 charge_solvent Charge Anhydrous Toluene (8-10 L/kg) purge1->charge_solvent charge_amine Charge Amine (1.2 eq) via Addition Funnel charge_solvent->charge_amine heat Heat to 80-100 °C (Controlled Ramp) charge_amine->heat monitor Monitor by HPLC (Target <1% Aryl Bromide) heat->monitor monitor->heat Incomplete cool Cool to 20 °C monitor->cool Complete quench Quench with H₂O cool->quench workup Proceed to Workup & Purification quench->workup

References

Application Notes & Protocols: Unlocking New Catalytic Frontiers with 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl (PhDavePhos)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 2-diphenylphosphino-2'-(N,N-dimethylamino)biphenyl, commonly known as PhDavePhos. While well-established in palladium-catalyzed cross-coupling reactions, the unique structural and electronic properties of this ligand suggest a vast, underexplored potential for novel catalytic transformations. We present the scientific rationale for screening PhDavePhos in emerging areas of catalysis, including C-H functionalization and nickel-catalyzed reductive coupling. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and a strategic framework for expanding the application of this versatile ligand.

Introduction: The Molecular Architecture and Proven Utility of PhDavePhos

This compound (PhDavePhos) is a member of the Buchwald family of biaryl monophosphine ligands, which have revolutionized modern organic synthesis.[1][2] Its structure is characterized by a biphenyl scaffold, which provides steric bulk, an electron-rich diphenylphosphino group for metal coordination, and a strategically positioned N,N-dimethylamino moiety.[3]

The key attributes of PhDavePhos are:

  • Steric Bulk: The twisted biphenyl backbone and phenyl groups on the phosphorus atom create a sterically demanding environment around the metal center. This promotes the formation of monoligated, highly reactive L₁Pd(0) species, which are crucial for initiating the catalytic cycle, particularly in the oxidative addition of challenging substrates like aryl chlorides.[1]

  • Electron-Donating Character: The phosphorus atom is a strong σ-donor, which increases the electron density on the coordinated metal. This electronic property facilitates the oxidative addition step, a key activation process in many cross-coupling reactions.[4]

  • Hemilabile Coordinating Group: The N,N-dimethylamino group can act as a hemilabile, or "weakly coordinating," ligand. This intramolecular coordination can stabilize the catalytic species, yet the relatively weak Pd-N bond can dissociate to open a coordination site on the metal, which is essential for substrate binding and subsequent reaction steps.[3]

These features have established PhDavePhos as a powerful ligand for several palladium-catalyzed reactions, most notably the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation.[5][6] It is particularly effective for coupling sterically hindered substrates.[6]

cluster_PhDavePhos PhDavePhos Ligand Attributes cluster_Applications Established Catalytic Applications A Biphenyl Scaffold B Diphenylphosphino Group (PAr₂) C N,N-Dimethylamino Group (NR₂) D Steric Bulk B->D Contributes to E σ-Donation (Electron Rich) B->E Contributes to F Hemilabile Coordination C->F Enables G Promotes Monoligation (L₁Pd(0)) D->G H Facilitates Oxidative Addition E->H I Stabilizes Catalyst F->I J Opens Coordination Site F->J K Buchwald-Hartwig Amination (C-N Coupling) G->K Enables Efficient L Suzuki-Miyaura Coupling (C-C Coupling) G->L Enables Efficient H->K Enables Efficient H->L Enables Efficient I->K Enables Efficient I->L Enables Efficient J->K Enables Efficient J->L Enables Efficient

Figure 1: Key structural attributes of PhDavePhos and their impact on established catalytic applications.

Rationale for New Transformations: Beyond Conventional Cross-Coupling

The unique combination of steric, electronic, and coordinating properties that makes PhDavePhos successful in known reactions also makes it an excellent candidate for novel catalytic transformations. The field of catalysis is continuously evolving, with a focus on developing more efficient, selective, and sustainable methods for bond formation.[7] We propose screening PhDavePhos in two high-impact areas: palladium-catalyzed C-H arylation and nickel-catalyzed reductive cross-coupling.

  • Palladium-Catalyzed C-H Arylation: Direct C-H functionalization is a highly atom-economical strategy for building molecular complexity, avoiding the need for pre-functionalized substrates.[8] The hemilabile N,N-dimethylamino group in PhDavePhos is hypothesized to be particularly advantageous for this class of reaction. It can facilitate the crucial C-H activation step by transiently dissociating, allowing the C-H bond of the substrate to coordinate to the palladium center before cleavage.

  • Nickel-Catalyzed Reductive Cross-Coupling: Nickel catalysis has emerged as a powerful alternative to palladium, often enabling unique reactivity and the coupling of previously challenging partners, such as alkyl electrophiles.[9] The strong σ-donating ability of PhDavePhos is well-suited to stabilize the low-valent nickel species (Ni(0)/Ni(I)) that are central to these reductive catalytic cycles.

Application Protocol 1: Screening for Palladium-Catalyzed C(sp²)-H Arylation

This protocol details the screening process for the direct arylation of 2-phenylpyridine with various aryl bromides, a model system for C-H functionalization.

Scientific Principle & Causality

The proposed catalytic cycle involves: (1) Oxidative addition of the aryl bromide to a Pd(0)-PhDavePhos complex. (2) Coordination of the 2-phenylpyridine substrate. (3) C-H activation/cleavage, facilitated by a base, to form a palladacycle intermediate. This step is often rate-limiting, and the ligand's properties are critical. (4) Reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The steric bulk of PhDavePhos is expected to promote this final, product-releasing step.[10]

G pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (+ Ar-X) substrate_coord Substrate Coordination oa_complex->substrate_coord Ligand Exchange (+ Substrate-H) palladacycle Palladacycle Intermediate substrate_coord->palladacycle C-H Activation (- H-X) palladacycle->pd0 Reductive Elimination (+ Ar-Substrate)

Figure 2: Proposed catalytic cycle for C-H arylation.
Detailed Experimental Protocol

Precaution: This reaction is air-sensitive. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques. Solvents should be purified and degassed prior to use.

  • Reagent Preparation:

    • To an oven-dried 4 mL vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (2.3 mg, 0.0025 mmol, 0.5 mol%).

    • Add PhDavePhos (4.8 mg, 0.0125 mmol, 2.5 mol%).

    • Add the aryl bromide (if solid, 0.5 mmol, 1.0 equiv).

    • Add K₂CO₃ (138 mg, 1.0 mmol, 2.0 equiv).

  • Reaction Assembly:

    • Seal the vial with a screw cap fitted with a PTFE septum.

    • Transfer the vial out of the glovebox.

    • Add anhydrous, degassed 1,4-dioxane (1.0 mL) via syringe.

    • Add 2-phenylpyridine (70 μL, 0.5 mmol, 1.0 equiv) via syringe.

    • If the aryl bromide is a liquid, add it at this stage (0.5 mmol, 1.0 equiv).

  • Reaction Execution:

    • Place the vial in a preheated aluminum heating block at 110 °C.

    • Stir the reaction mixture for 18-24 hours. Monitor the reaction progress by TLC or GC-MS by taking small aliquots.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (5 mL) and filter through a short plug of celite, washing with additional ethyl acetate (10 mL).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product.

  • Characterization:

    • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Table for Screening Parameters

The following table outlines a screening strategy to optimize the C-H arylation reaction. A model reaction between 2-phenylpyridine and 4-bromoanisole should be used.

Entry Pd Source (mol%) Base (equiv) Solvent Temp (°C) Yield (%)
1Pd₂(dba)₃ (0.5)K₂CO₃ (2.0)Dioxane110Expected
2Pd(OAc)₂ (1.0)K₂CO₃ (2.0)Dioxane110TBD
3Pd₂(dba)₃ (0.5)Cs₂CO₃ (2.0)Dioxane110TBD
4Pd₂(dba)₃ (0.5)K₃PO₄ (2.0)Dioxane110TBD
5Pd₂(dba)₃ (0.5)K₂CO₃ (2.0)Toluene110TBD
6Pd₂(dba)₃ (0.5)K₂CO₃ (2.0)Dioxane90TBD

Application Protocol 2: Screening for Nickel-Catalyzed Reductive Cross-Coupling

This protocol outlines the screening for the coupling of an aryl bromide with an alkyl bromide, a transformation that is challenging for palladium but potentially accessible with nickel.

Scientific Principle & Causality

Nickel-catalyzed reductive couplings typically involve a Ni(0) active species that undergoes oxidative addition with the aryl halide to form an Ar-Ni(II)-X complex. A second oxidative addition or a radical process involving the alkyl halide, often facilitated by a stoichiometric reductant (e.g., Zinc or Manganese), leads to a Ni(III) or Ni(IV) intermediate, or a distinct Ni(I) cycle. Reductive elimination from this intermediate forms the desired C(sp²)-C(sp³) bond. The strong σ-donating PhDavePhos ligand is crucial for stabilizing the various nickel oxidation states and facilitating the key oxidative addition and reductive elimination steps.[9]

Detailed Experimental Protocol

Precaution: Nickel catalysts are highly sensitive to air and moisture. This entire procedure MUST be performed in a glovebox.

  • Reagent Preparation:

    • In a 4 mL vial, add NiCl₂·glyme (2.2 mg, 0.01 mmol, 5 mol%).

    • Add PhDavePhos (5.7 mg, 0.015 mmol, 7.5 mol%).

    • Add Zinc dust (<10 micron, 20 mg, 0.3 mmol, 1.5 equiv).

    • Add the aryl bromide (0.2 mmol, 1.0 equiv).

  • Reaction Assembly:

    • Add anhydrous, degassed DMA (dimethylacetamide, 1.0 mL).

    • Stir the mixture for 5 minutes at room temperature. The solution should change color, indicating the formation of the active Ni(0) complex.

    • Add the alkyl bromide (0.3 mmol, 1.5 equiv).

  • Reaction Execution:

    • Seal the vial and stir at 60 °C for 12 hours.

    • Monitor the reaction by GC-MS.

  • Work-up and Purification:

    • Remove the vial from the glovebox.

    • Quench the reaction by carefully adding 1 M HCl (2 mL).

    • Extract the mixture with diethyl ether (3 x 10 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Data Table for Screening Reductants and Additives
Entry Ni Source (mol%) Reductant (equiv) Additive Solvent Yield (%)
1NiCl₂·glyme (5)Zn (1.5)NoneDMAExpected
2NiBr₂ (5)Zn (1.5)NoneDMATBD
3NiCl₂·glyme (5)Mn (1.5)NoneDMATBD
4NiCl₂·glyme (5)Zn (1.5)NaI (1.5)DMATBD
5NiCl₂·glyme (5)Zn (1.5)NoneDMFTBD

Conclusion and Future Outlook

This compound is more than just a workhorse ligand for standard cross-couplings. Its sophisticated molecular design provides a powerful platform for tackling next-generation catalytic challenges. The protocols outlined here serve as a validated starting point for researchers to explore its utility in C-H functionalization and nickel-catalyzed reactions. Future efforts should focus on synthesizing chiral derivatives of PhDavePhos for asymmetric catalysis and exploring its application in other transition metal-catalyzed processes, such as those involving copper, rhodium, or gold.[11] The continued screening of established ligands in new reaction manifolds remains a fertile ground for discovery in the pursuit of novel and more efficient chemical syntheses.

References

Troubleshooting & Optimization

Common side reactions with 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl, commonly known as DavePhos. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this powerful ligand in cross-coupling reactions. Here, we will delve into the common side reactions encountered, their mechanistic origins, and provide actionable troubleshooting strategies to optimize your synthetic outcomes.

Introduction to DavePhos

DavePhos is a highly effective, electron-rich biarylmonophosphine ligand widely employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][2][3][4][5][6] Its bulky dicyclohexylphosphino group and the electron-donating N,N-dimethylamino substituent contribute to its remarkable efficacy in promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination.[1][2][7] These structural features make DavePhos particularly well-suited for coupling challenging substrates, including sterically hindered, electron-rich, or electron-poor aryl and heteroaryl halides.[1][2][5]

While DavePhos is a robust ligand, side reactions can occur, leading to decreased yields and complex product mixtures. Understanding the root causes of these undesired pathways is the first step toward mitigating them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am observing significant hydrodehalogenation of my aryl halide starting material. What is causing this and how can I prevent it?

A1: Understanding Hydrodehalogenation

Hydrodehalogenation is the replacement of the halogen on your starting material with a hydrogen atom, leading to an undesired arene byproduct. This side reaction is a common challenge in Buchwald-Hartwig aminations and can significantly reduce the yield of your desired coupled product.[8] The likely culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can occur through several pathways, including reaction with trace amounts of water or other protic impurities, or via β-hydride elimination from certain substrates or the base itself.

Troubleshooting & Prevention:

  • Rigorous Control of Reaction Conditions:

    • Anhydrous Solvents and Reagents: Ensure all solvents and reagents are strictly anhydrous. The presence of water can lead to the formation of palladium hydroxide species, which can then generate Pd-H intermediates.[8]

    • Inert Atmosphere: Conduct the reaction under a scrupulously inert atmosphere (e.g., argon or nitrogen) to prevent the ingress of moisture and oxygen.[8]

  • Base Selection and Stoichiometry:

    • Choice of Base: While strong bases like sodium tert-butoxide (NaOtBu) are often used to facilitate deprotonation of the amine, they can also promote side reactions. If hydrodehalogenation is significant, consider switching to a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[8]

    • Base Purity: Ensure the base is of high purity and handled under inert conditions to avoid contamination with moisture.

  • Temperature Optimization:

    • Lowering the Temperature: Higher reaction temperatures can sometimes favor the hydrodehalogenation pathway. If the desired reaction is proceeding, albeit with the side product, try reducing the temperature to see if the selectivity improves.[8]

  • Substrate Considerations:

    • Electron-Poor Aryl Halides: Aryl halides bearing strongly electron-withdrawing groups can be more susceptible to nucleophilic attack by hydride species. Careful optimization of the reaction conditions is particularly crucial for these substrates.

Workflow for Minimizing Hydrodehalogenation:

Caption: Troubleshooting workflow for hydrodehalogenation.

FAQ 2: My reaction is producing a significant amount of biaryl homocoupling product. What steps can I take to suppress this side reaction?

A2: Understanding Homocoupling

Homocoupling results in the dimerization of your aryl halide starting material to form a biaryl species. This side reaction can be prevalent in Suzuki-Miyaura reactions and can also occur in other cross-coupling reactions. It is often promoted by elevated temperatures and can be a sign of non-optimal catalyst performance or reaction conditions.

Troubleshooting & Prevention:

  • Ligand-to-Metal Ratio:

    • Optimizing the Ratio: The ratio of DavePhos to the palladium precursor is critical. A general starting point is a 1.1:1 to 1.5:1 ligand-to-metal ratio. Too little ligand can lead to the formation of palladium black and promote homocoupling, while too much can sometimes inhibit the reaction.

  • Reaction Temperature:

    • Avoid Excessive Heat: High temperatures can accelerate the rate of homocoupling. If the desired reaction has a reasonable rate at a lower temperature, avoid unnecessarily high temperatures.

  • Base and Solvent Effects:

    • Careful Selection: The choice of base and solvent can influence the rate of homocoupling. For Suzuki-Miyaura couplings, using a weaker base or a solvent system that minimizes the solubility of the palladium catalyst might be beneficial in some cases.

  • Slow Addition of Reagents:

    • Controlled Introduction: In some instances, the slow addition of the organometallic reagent (e.g., boronic acid in a Suzuki coupling) can help to maintain a low concentration of the nucleophilic partner in the reaction mixture, thereby disfavoring homocoupling.

FAQ 3: I am observing the formation of palladium black in my reaction, and the conversion has stalled. What is happening and how can I prevent catalyst deactivation?

A3: Understanding Catalyst Deactivation

The formation of palladium black is a visual indicator of catalyst decomposition, where the active soluble palladium species agglomerates into inactive metallic palladium. This leads to a cessation of the catalytic cycle and incomplete conversion of your starting materials.

Troubleshooting & Prevention:

  • Oxygen Exclusion:

    • Strictly Anaerobic Conditions: The active Pd(0) species is highly sensitive to oxygen.[8] Ensure that the reaction is set up and maintained under a rigorously oxygen-free atmosphere. This includes degassing the solvent and using proper Schlenk line or glovebox techniques.

  • Ligand Protection:

    • Sufficient Ligand: The DavePhos ligand stabilizes the palladium center and prevents aggregation. Ensure an appropriate ligand-to-metal ratio is used. In some cases, a slight excess of the ligand can be beneficial.

  • Purity of Starting Materials:

    • Avoid Catalyst Poisons: Impurities in the starting materials, such as sulfur-containing compounds, can act as catalyst poisons.[8] Ensure the purity of your substrates and reagents.

  • Thermal Stability:

    • Mindful Temperature Control: While some reactions require elevated temperatures, excessive heat can lead to ligand degradation and catalyst decomposition. Do not exceed the recommended temperature for the specific reaction and ligand system.

Experimental Protocol: General Procedure for a Buchwald-Hartwig Amination with DavePhos

This protocol provides a starting point for optimization. The specific conditions may need to be adjusted based on the substrates used.

  • Glovebox or Schlenk Line Setup: All manipulations should be performed under an inert atmosphere of argon or nitrogen.

  • Reagent Preparation:

    • In a reaction vessel, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

    • In a separate vial, prepare the catalyst precursor by dissolving the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and DavePhos (0.022 mmol, 1.1 mol% per Pd) in the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction Initiation:

    • Add the catalyst solution to the reaction vessel containing the substrates and base.

  • Reaction Monitoring:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

    • Monitor the progress of the reaction by TLC, GC, or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Summary Table: Common Reaction Parameters

ParameterRecommended RangeRationale
Catalyst Loading 0.5 - 2 mol% PdLower loadings are desirable for process efficiency, but higher loadings may be necessary for challenging substrates.
Ligand:Metal Ratio 1.1:1 - 1.5:1Sufficient ligand is crucial to stabilize the active catalyst and prevent decomposition.
Base NaOtBu, K₃PO₄, Cs₂CO₃The choice of base depends on the pKa of the amine and the propensity for side reactions.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are generally preferred.
Temperature 80 - 120 °CTemperature should be optimized to achieve a reasonable reaction rate while minimizing side reactions.

Mechanistic Insight: The Role of DavePhos in the Catalytic Cycle

G Pd0 Pd(0)L (L = DavePhos) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArX Ar-X ArX->OxAdd PdII Ar-Pd(II)-X L OxAdd->PdII LigandEx Ligand Exchange PdII->LigandEx + R₂NH - HX Base Base Base->LigandEx Amine R₂NH Amine->LigandEx Amido Ar-Pd(II)-NR₂ L LigandEx->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-NR₂ RedElim->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

The bulky dicyclohexylphosphino groups on DavePhos facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[7] The electron-donating N,N-dimethylamino group increases the electron density on the palladium center, which promotes the initial oxidative addition of the aryl halide.[2] This combination of steric and electronic properties is what makes DavePhos a highly active and versatile ligand.

References

Technical Support Center: Stability and Degradation of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl (PhDavePhos)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide

This section addresses specific experimental issues that may arise due to the instability of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl, often referred to as PhDavePhos.

Issue 1: Low or No Product Yield in a Cross-Coupling Reaction

Q: My cross-coupling reaction using PhDavePhos is resulting in low to no yield. What are the potential causes related to the ligand's stability?

A: Low or nonexistent product yield is a primary indicator of a compromised catalytic system.[1] When using PhDavePhos, several factors related to its stability can be the root cause:

  • Ligand Oxidation: PhDavePhos, like many phosphine ligands, is susceptible to oxidation by atmospheric oxygen.[1] The phosphorus (III) center can be oxidized to phosphorus (V), forming the corresponding phosphine oxide. This phosphine oxide does not effectively coordinate with the palladium center, leading to the deactivation of the catalyst.[1] Even though biaryl phosphine ligands are generally considered air-stable as solids, it is crucial to handle them under an inert atmosphere, especially when preparing solutions.[1][2]

  • Improper Handling and Storage: Exposure to air and moisture during weighing or storage can lead to gradual degradation.[3] It is recommended to store solid PhDavePhos in a cool, dark place, preferably within a glovebox or a desiccator under an inert atmosphere.[1]

  • Solvent Purity: The presence of dissolved oxygen or peroxide impurities in the reaction solvent can rapidly degrade the ligand. Always use freshly distilled or anhydrous, degassed solvents for preparing stock solutions and for the reaction itself.[1][4]

  • Incompatible Reaction Conditions: High temperatures over prolonged periods or the presence of strong oxidizing agents can accelerate ligand degradation.

Troubleshooting Steps:

  • Verify Ligand Quality: If possible, obtain a fresh sample of PhDavePhos. If not, consider purifying the existing stock. A common method for purification is recrystallization.

  • Ensure Inert Atmosphere: When setting up the reaction, utilize either a glovebox or a Schlenk line to handle the solid ligand and prepare its solutions.[5] Ensure all glassware is oven-dried and cooled under an inert gas stream.[6]

  • Solvent Degassing: Thoroughly degas all solvents immediately before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for an extended period.[1]

  • Reaction Setup Protocol:

    • Add the palladium precursor and PhDavePhos to the reaction flask under an inert atmosphere.

    • Add the degassed solvent via cannula or syringe.

    • Add the other reagents (aryl halide, coupling partner, and base) as solutions in degassed solvents.

  • Monitor for Palladium Black: The formation of a black precipitate (palladium black) is a visual cue that the active Pd(0) catalyst is aggregating and is no longer catalytically active, often due to ligand degradation.[1]

Issue 2: Inconsistent Reaction Results Between Batches

Q: I am observing significant variability in yield and reaction time between different runs of the same reaction. Could this be related to PhDavePhos degradation?

A: Inconsistent results are frequently traced back to the handling of air-sensitive reagents like PhDavePhos.[1] The degree of ligand degradation can vary depending on minor differences in experimental setup and handling on different days.

Causality and Solutions:

  • Variability in Inert Atmosphere Quality: The efficiency of creating and maintaining an inert atmosphere can differ. Ensure that the glovebox has low oxygen and moisture levels or that the Schlenk line technique is performed consistently with sufficient evacuation and backfilling cycles.[5]

  • Inconsistent Solvent Degassing: The effectiveness of solvent degassing can vary. Standardize your degassing procedure in terms of time and method to ensure consistent removal of dissolved oxygen.[1]

  • Stock Solution Degradation: If you are using a stock solution of PhDavePhos, it may degrade over time, even when stored under what is believed to be an inert atmosphere. It is best practice to prepare fresh solutions of the ligand for each set of reactions.[1]

  • Base Quality: The purity and handling of the base are also critical. Some bases can be hygroscopic and introduce water into the reaction, which can affect both the catalyst and the reaction mechanism.[7]

Workflow for Ensuring Consistency:

Caption: A standardized workflow for setting up reactions with PhDavePhos.

Frequently Asked Questions (FAQs)

Q1: How should I properly store solid this compound?

A1: Solid PhDavePhos is air-sensitive and should be stored under an inert gas (argon or nitrogen) in a cool, dry, and dark place.[3] The ideal storage location is inside a glovebox.[1] If a glovebox is not available, store it in a tightly sealed container within a desiccator. After each use, the container should be purged with an inert gas before sealing.[1]

Q2: Can I prepare a stock solution of PhDavePhos for later use?

A2: While it is possible to prepare a stock solution, it is generally recommended to use freshly prepared solutions for optimal results.[1] If a stock solution must be prepared, use anhydrous and thoroughly degassed solvent. Store the solution under an inert atmosphere in a sealed flask, preferably in a freezer, to minimize degradation.[1] Before use, allow the solution to warm to room temperature while still under an inert atmosphere.

Q3: What are the primary degradation products of PhDavePhos?

A3: The most common degradation product is the corresponding phosphine oxide, 2-(diphenylphosphoryl)-2'-(N,N-dimethylamino)biphenyl. This is formed by the oxidation of the phosphorus atom.[1] The formation of this species can be monitored by ³¹P NMR spectroscopy, where the chemical shift of the phosphine oxide will be significantly different from that of the parent phosphine.

Q4: How does the choice of base affect the stability of PhDavePhos?

A4: The base plays a crucial role in the catalytic cycle of many cross-coupling reactions, such as the Buchwald-Hartwig amination.[8] While the base itself may not directly degrade the ligand, an inappropriate choice can lead to side reactions that consume starting materials or lead to catalyst deactivation. For instance, using a base that is not strong enough can stall the catalytic cycle, potentially leading to catalyst decomposition over time.[8] Conversely, a very strong base might react with other functional groups in the substrates. It is important to consult the literature for the recommended base for a specific transformation.

Q5: Are there any known incompatibilities of PhDavePhos with certain solvents or reagents?

A5: PhDavePhos is generally compatible with common organic solvents used in cross-coupling reactions, such as toluene, THF, and dioxane, provided they are anhydrous and deoxygenated. It is incompatible with strong oxidizing agents. Care should also be taken with protic solvents, as some phosphines can be sensitive to moisture.[9]

Summary of PhDavePhos Handling and Stability
ParameterRecommendationRationale
Storage Solid, under inert gas, in a cool, dark place (glovebox preferred).[1][3]Minimizes oxidation and hydrolysis.
Handling Use a glovebox or Schlenk line for all manipulations.[5]Prevents exposure to atmospheric oxygen and moisture.
Solvents Anhydrous and thoroughly degassed.[1][4]Removes dissolved oxygen which can oxidize the ligand.
Solutions Prepare fresh before use.[1]Avoids degradation of stock solutions over time.
Reaction Setup Assemble glassware hot and cool under an inert gas stream.[6]Removes adsorbed moisture from glassware surfaces.

Potential Degradation Pathway of PhDavePhos

Degradation_Pathway PhDavePhos PhDavePhos (Active Ligand) Phosphine_Oxide PhDavePhos Oxide (Inactive) PhDavePhos->Phosphine_Oxide Oxidation Catalyst Pd(0)L (Active Catalyst) PhDavePhos->Catalyst Forms Active Catalyst Oxygen O₂ (Air) Oxygen->Phosphine_Oxide Deactivated_Catalyst Deactivated Catalyst Phosphine_Oxide->Deactivated_Catalyst Leads to

Caption: Oxidation of PhDavePhos to its inactive phosphine oxide.

By adhering to these guidelines and troubleshooting steps, researchers can significantly improve the reliability and success of their reactions involving this compound.

References

Optimization of solvent and base for 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl catalyzed reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions catalyzed by 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl (DavePhos). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of solvent and base selection for successful cross-coupling reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is DavePhos and why is it an effective ligand?

A1: DavePhos, or this compound, is a highly effective electron-rich biaryl phosphine ligand used in palladium-catalyzed cross-coupling reactions.[1][2] Its unique structure, featuring a bulky dicyclohexylphosphino group and a coordinating dimethylamino group on a biphenyl scaffold, imparts several key advantages.[3] The steric bulk promotes the crucial reductive elimination step in the catalytic cycle, while its electron-donating nature facilitates the initial oxidative addition.[4][5] The dimethylamino group is thought to play a hemilabile role, stabilizing the active catalytic species.[3]

Q2: Which reactions are commonly catalyzed by DavePhos?

A2: DavePhos is a versatile ligand for a variety of palladium-catalyzed cross-coupling reactions.[2][6][7] It is particularly renowned for its effectiveness in:

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling amines with aryl halides or triflates.[2][8][9]

  • Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboron compounds and organic halides.[1][2][10][11]

  • Other Cross-Coupling Reactions: DavePhos has also been successfully employed in Negishi, Kumada, and other coupling reactions.[6][7]

Q3: What is the primary role of the base in a DavePhos-catalyzed reaction?

A3: The base plays a multifaceted and critical role in the catalytic cycle. Its primary function is to activate one of the coupling partners. For instance, in Buchwald-Hartwig amination, the base deprotonates the amine nucleophile, making it more reactive towards the palladium center.[1] In Suzuki-Miyaura coupling, the base activates the organoboron species, facilitating transmetalation.[10][12] The choice of base can significantly impact reaction rates and yields.[1][13]

Q4: How does the choice of solvent affect the reaction outcome?

A4: The solvent influences the reaction in several ways, including the solubility of reactants and catalyst, the stability of intermediates, and the rate of key elementary steps in the catalytic cycle.[14][15] Solvent polarity and coordinating ability are crucial factors.[15][16][17] For example, polar solvents can stabilize charged intermediates, potentially accelerating the reaction.[15] However, coordinating solvents can also compete with the ligand for binding to the palladium center, which can have both beneficial and detrimental effects depending on the specific reaction.[16][17]

Troubleshooting Guide

This section addresses common issues encountered during experiments with DavePhos-catalyzed reactions, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps & Explanation
Incorrect Base Strength The chosen base may be too weak to effectively deprotonate the nucleophile or activate the boronic acid derivative. For challenging substrates, a stronger base might be necessary. Conversely, a base that is too strong can lead to side reactions or degradation of starting materials. Screen a range of bases with varying pKa values (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOt-Bu).[18]
Poor Solvent Choice The reactants or the catalyst may not be sufficiently soluble in the chosen solvent. Additionally, the solvent polarity might not be optimal for the key steps of the catalytic cycle. Consider screening a variety of solvents with different polarities and coordinating abilities (e.g., toluene, dioxane, THF, 2-MeTHF).[10][14][19]
Catalyst Deactivation The active Pd(0) species can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Catalyst deactivation can also occur through side reactions with substrates or impurities.[20][21][22]
Sub-optimal Temperature The reaction temperature may be too low for the catalytic cycle to proceed efficiently. Gradually increase the reaction temperature in increments of 10-20 °C. For some systems, room temperature reactions are possible, but many require heating.[23]
Issue 2: Formation of Side Products (e.g., Homocoupling, Protodeborylation)
Potential Cause Troubleshooting Steps & Explanation
Base-Induced Homocoupling Strong bases can promote the homocoupling of aryl halides or boronic acids. Consider using a weaker or more sterically hindered base. The choice of base and solvent can significantly influence the rate of desired cross-coupling versus undesired homocoupling.[1]
Protodeborylation of Boronic Acid This side reaction is common in Suzuki-Miyaura coupling, where the boronic acid is replaced by a hydrogen atom. This can be exacerbated by the presence of water and certain bases. Using anhydrous conditions and choosing a suitable base (e.g., K₃PO₄) can mitigate this issue.
Oxidation of the Phosphine Ligand DavePhos, like other phosphine ligands, can be susceptible to oxidation, rendering it ineffective.[24] Ensure rigorous exclusion of air from the reaction mixture.

Experimental Protocols

Protocol 1: General Procedure for Solvent and Base Screening in a Suzuki-Miyaura Coupling

This protocol provides a framework for systematically optimizing the solvent and base for a given Suzuki-Miyaura reaction catalyzed by a Pd/DavePhos system.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium source (e.g., Pd(OAc)₂, 1-2 mol%)

  • DavePhos (1.2-2.4 mol%)

  • A selection of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOt-Bu, 2.0-3.0 mmol)

  • A selection of anhydrous, degassed solvents (e.g., toluene, 1,4-dioxane, THF, 2-MeTHF)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials or flasks

Procedure:

  • Reaction Setup: In an inert atmosphere glovebox, add the aryl halide, boronic acid, and base to a reaction vial equipped with a stir bar.

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source and DavePhos in a small amount of the reaction solvent.

  • Reaction Initiation: Add the chosen solvent to the reaction vial containing the substrates and base, followed by the addition of the catalyst solution.

  • Reaction Monitoring: Seal the vial and place it in a pre-heated aluminum block on a stirrer hotplate. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, LC-MS, TLC).

  • Analysis: Once the reaction is complete, or after a set time, quench the reaction and analyze the crude mixture to determine the yield of the desired product and the formation of any byproducts.

  • Optimization: Repeat the experiment with different combinations of solvents and bases to identify the optimal conditions.

Protocol 2: General Procedure for Troubleshooting a Low-Yielding Buchwald-Hartwig Amination

This protocol outlines a systematic approach to diagnose and resolve issues in a Buchwald-Hartwig amination reaction.

Initial Assessment:

  • Confirm the identity and purity of all starting materials.

  • Ensure that anhydrous and anaerobic conditions were strictly maintained.

Troubleshooting Workflow:

Buchwald_Hartwig_Troubleshooting cluster_conditions Reaction Condition Optimization cluster_reagents Reagent & Catalyst Integrity start Low Yield in Buchwald-Hartwig Amination base_strength Screen Different Bases (e.g., NaOtBu, K3PO4, Cs2CO3) start->base_strength Is the base appropriate? solvent_choice Screen Different Solvents (e.g., Toluene, Dioxane, THF) start->solvent_choice Is the solvent optimal? temperature Increase Reaction Temperature start->temperature Is the temperature sufficient? catalyst_activity Use Fresh Catalyst Precursor and Ligand start->catalyst_activity Is the catalyst active? end Optimized Yield base_strength->end solvent_choice->end temperature->end reagent_purity Verify Purity of Starting Materials catalyst_activity->reagent_purity reagent_purity->end

Caption: Troubleshooting workflow for low-yielding Buchwald-Hartwig amination.

Mechanistic Insights & Visualization

A fundamental understanding of the catalytic cycle is paramount for rational optimization. The following diagram illustrates the generally accepted mechanism for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X(L2) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R_R1 R-Pd(II)-R'(L2) Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Regeneration Product R-R' (Product) RedElim->Product Reactants1 Ar-X Reactants1->OxAdd Reactants2 R'-B(OR)2 Reactants2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The choice of solvent and base directly impacts the rates of the oxidative addition, transmetalation, and reductive elimination steps. For instance, a more polar solvent may accelerate the oxidative addition, while the base is crucial for the transmetalation step.[15]

References

Technical Support Center: Handling Air and Moisture Sensitive 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl, a crucial ligand in modern synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical knowledge and practical troubleshooting advice for handling this air and moisture-sensitive compound, ensuring experimental success and reproducibility.

I. Understanding the Ligand: Core Concepts

This compound, also known as PhDavePhos, is a member of the Buchwald family of biaryl phosphine ligands.[1] Its structure, featuring a bulky diphenylphosphino group and an electron-donating dimethylamino group on a biphenyl scaffold, imparts unique electronic and steric properties.[2] These characteristics make it highly effective in facilitating a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3][4]

However, the very features that make this ligand so reactive also render it susceptible to degradation by air and moisture. The phosphorus(III) center is readily oxidized to phosphorus(V) oxide, a reaction that deactivates the ligand and can significantly impede or halt the desired catalytic cycle.[5] Therefore, strict adherence to air-free handling techniques is paramount for successful and reproducible results.[6]

II. Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the handling, storage, and use of this compound.

Q1: How should I properly store solid this compound?

A1: Solid this compound should always be stored under a dry, inert atmosphere such as argon or nitrogen.[7] The ideal storage location is within a glovebox with low oxygen (<10 ppm) and moisture (<1 ppm) levels.[6] If a glovebox is unavailable, the compound should be kept in a tightly sealed container, such as a Schlenk flask or a vial with a PTFE-lined cap, inside a desiccator. After each use, the container should be backfilled with inert gas before sealing. Store in a cool, dark place to prevent any potential thermal degradation.

Q2: What is the primary degradation product when this ligand is exposed to air?

A2: The primary degradation product upon exposure to air is the corresponding phosphine oxide.[5][8] Atmospheric oxygen readily oxidizes the P(III) center to a P(V) oxide. This transformation is detrimental because the resulting phosphine oxide is a poor ligand for the metal center in most catalytic cycles, leading to decreased or no catalytic activity.[5] The formation of phosphine oxide can often be detected by ³¹P NMR spectroscopy, as the chemical shift of the phosphine oxide will be significantly different from that of the parent phosphine.

Q3: Can I handle the solid ligand on the benchtop for a quick weighing?

A3: While some biaryl phosphine ligands are described as "air-stable" as solids, it is strongly recommended to handle this compound under an inert atmosphere at all times, even for brief periods.[9] The rate of oxidation can be rapid, especially for a finely divided powder with a large surface area. Weighing the solid inside a glovebox is the most reliable method.[6] If a glovebox is not available, a nitrogen-flushed bag (glovebag) can be used. Quick transfers on the benchtop, while sometimes unavoidable, increase the risk of partial oxidation, which can lead to inconsistent reaction outcomes.

Q4: My reaction is sluggish or fails to initiate. Could ligand degradation be the cause?

A4: Yes, ligand degradation is a very common cause of sluggish or failed cross-coupling reactions.[10] If you suspect ligand degradation, consider the following troubleshooting steps:

  • Verify Ligand Quality: If possible, analyze a small sample of your ligand by ³¹P NMR to check for the presence of phosphine oxide.

  • Use a Fresh Batch: If you have been using an older bottle of the ligand or one that has been opened multiple times, try the reaction with a fresh, unopened sample.

  • Improve Inert Atmosphere Technique: Review your experimental setup. Ensure all glassware is rigorously dried, solvents are properly degassed, and a positive pressure of high-purity inert gas is maintained throughout the reaction setup and execution.[11][12][13]

Q5: What are the best practices for preparing a stock solution of the ligand?

A5: Preparing a stock solution requires meticulous attention to air-free techniques.

  • Solvent Purity: Use anhydrous, deoxygenated solvent. Solvents should be purified using a solvent purification system or by distillation from an appropriate drying agent.[14][15]

  • Glovebox Preparation: The ideal method is to prepare the stock solution inside a glovebox. Weigh the solid ligand directly into a volumetric flask and add the degassed solvent.

  • Schlenk Line Preparation: If a glovebox is not available, add the solid ligand to a pre-dried Schlenk flask. Evacuate and backfill the flask with inert gas at least three times.[11] Add the degassed solvent via cannula or a gas-tight syringe.

  • Storage: Store the stock solution in a sealed Schlenk flask under an inert atmosphere, preferably in a freezer to minimize any potential long-term degradation. Before use, allow the solution to warm to room temperature to prevent condensation from introducing moisture.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Low or no product yield Ligand Oxidation: The phosphine has been oxidized to the inactive phosphine oxide.- Use a fresh bottle of the ligand. - Handle the solid ligand exclusively in a glovebox.[6] - Ensure all solvents are rigorously deoxygenated.[14]
Inactive Catalyst: The palladium precatalyst was not effectively reduced to the active Pd(0) species.- Use a more robust precatalyst system. - Ensure the reaction conditions are suitable for the in-situ reduction of your Pd(II) source.[10]
Presence of Moisture: Water in the reaction mixture can hydrolyze starting materials or interfere with the catalytic cycle.- Oven-dry all glassware and cool under an inert gas stream.[12][16] - Use anhydrous grade solvents and reagents.
Inconsistent results between batches Variable Ligand Quality: The extent of ligand oxidation varies between experiments.- Standardize your handling procedure. Always use a glovebox for weighing and transfer. - Prepare and use a stock solution of the ligand from a single, carefully handled batch.
Incomplete Degassing: Residual oxygen in the solvent or headspace is deactivating the catalyst.- Use the freeze-pump-thaw method for degassing solvents, repeating the cycle at least three times for maximum efficiency.[11] - Ensure a constant positive pressure of inert gas is maintained throughout the reaction.[16]
Formation of palladium black Catalyst Decomposition: The active Pd(0) catalyst has aggregated and precipitated out of solution.- This can be a sign of ligand oxidation, as the phosphine oxide cannot effectively stabilize the Pd(0) species.[9] - Ensure a sufficiently high ligand-to-metal ratio is used. - Lowering the reaction temperature may improve catalyst stability.[9]

IV. Experimental Protocols & Workflows

Protocol 1: Setting up a Reaction using Schlenk Line Technique

This protocol outlines the general steps for setting up a palladium-catalyzed cross-coupling reaction with this compound using a Schlenk line.[6][13]

Materials:

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • This compound

  • Aryl halide, coupling partner, and base

  • Anhydrous, degassed solvent

  • Schlenk line with a dual vacuum/inert gas manifold

  • Septa, needles, and cannula

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried (e.g., 125°C overnight) and assembled while hot, then allowed to cool under a stream of inert gas.[12]

  • Inert Atmosphere: Attach the assembled Schlenk flask to the Schlenk line. Perform at least three evacuate-refill cycles to remove atmospheric gases.[11]

  • Addition of Solids: Under a positive flow of inert gas, quickly add the palladium precatalyst, this compound (ideally pre-weighed in a glovebox), aryl halide, and base to the Schlenk flask.

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask via cannula transfer or a gas-tight syringe.

  • Addition of Liquid Reagents: If the coupling partner is a liquid, add it via a gas-tight syringe.

  • Reaction Execution: Commence stirring and heat the reaction to the desired temperature using an oil bath. Monitor the reaction progress by TLC or GC-MS by periodically withdrawing small aliquots using a syringe under a positive flow of inert gas.

  • Work-up: Upon completion, cool the reaction to room temperature. The quench and work-up procedure will be specific to the reaction but should be performed with care, especially if unreacted, air-sensitive species remain.

Visualization of Key Workflows

Inert Atmosphere Setup via Schlenk Line

cluster_0 Glassware Preparation cluster_1 Inerting the Vessel cluster_2 Reagent Addition A Oven-Dry Glassware (>120°C) B Assemble Hot & Cool under Inert Gas A->B C Attach to Schlenk Line B->C D Evacuate (Vacuum) C->D E Backfill (Inert Gas) D->E F Repeat 3x E->F G Add Solids (under positive flow) F->G H Add Degassed Solvent (via cannula/syringe) G->H I Add Liquid Reagents (via syringe) H->I J Reaction Mixture (Stir/Heat) I->J Run Reaction

Caption: Workflow for reaction setup using a Schlenk line.

Solvent Degassing Techniques

cluster_0 Freeze-Pump-Thaw (Most Rigorous) cluster_1 Inert Gas Sparging (Less Rigorous) A Freeze Solvent (e.g., Liquid N₂) B Apply High Vacuum A->B C Thaw Solvent B->C D Repeat Cycle 3x C->D E Bubble Inert Gas (Ar or N₂) through Solvent F Vent to Bubbler E->F G Continue for 15-30 min E->G

Caption: Comparison of common solvent degassing methods.

V. References

  • Vertex AI Search. (n.d.). Understanding the Applications of DavePhos Ligands in Synthesis. Retrieved January 4, 2026.

  • Pangborn, A. B., Giardello, M. A., Grubbs, R. H., Rosen, R. K., & Timmers, F. J. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518-1520.

  • Wikipedia. (n.d.). Air-free technique. Retrieved January 4, 2026.

  • Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Retrieved January 4, 2026.

  • Wipf, P. (2015). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved January 4, 2026.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Phosphine Ligands in Modern Catalysis: A Focus on DavePhos. Retrieved January 4, 2026.

  • BenchChem. (2025). Application Notes and Protocols for Reactions with Air-Sensitive Phosphines. Retrieved January 4, 2026.

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). Retrieved January 4, 2026.

  • ResearchGate. (n.d.). 2-(Diphenylphosphino)-2′-(N,N-dimethylamino)-biphenyl | Request PDF. Retrieved January 4, 2026.

  • Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. Retrieved January 4, 2026.

  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134. Retrieved January 4, 2026.

  • BenchChem. (2025). Technical Support Center: Handling Air-Sensitive Phosphine Ligands in Palladium Catalysis. Retrieved January 4, 2026.

  • American Chemical Society. (n.d.). The use of alternative solvent purification techniques. Retrieved January 4, 2026.

  • Sigma-Aldrich. (n.d.). Phosphine Ligand Application Guide. Retrieved January 4, 2026.

  • BenchChem. (n.d.). DavePhos | 213697-53-1. Retrieved January 4, 2026.

  • ResearchGate. (n.d.). How to Purify Organometallic Complexes? Retrieved January 4, 2026.

  • Aspira Chemical. (n.d.). This compound, 98%. Retrieved January 4, 2026.

  • Strem Chemicals, Inc. (2021). Safety data sheet according to 1907/2006/EC, Article 31. Retrieved January 4, 2026.

  • DalChem. (2012). This compound, 98% (PhDavePhos). Retrieved January 4, 2026.

  • SciSpace. (1996). Safe and Convenient Procedure for Solvent Purification. Retrieved January 4, 2026.

  • TCI Chemicals. (n.d.). This compound | 240417-00-9. Retrieved January 4, 2026.

  • Sigma-Aldrich. (n.d.). 2-Diphenylphosphino-2′,6′-Bis(dimethylamino)-1,1′-biphenyl. Retrieved January 4, 2026.

  • Sigma-Aldrich. (n.d.). DavePhos-Pd-G3 95 1445085-87-9. Retrieved January 4, 2026.

  • Sigma-Aldrich. (n.d.). DavePhos Pd G4 1621274-13-2. Retrieved January 4, 2026.

  • Sigma-Aldrich. (n.d.). DavePhos 97 213697-53-1. Retrieved January 4, 2026.

  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved January 4, 2026.

  • BenchChem. (2025). Managing air and moisture sensitivity of (R)-DM-Segphos. Retrieved January 4, 2026.

  • Reddit. (2019). Synthesizing phosphines without oxidation. Retrieved January 4, 2026.

  • BenchChem. (2025). Technical Support Center: Quenching Procedures for Organometallic Reactions. Retrieved January 4, 2026.

  • ACS Publications. (2014). Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. Organometallics. Retrieved January 4, 2026.

  • ChemicalBook. (2025). This compound | 240417-00-9. Retrieved January 4, 2026.

  • ResearchGate. (n.d.). From Phosphine-Promoted to Phosphine-Catalyzed Reactions by in situ Phosphine Oxide Reduction | Request PDF. Retrieved January 4, 2026.

  • ACS Publications. (2021). Phosphorus-Based Catalysis. ACS Central Science. Retrieved January 4, 2026.

  • ResearchGate. (2021). (PDF) A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Retrieved January 4, 2026.

  • ResearchGate. (2025). Heterogeneous Organo- and Metal Catalysis Using Phosphine Oxide Derivatives Anchored on Multiwalled Carbon Nanotubes. Retrieved January 4, 2026.

  • Radboud Repository. (n.d.). Organophosphorus Catalysis to Bypass Phosphine Oxide Waste. Retrieved January 4, 2026.

  • National Institutes of Health. (n.d.). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. Retrieved January 4, 2026.

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide. Retrieved January 4, 2026.

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Retrieved January 4, 2026.

  • Reddit. (2025). Problems with Suzuki coupling. Retrieved January 4, 2026.

  • National Institutes of Health. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC. Retrieved January 4, 2026.

  • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Retrieved January 4, 2026.

References

Technical Support Center: Purification of Products from Reactions Utilizing 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl (PhDave-Phos)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals employing 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl (commonly known as PhDave-Phos) in their synthetic endeavors. This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the common purification challenges associated with this versatile ligand. The unique structure of PhDave-Phos, featuring both a phosphine and a dimethylamino moiety, offers distinct advantages in catalysis but can also introduce specific complexities in product isolation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when using PhDave-Phos?

A1: The primary impurities derived from the ligand are the unreacted PhDave-Phos itself and its corresponding phosphine oxide. The phosphine oxide is formed by the oxidation of the phosphorus(III) center to phosphorus(V), which can occur during the reaction or upon exposure of the reaction mixture to air during workup. Additionally, residual palladium catalyst and byproducts from the specific reaction (e.g., dehalogenated starting materials in cross-coupling reactions) are also common.[1]

Q2: My product co-elutes with the PhDave-Phos ligand during column chromatography. How can I improve separation?

A2: Co-elution is a frequent challenge due to the moderate polarity of both the ligand and many reaction products. Several strategies can be employed:

  • Acid-Base Extraction: The most effective method for PhDave-Phos is to utilize its basic N,N-dimethylamino group. A wash with a dilute aqueous acid solution (e.g., 1M HCl) will protonate the amine, forming a water-soluble salt that can be extracted into the aqueous layer.[2][3]

  • Solvent System Optimization: Systematically screen different solvent systems for your column chromatography. Sometimes, switching from a standard ethyl acetate/hexane system to one containing dichloromethane or ether can alter the selectivity and improve separation.[4]

  • Oxidation to Phosphine Oxide: If unreacted ligand is the main issue, it can be intentionally oxidized to the more polar phosphine oxide, which often exhibits different chromatographic behavior. This can be achieved by bubbling air through the reaction mixture or a dilute hydrogen peroxide wash during workup.[5]

Q3: I'm observing significant emulsion formation during the aqueous workup. What causes this and how can I resolve it?

A3: Emulsion formation is often caused by the presence of amphiphilic species, such as phosphonium salts, that can stabilize the interface between the organic and aqueous layers. To break an emulsion, you can:

  • Add Brine: Washing with a saturated aqueous solution of sodium chloride increases the ionic strength of the aqueous phase, which can help to destabilize the emulsion.[5]

  • Filtration through Celite®: Passing the entire mixture through a pad of Celite® can physically disrupt the emulsion and facilitate layer separation.[5]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of your product.

Issue 1: Persistent Presence of PhDave-Phos Oxide in the Final Product
  • Symptoms: A persistent impurity is observed in your NMR or LC-MS analysis that corresponds to the mass of PhDave-Phos oxide. This impurity may co-elute with your product.

  • Causality: The phosphine oxide is more polar than the parent phosphine but can still be challenging to separate from polar products. It is often poorly soluble in non-polar solvents.

  • Solutions:

    • Acid-Base Extraction: The N,N-dimethylamino group on the phosphine oxide remains basic and can be protonated with dilute acid to facilitate its removal into an aqueous layer.[2][3]

    • Precipitation/Recrystallization:

      • If your product is soluble in a solvent like diethyl ether or toluene, you can attempt to precipitate the phosphine oxide by adding a non-polar anti-solvent such as hexane or pentane.[4][5] Cooling the mixture can further enhance precipitation.

      • Careful selection of a recrystallization solvent for your product can leave the phosphine oxide impurity in the mother liquor.

    • Silica Gel Chromatography: While it can be challenging, a meticulously optimized flash column chromatography protocol can be effective. Consider using a gradient elution and a high-purity silica gel.

Issue 2: Unreacted PhDave-Phos Contaminates the Purified Product
  • Symptoms: Your purified product shows contamination with the starting PhDave-Phos ligand.

  • Causality: An excess of the ligand may have been used in the reaction, or the reaction may not have gone to completion. The ligand's polarity can be similar to that of the desired product.

  • Solutions:

    • Acid-Base Extraction: As with the oxide, a dilute acid wash is the most targeted and effective method for removing the basic PhDave-Phos.[2][3]

    • Scavenging with Copper(I) Chloride (CuCl): Phosphine ligands can be effectively sequestered by forming insoluble complexes with CuCl. This complex can then be removed by filtration.[5] This method is particularly useful if your product is sensitive to acid.

    • Oxidation followed by Removal: Convert the unreacted phosphine to its oxide using a mild oxidant, and then employ the methods described in Issue 1.[5]

Issue 3: Residual Palladium Catalyst Discolors the Product
  • Symptoms: The final product has a gray, black, or pinkish hue, indicating the presence of palladium residues.

  • Causality: The palladium catalyst can sometimes be challenging to remove completely, especially if it has formed colloidal nanoparticles.

  • Solutions:

    • Filtration through Celite® or Silica Gel: Passing a solution of the crude product through a short plug of Celite® or silica gel can often remove a significant portion of the palladium.[6]

    • Activated Carbon Treatment: Stirring the product solution with a small amount of activated carbon for a short period, followed by filtration through Celite®, can effectively adsorb palladium residues.

    • Specialized Scavengers: Thiol-functionalized silica gels or resins are commercially available and can be used to scavenge residual palladium.

Data Summary Table

IssueImpurityKey Physicochemical PropertyRecommended Purification Methods
1PhDave-Phos OxideBasic N,N-dimethylamino groupAcid-base extraction, Precipitation with non-polar solvents, Column chromatography
2Unreacted PhDave-PhosBasic N,N-dimethylamino groupAcid-base extraction, Scavenging with CuCl, Oxidation to phosphine oxide
3Residual PalladiumAdsorptive propertiesFiltration through Celite®/silica, Activated carbon treatment, Thiol-based scavengers

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of PhDave-Phos and its Oxide

This protocol assumes your product is stable to dilute acid and resides in an organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate, or toluene).

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M aqueous HCl.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the extraction with 1M HCl two more times to ensure complete removal of the basic impurities.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine to reduce the amount of dissolved water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Further Purification: The resulting crude product, now free of the ligand and its oxide, can be further purified by column chromatography or recrystallization if necessary.

Visual Workflow

Troubleshooting Purification Workflow

G start Crude Reaction Mixture workup Aqueous Workup start->workup emulsion Emulsion Forms? workup->emulsion break_emulsion Add Brine or Filter through Celite® emulsion->break_emulsion Yes analysis Analyze Crude Product (TLC, LC-MS, NMR) emulsion->analysis No break_emulsion->analysis impurity_id Identify Major Impurity analysis->impurity_id phosphine PhDave-Phos or its Oxide impurity_id->phosphine Ligand/Oxide pd_residue Palladium Residues impurity_id->pd_residue Pd other Other Byproducts impurity_id->other Other acid_base Acid-Base Extraction (1M HCl wash) phosphine->acid_base scavenge_pd Filter through Celite®/Silica or use Activated Carbon pd_residue->scavenge_pd chromatography Optimized Column Chromatography other->chromatography final_analysis Analyze Purified Product acid_base->final_analysis scavenge_pd->final_analysis chromatography->final_analysis pure_product Pure Product final_analysis->pure_product

Caption: A decision-making workflow for troubleshooting the purification of products from reactions using PhDave-Phos.

References

Technical Support Center: Palladium Complexes with 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl (DavePhos)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for palladium catalysts featuring the 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl ligand, commonly known as DavePhos. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions, empowering you to overcome common challenges in your cross-coupling reactions and ensure the success of your experiments.

Introduction to DavePhos Palladium Catalysts

DavePhos is a highly effective electron-rich biaryl monophosphine ligand widely employed in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[1][2][3] Its unique structure, featuring a bulky diphenylphosphino group and an electron-donating N,N-dimethylamino substituent, confers high catalytic activity and stability.[1] This allows for the coupling of a wide range of substrates, including challenging aryl chlorides, often under mild reaction conditions.[4] However, like all catalytic systems, those employing DavePhos are susceptible to deactivation. Understanding the potential pathways of catalyst deactivation is crucial for troubleshooting and optimizing your reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions based on established mechanistic understanding.

Issue 1: Low or No Product Conversion

Q: My reaction is showing little to no product formation. What are the likely causes and how can I address them?

A: Low or no conversion is a common issue that can stem from several factors related to catalyst deactivation or improper reaction setup. A systematic approach is key to identifying the root cause.

Initial Checks:

  • Inert Atmosphere: Palladium(0) species are sensitive to oxygen. Ensure your reaction vessel was thoroughly degassed and maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the experiment.[5]

  • Reagent Purity: The purity of your starting materials, including the aryl halide, coupling partner, base, and solvent, is critical. Impurities can poison the catalyst. Ensure solvents are anhydrous and free of peroxides, which can oxidize the phosphine ligand.[6]

Potential Causes and Solutions Related to Catalyst Deactivation:

  • Inefficient Generation of the Active Pd(0) Catalyst: Many cross-coupling reactions start with a Pd(II) precatalyst (e.g., Pd(OAc)₂), which must be reduced in situ to the active Pd(0) species. If this reduction is incomplete, the catalytic cycle will not initiate efficiently.[5]

    • Solution: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a more advanced precatalyst that facilitates clean and quantitative generation of the active catalyst. Pre-stirring the Pd(II) source and ligand, sometimes with the base, at an elevated temperature before adding the substrates can also improve catalyst activation.

  • Ligand Degradation: While robust, phosphine ligands can degrade under certain conditions. A potential, though less common, deactivation pathway is the cleavage of the P-C bond within the ligand structure.[7][8][9][10]

    • Solution: If ligand degradation is suspected, ensure the reaction temperature is not excessively high. Using a slight excess of the ligand relative to the palladium source can sometimes compensate for minor degradation.

  • Inhibition by Substrates or Additives: Certain functional groups on your starting materials or additives can act as catalyst poisons by strongly coordinating to the palladium center, thus inhibiting the desired catalytic cycle.

    • N-Heterocycles: Substrates containing N-heterocycles (e.g., pyridines, imidazoles) can be particularly problematic as they can displace the phosphine ligand.[11]

      • Solution: Employing more robust ligands specifically designed to resist deactivation by N-heterocycles, such as FPhos, may be necessary.[11] Alternatively, increasing the catalyst loading or using a different solvent system might mitigate the inhibitory effect.

    • Iodide Inhibition: When using aryl iodides, the buildup of iodide ions in the reaction mixture can inhibit the catalyst.[12]

      • Solution: The addition of a halide scavenger, such as silver salts, or using a different halide precursor (e.g., aryl bromide or chloride) if possible, can be beneficial.

Issue 2: Reaction Stalls Before Completion

Q: My reaction starts well but then stops before all the starting material is consumed. Why is this happening?

A: A stalling reaction often points to catalyst deactivation over the course of the experiment.

Potential Causes and Solutions:

  • Formation of Palladium Black: The appearance of a black precipitate, known as palladium black, is a clear sign of catalyst decomposition and aggregation.[6][13] This is a common deactivation pathway for highly active, under-ligated palladium complexes.[6]

    • Cause: This can be triggered by high temperatures, the presence of impurities, or the use of sterically hindered substrates that lead to unstable catalytic intermediates.

    • Solution:

      • Lower the reaction temperature.

      • Ensure all reagents and solvents are scrupulously pure and degassed.[6]

      • Consider using a more stable precatalyst or a ligand that better stabilizes the palladium center throughout the catalytic cycle. Bidentate ligands like Xantphos or DPEphos can sometimes offer greater stability, though they may exhibit different reactivity.[6]

  • Oxidation of the Phosphine Ligand: The phosphorus atom in DavePhos is susceptible to oxidation, forming the corresponding phosphine oxide. While in some systems, a mono-oxidized bisphosphine ligand can be part of the active catalyst, for monodentate ligands like DavePhos, oxidation generally leads to deactivation.[14]

    • Cause: This is often due to trace amounts of oxygen or peroxides in the reaction mixture.

    • Solution: Rigorous degassing of solvents and the reaction vessel is crucial. Using freshly purified solvents is highly recommended.[6]

Issue 3: Poor Reproducibility

Q: I am getting inconsistent results when I repeat the same reaction. What could be the source of this variability?

A: Poor reproducibility is often linked to subtle variations in experimental conditions that have a significant impact on the sensitive catalytic system.

Potential Causes and Solutions:

  • Variable Reagent Quality: The purity of reagents, especially the base and solvent, can vary between batches.

    • Solution: Use reagents from the same batch for a series of experiments. If this is not possible, re-purify solvents and dry bases before use.

  • Inconsistent Inert Atmosphere: The efficiency of degassing can vary.

    • Solution: Standardize your degassing procedure. For example, use a consistent number of freeze-pump-thaw cycles or a set duration for bubbling with an inert gas.

  • Catalyst Handling: DavePhos and its palladium complexes are air-sensitive and should be handled under an inert atmosphere.[15]

    • Solution: Store and handle the ligand and catalyst in a glovebox. If a glovebox is not available, use Schlenk techniques to minimize exposure to air.

Frequently Asked Questions (FAQs)

Q1: What is the role of the N,N-dimethylamino group in the DavePhos ligand?

A1: The N,N-dimethylamino group is an electron-donating substituent that increases the electron density on the phosphorus atom. This, in turn, enhances the electron-donating ability of the phosphine ligand to the palladium center, which can accelerate the rate-determining oxidative addition step in many cross-coupling reactions.[1][16] While it can potentially coordinate to the palladium center, studies have shown that for some related ligands, the Pd-N bond can be weak and readily broken.[15]

Q2: Can I use a different palladium source with DavePhos?

A2: Yes, DavePhos can be used with various palladium sources, including Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(cod). The choice of palladium source can influence the ease of catalyst activation and the overall reaction performance. Pd(II) sources require in situ reduction, while Pd(0) sources can directly enter the catalytic cycle.[5]

Q3: How does the steric bulk of DavePhos contribute to its effectiveness?

A3: The steric bulk of the diphenylphosphino group and the biphenyl backbone of DavePhos promotes the formation of monoligated L₁Pd(0) species, which are often the most catalytically active.[17][18] This steric hindrance also facilitates the final reductive elimination step, which releases the product and regenerates the active catalyst.

Q4: What is the typical catalyst loading for reactions using DavePhos?

A4: Due to its high activity, reactions with DavePhos can often be run with low catalyst loadings, typically in the range of 0.1 to 2 mol % of palladium. The optimal loading will depend on the specific substrates and reaction conditions.

Visualizing Deactivation Pathways

The following diagram illustrates the primary deactivation pathways for a generic DavePhos-palladium catalyzed cross-coupling reaction.

DeactivationPathways cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(Ar)(X) (Oxidative Addition Complex) Pd0->OA_complex Oxidative Addition Pd_black Palladium Black (Inactive Aggregate) Pd0->Pd_black Aggregation Oxidized_ligand Oxidized Ligand (L=O) Pd0->Oxidized_ligand Oxidation (O₂) Inhibited_complex Inhibited Complex (e.g., L-Pd(0)-Inhibitor) Pd0->Inhibited_complex Inhibition (e.g., N-heterocycle) Transmetalation_complex L-Pd(II)(Ar)(R) (Transmetalation) OA_complex->Transmetalation_complex Transmetalation OA_complex->Pd_black Decomposition Transmetalation_complex->Pd0 Reductive Elimination

References

Technical Support Center: Enhancing the Catalytic Activity of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl (PhDavePhos)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl, a sophisticated biaryl phosphine ligand commonly known in the field as PhDavePhos. This resource is designed for researchers, chemists, and drug development professionals who utilize this ligand in palladium-catalyzed cross-coupling reactions. Our goal is to provide actionable, in-depth solutions to common experimental challenges, moving beyond simple procedural steps to explain the underlying chemical principles that govern catalytic efficiency.

This guide is structured as a dynamic question-and-answer forum, addressing issues from foundational concepts to advanced troubleshooting and optimization strategies.

Section 1: Foundational Knowledge & Core FAQs

This section addresses the fundamental questions researchers may have before designing an experiment with PhDavePhos. A solid understanding of the ligand's properties is the first step toward successful catalysis.

Q1: What is this compound and what are its defining structural features?

A1: this compound (PhDavePhos) is a monodentate biaryl phosphine ligand, a class of ligands renowned for their effectiveness in palladium-catalyzed cross-coupling reactions.[1][2] Its structure is characterized by two key components on a biphenyl scaffold:

  • A diphenylphosphino group (-PPh₂) : This is the primary binding site to the palladium center. The phenyl groups contribute to the ligand's steric bulk.

  • An N,N-dimethylamino group (-NMe₂) : Positioned on the adjacent phenyl ring, this group is not merely a passive substituent. It plays a crucial role in stabilizing the active catalytic species through a weak, hemilabile interaction with the metal center.

These features classify it as a "Buchwald-type" ligand, designed to be both electron-rich and sterically bulky, which enhances the rates of key steps in the catalytic cycle like oxidative addition and reductive elimination.[3]

Q2: In which catalytic reactions is PhDavePhos most effectively used?

A2: PhDavePhos is highly versatile but shows exceptional performance in palladium-catalyzed reactions that benefit from bulky, electron-donating ligands. Its primary applications include:

  • Buchwald-Hartwig Amination: It is particularly effective for coupling aryl bromides with amines, especially when dealing with sterically hindered substrates.[4][5]

  • Suzuki-Miyaura Coupling: It facilitates the formation of C-C bonds between aryl halides and boronic acids.

  • Other Cross-Couplings: It has also been applied as a ligand in copper-catalyzed phosphorylation of alcohols and palladium-catalyzed C-H benzylation and benzannulation reactions.[4]

Q3: What is the specific role of the N,N-dimethylamino group in catalysis?

A3: The N,N-dimethylamino group is a critical design element. While the phosphorus atom is the primary binding site, the nitrogen atom can act as a hemilabile, or weakly coordinating, donor. This intramolecular coordination has several proposed benefits:

  • Stabilization of the Active Species: The N-Pd interaction can help stabilize the catalytically active, coordinatively unsaturated L₁Pd(0) species, preventing catalyst decomposition (e.g., formation of palladium black).

  • Facilitating Reductive Elimination: By transiently coordinating to the palladium center, the dimethylamino group can influence the geometry of the complex in a way that promotes the final, product-forming reductive elimination step.

  • Pre-organization for Oxidative Addition: The ligand's structure can help pre-organize the catalyst complex, creating an accessible coordination site for the aryl halide to undergo oxidative addition.

Q4: This ligand is listed as "air-sensitive." What are the mandatory handling and storage precautions?

A4: The phosphine moiety in PhDavePhos is susceptible to oxidation by atmospheric oxygen, forming the corresponding phosphine oxide. This oxidized form is catalytically inactive and can inhibit the reaction. Strict adherence to air-free techniques is essential.

  • Storage: The ligand should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).[6] The container should be tightly sealed.

  • Handling: All manipulations, including weighing and addition to the reaction vessel, should be performed in a glovebox or using Schlenk line techniques. Solvents and reagents used in the reaction must be thoroughly deoxygenated.

Section 2: Troubleshooting Guide for Common Catalytic Issues

Even with a robust ligand like PhDavePhos, experimental challenges can arise. This section provides a systematic approach to diagnosing and resolving these issues.

Q5: My reaction is completely stalled, or the conversion to product is less than 10%. What are the most likely causes and how do I troubleshoot?

A5: This is a common and frustrating issue, almost always pointing to a problem with the generation or stability of the active Pd(0) catalyst. The issue can be diagnosed by systematically evaluating three areas: Catalyst Activation, Reagent Integrity, and Reaction Conditions.

Troubleshooting Workflow: Diagnosing Low or No Catalytic Activity

Below is a logical workflow to identify the root cause of poor catalytic performance.

G cluster_amine Step 1: Evaluate Amine Nucleophilicity cluster_base Step 2: Select Base Strength cluster_solvent Step 3: Select Solvent start Start Parameter Selection amine_type What is the pKa of the amine? start->amine_type amine_strong Alkylamine or Electron-rich Aniline (High pKa) amine_type->amine_strong High amine_weak Electron-poor Aniline or Heterocyclic Amine (Low pKa) amine_type->amine_weak Low base_weak Start with weaker, soluble bases: - K₃PO₄ - Cs₂CO₃ amine_strong->base_weak base_strong Use strong, non-nucleophilic bases: - NaO*t*Bu - K-O*t*Bu - LiHMDS amine_weak->base_strong solvent_nonpolar Non-polar aprotic: - Toluene - Dioxane base_weak->solvent_nonpolar base_strong->solvent_nonpolar solvent_polar Polar aprotic: - DMAc, NMP (if solubility is an issue) solvent_nonpolar->solvent_polar Solubility issues?

References

Technical Support Center: Overcoming Substrate Limitations with 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl (PhDavePhos)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl, commonly known as PhDavePhos. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming common substrate-related challenges in cross-coupling reactions. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, properties, and general use of PhDavePhos.

Q1: What is PhDavePhos and why is it effective for challenging cross-coupling reactions?

A1: PhDavePhos is a monodentate biaryl phosphine ligand belonging to the well-established "Buchwald ligands" family.[1] Its structure, featuring a diphenylphosphino group and an N,N-dimethylamino group on a biphenyl scaffold, imparts a unique combination of steric bulk and electron-richness to the palladium catalyst.[1] This architecture is crucial for promoting the key steps in the catalytic cycle—oxidative addition and reductive elimination—especially for unreactive substrates like aryl chlorides or sterically demanding coupling partners.[1][2] The N,N-dimethylamino group can play a hemilabile role, temporarily coordinating to the palladium center to stabilize highly reactive, low-coordinate intermediates that are crucial for the catalytic cycle's efficiency.

Q2: How should I handle and store PhDavePhos?

A2: PhDavePhos is an air-sensitive solid and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent oxidation of the phosphine group.[3] All manipulations, such as weighing and adding to a reaction, should be performed under inert conditions, for instance, in a glovebox or using Schlenk techniques, to maintain its catalytic activity.

Q3: What is a palladium precatalyst, and should I use one with PhDavePhos?

A3: A palladium precatalyst is a stable, air- and moisture-tolerant complex that efficiently generates the active Pd(0) species under the reaction conditions. Using a precatalyst, such as a G3 (third-generation) Buchwald precatalyst, is highly recommended.[4][5] These precatalysts ensure a reliable and reproducible generation of the active catalyst, often leading to lower catalyst loadings, shorter reaction times, and more consistent results compared to using separate palladium sources (like Pd(OAc)₂ or Pd₂(dba)₃) and the ligand.[4] G3 precatalysts, for example, are designed to activate readily with weak bases like potassium phosphate (K₃PO₄).[4][5]

Q4: Can I use PhDavePhos in aqueous or solvent-free conditions?

A4: While many Buchwald-Hartwig and Suzuki-Miyaura reactions are performed in organic solvents, protocols using aqueous or even solvent-free conditions have been developed for certain ligand systems.[3] For PhDavePhos, the optimal conditions are typically in aprotic solvents like toluene, dioxane, or THF. However, depending on the specific substrates and reaction type, exploring aqueous conditions might be a viable "green chemistry" approach, though it would require specific optimization.[3]

Part 2: Troubleshooting Guide: Suzuki-Miyaura Coupling

This section focuses on resolving issues encountered when using PhDavePhos for the synthesis of biaryls, particularly with challenging substrates.

Q5: My Suzuki-Miyaura reaction with a sterically hindered aryl chloride is giving low yield. How can I improve it?

A5: Low yields with sterically hindered substrates, such as those required for synthesizing tetra-ortho-substituted biaryls, are a common challenge.[6] The issue often lies in a slow reductive elimination step. Here is a systematic approach to troubleshoot this:

  • Optimize the Base: The choice of base is critical. For sterically hindered couplings, a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often superior to strong bases like sodium tert-butoxide (NaOt-Bu).[7] Strong bases can sometimes promote side reactions. K₃PO₄ is frequently the base of choice in these challenging reactions.[7]

  • Solvent Selection: Anhydrous, aprotic polar solvents are generally preferred. Toluene and dioxane are excellent starting points.[7] In some cases, the presence of a small amount of water can be beneficial for the transmetalation step, but for very sensitive systems, strictly anhydrous conditions are better.[7]

  • Increase Temperature: Sterically demanding reactions often require higher temperatures to overcome the activation energy for reductive elimination. A temperature range of 80-110 °C is typical.

  • Check Reagent Purity: Ensure the boronic acid is pure and not partially decomposed (protodeboronated).

Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a glovebox or under a positive flow of argon, add the aryl chloride (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv) to an oven-dried Schlenk tube equipped with a stir bar.

  • Catalyst Addition: In the same inert atmosphere, add the PhDavePhos G3 precatalyst (1-2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (to achieve a concentration of 0.1-0.2 M with respect to the aryl halide) via syringe.

  • Reaction Execution: Seal the Schlenk tube and heat the mixture in a preheated oil bath at 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[8]

Q6: I am observing a significant amount of hydrodehalogenation byproduct (Ar-H instead of Ar-Ar'). What is the cause and how can I minimize it?

A6: Hydrodehalogenation is a common side reaction where the aryl halide is reduced.[2][9] It arises from a competing pathway in the catalytic cycle, often involving a palladium-hydride species. With a bulky ligand like PhDavePhos, this can still occur if the desired reductive elimination is slow.

  • Potential Causes & Solutions:

    • Hydride Sources: Trace water, alcohols, or even the amine base in Buchwald-Hartwig reactions can be sources of hydrides.[2][9] Ensure you are using anhydrous solvents and reagents. If using an alcohol as a solvent, consider switching to an aprotic solvent like toluene or dioxane.

    • Base Choice: Strong bases can sometimes promote pathways leading to hydride formation. Switching from NaOt-Bu to a weaker base like K₃PO₄ or Cs₂CO₃ can be beneficial.[2]

    • Temperature: While high temperatures can be necessary, excessively high temperatures may favor decomposition pathways that lead to hydrodehalogenation. Try running the reaction at the lower end of the effective temperature range (e.g., 80 °C instead of 110 °C).

Troubleshooting Workflow: Low Yield in Suzuki Coupling

start Low Yield with Hindered Substrate base Optimize Base (e.g., K3PO4, Cs2CO3) start->base solvent Screen Solvent (Toluene, Dioxane) base->solvent No Improvement success High Yield Achieved base->success Improved Yield temp Increase Temperature (80-110 °C) solvent->temp No Improvement solvent->success Improved Yield reagent Verify Reagent Purity temp->reagent No Improvement temp->success Improved Yield side_reaction Side Reaction Observed? (e.g., Hydrodehalogenation) reagent->side_reaction Still Low Yield side_reaction->start No, Re-evaluate troubleshoot_side Address Side Reaction (See Q6) side_reaction->troubleshoot_side Yes

Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura reactions.

Part 3: Troubleshooting Guide: Buchwald-Hartwig Amination

This section provides guidance for overcoming challenges in C-N bond formation using PhDavePhos, particularly with unreactive amines or heteroaryl halides.

Q7: My Buchwald-Hartwig amination of an electron-poor heteroaryl chloride with a secondary amine is failing. What should I try?

A7: This is a challenging coupling that can be hampered by several factors, including catalyst inhibition by the heteroaryl substrate and slow reaction rates.[10]

  • Base Selection is Crucial: Unlike Suzuki couplings, Buchwald-Hartwig aminations often require a strong, non-nucleophilic base to deprotonate the amine or the intermediate palladium-amine complex. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base.[2] If your substrate is base-sensitive, a weaker base like K₃PO₄ can be screened, but it may require higher temperatures or longer reaction times.

  • Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio. For reactions generated in situ from a palladium source like Pd₂(dba)₃, a ligand:Pd ratio of 1.5:1 to 2:1 is recommended to prevent catalyst decomposition. Using a precatalyst simplifies this, as the ratio is fixed at 1:1.

  • Solvent Choice: Toluene and dioxane are generally the most effective solvents for Buchwald-Hartwig aminations.[2]

  • Catalyst Inhibition: The nitrogen atom in your heteroaryl chloride can coordinate to the palladium center, inhibiting catalysis.[10] Using a bulky ligand like PhDavePhos is designed to mitigate this. If inhibition is still suspected, slightly higher catalyst loading (e.g., 2-3 mol%) might be necessary.

Parameter Optimization for Challenging C-N Couplings
ParameterRecommendation for Electron-Poor HeterocyclesRationale
Palladium Source PhDavePhos G3 PrecatalystEnsures reliable formation of the active Pd(0) species.[4]
Base NaOt-Bu (1.2-1.5 equiv)Strong, non-nucleophilic base required for efficient amine deprotonation.[2]
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Aprotic solvents that are effective for this transformation.
Temperature 80-100 °CProvides sufficient energy for oxidative addition and reductive elimination.
Catalyst Loading 1-3 mol%Higher loading may be needed to overcome catalyst inhibition by the heterocycle.

Q8: I am attempting to mono-arylate a primary amine with an aryl chloride, but I'm getting significant di-arylation. How can I improve selectivity?

A8: Achieving high selectivity for mono-arylation, especially with reactive primary amines, can be difficult. The steric bulk of PhDavePhos is advantageous here, as it disfavors the binding of the bulkier mono-arylated amine product to the catalyst, thus slowing down the second amination.

  • Strategies for Improving Mono-arylation Selectivity:

    • Lower the Temperature: Running the reaction at a lower temperature (e.g., room temperature to 50 °C) can often improve selectivity, although it will slow down the reaction rate.

    • Amine Stoichiometry: Use a slight excess of the primary amine (e.g., 1.2-1.5 equivalents). This will statistically favor the reaction of the aryl chloride with the more abundant primary amine.

    • Slow Addition: If practical, slowly adding the aryl chloride to the reaction mixture containing the catalyst and the primary amine can help maintain a low concentration of the electrophile, further favoring mono-arylation.

    • Ligand Choice: While PhDavePhos is a good choice, other bulky Buchwald ligands like BrettPhos have been specifically designed and shown to be highly effective for the selective mono-arylation of primary amines.[11]

Catalytic Cycle of Buchwald-Hartwig Amination

Pd0 L-Pd(0) OA L-Pd(II)(Ar)(X) Pd0->OA Oxidative Addition AmineComplex [L-Pd(II)(Ar)(HNR'R'')]X OA->AmineComplex + Amine AmidoComplex L-Pd(II)(Ar)(NR'R'') AmineComplex->AmidoComplex - HX (+ Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmidoComplex->Product Ar-X Ar-X Ar-X->OA HNR'R'' HNR'R'' HNR'R''->AmineComplex Base Base Base->AmineComplex Base-H+ X- Base-H+ X-

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Validation & Comparative

A Comparative Guide to Biaryl Phosphine Ligands: The Unique Advantages of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds.[1] The success of these transformations, including the renowned Suzuki-Miyaura and Buchwald-Hartwig amination reactions, is critically dependent on the choice of phosphine ligand.[2][3][4][5][6] Among the vast library of available ligands, biaryl phosphines have emerged as a privileged class, offering remarkable reactivity and broad substrate scope.[2][3][4][5] This guide provides an in-depth comparison of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl, commonly known as DavePhos, with other prominent biaryl phosphine ligands, offering experimental insights to guide ligand selection for researchers, scientists, and drug development professionals.

The Central Role of Biaryl Phosphine Ligands

The efficacy of a palladium catalyst in a cross-coupling cycle is intimately tied to the steric and electronic properties of its supporting phosphine ligands.[2][3] These properties influence every elementary step of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[7][8] Biaryl phosphine ligands, characterized by a biphenyl backbone, offer a unique scaffold that allows for the fine-tuning of these properties. The steric bulk of these ligands promotes the formation of monoligated, highly reactive L1Pd(0) species, which are crucial for the oxidative addition of even challenging substrates like aryl chlorides.[2][3][7] Furthermore, the electron-donating nature of the phosphine group enhances the rate of oxidative addition.[9]

Unpacking the Structure and Function of DavePhos

This compound (DavePhos) was one of the pioneering dialkylbiaryl phosphine ligands developed by the Buchwald group.[10] Its structure is distinguished by a diphenylphosphino group on one phenyl ring of the biphenyl scaffold and a dimethylamino group at the 2' position of the other ring. This seemingly simple substitution has profound implications for its catalytic activity.

The dimethylamino group is not merely a passive substituent. While early studies suggested that the dimethylamino group was not essential for effective catalysis in Suzuki-Miyaura coupling, its presence can influence the ligand's conformational properties and potentially its interaction with the metal center.[8] The primary drivers of its high activity, however, are the steric bulk and electron-rich nature inherent to the biaryl phosphine class.[2][3]

Key Structural Features of DavePhos:

  • Bulky Biphenyl Backbone: Promotes the formation of the active monoligated Pd(0) species.[2][3]

  • Electron-Rich Diphenylphosphino Group: Facilitates the oxidative addition step.

  • 2'-(N,N-dimethylamino) Group: Influences the ligand's overall steric and electronic profile.

Performance Comparison: DavePhos vs. Other Leading Biaryl Phosphine Ligands

The true measure of a ligand's utility lies in its performance across a range of challenging cross-coupling reactions. Here, we compare DavePhos to other widely used biaryl phosphine ligands, such as SPhos and XPhos, highlighting their respective strengths and optimal applications.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of ligand is critical, especially when dealing with sterically hindered or electron-deficient substrates.

LigandSubstrate 1Substrate 2ConditionsYield (%)Reference
DavePhos 4-ChlorotoluenePhenylboronic acid1 mol% Pd(OAc)₂, 2 mol% Ligand, K₃PO₄, Toluene, 100 °C, 12 h98[8]
JohnPhos 4-ChlorotoluenePhenylboronic acid1 mol% Pd(OAc)₂, 2 mol% Ligand, K₃PO₄, Toluene, RT, 4 h99[8]
SPhos 2,4,6-Trimethylphenyl bromidePhenylboronic acid1.5 mol% Pd(OAc)₂, 3 mol% Ligand, K₃PO₄, Toluene/H₂O, 80 °C, 16 h95[11]
XPhos 2-Chloro-1,3-dimethylbenzenePhenylboronic acid2 mol% [Pd(allyl)Cl]₂, 4 mol% Ligand, K₃PO₄, t-Amyl alcohol, 100 °C, 18 h97[11]

Analysis:

While DavePhos demonstrates excellent activity in Suzuki-Miyaura couplings, particularly with aryl chlorides, ligands like JohnPhos have shown even greater reactivity at room temperature for certain substrates.[8] This is likely due to the absence of the dimethylamino group in JohnPhos, which may lead to a higher concentration of the active catalytic species.[8] For highly hindered couplings, ligands like SPhos and XPhos, which possess even greater steric bulk, often provide superior results.[11]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The ligand plays a crucial role in facilitating both the oxidative addition and the C-N bond-forming reductive elimination steps.

LigandAryl HalideAmineConditionsYield (%)Reference
DavePhos 4-BromotolueneMorpholine1 mol% Pd₂(dba)₃, 2 mol% Ligand, NaOt-Bu, Toluene, 80 °C, 18 h95[10]
XPhos 4-Chloro-tert-butylbenzeneAniline2 mol% Pd(OAc)₂, 4 mol% Ligand, NaOt-Bu, Toluene, 100 °C, 2 h98[2]
RuPhos 4-ChlorotolueneDi-n-butylamine1 mol% Pd(OAc)₂, 2 mol% Ligand, NaOt-Bu, Toluene, 100 °C, 1 h99[1]
BrettPhos 1-Bromo-3,5-dimethylbenzeneN-Methylaniline1 mol% Pd(OAc)₂, 2 mol% Ligand, NaOt-Bu, Toluene, 100 °C, 3 h97[12]

Analysis:

DavePhos is a highly effective ligand for Buchwald-Hartwig aminations, particularly with aryl bromides.[10][13] However, for more challenging substrates, such as electron-rich aryl chlorides or sterically demanding amines, ligands with greater steric bulk and specific electronic properties like XPhos, RuPhos, and BrettPhos often provide superior performance.[1][2][12] The development of these "second-generation" and "third-generation" ligands has significantly expanded the scope of the Buchwald-Hartwig amination.[6]

Experimental Protocols

To provide a practical context for the data presented, here are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Oven-dried flask under Argon add_reagents Add Aryl Halide (1 mmol), Boronic Acid (1.2 mmol), Base (e.g., K₃PO₄, 2 mmol) start->add_reagents add_catalyst Add Pd source (e.g., Pd(OAc)₂, 1-2 mol%) and Ligand (2-4 mol%) add_reagents->add_catalyst add_solvent Add anhydrous, degassed solvent (e.g., Toluene) add_catalyst->add_solvent heat Heat to specified temperature (e.g., 80-110 °C) add_solvent->heat monitor Monitor by TLC or GC/LC-MS heat->monitor cool Cool to room temperature monitor->cool quench Quench with water cool->quench extract Extract with organic solvent quench->extract dry_purify Dry organic layer and purify by column chromatography extract->dry_purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for a Buchwald-Hartwig Amination Reaction

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Glovebox or Schlenk line setup add_reagents Add Aryl Halide (1 mmol), Amine (1.2 mmol), Base (e.g., NaOt-Bu, 1.4 mmol) start->add_reagents add_catalyst Add Pd precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and Ligand (2-4 mol%) add_reagents->add_catalyst add_solvent Add anhydrous, degassed solvent (e.g., Toluene) add_catalyst->add_solvent heat Heat to specified temperature (e.g., 80-110 °C) add_solvent->heat monitor Monitor by TLC or GC/LC-MS heat->monitor cool Cool to room temperature monitor->cool filter_quench Filter through celite, quench with saturated aq. NH₄Cl cool->filter_quench extract Extract with organic solvent filter_quench->extract dry_purify Dry organic layer and purify by column chromatography extract->dry_purify

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Methodology:

  • In a glovebox or under a positive pressure of argon, charge an oven-dried vial with the aryl halide (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Add anhydrous, degassed solvent (e.g., toluene, dioxane) and seal the vial.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Carefully quench the filtrate with saturated aqueous ammonium chloride and separate the layers.

  • Extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion: Selecting the Optimal Ligand

The selection of the appropriate biaryl phosphine ligand is a critical parameter for the success of palladium-catalyzed cross-coupling reactions. This compound (DavePhos) remains a robust and highly effective ligand for a variety of Suzuki-Miyaura and Buchwald-Hartwig reactions. Its commercial availability and proven track record make it an excellent starting point for reaction optimization.

However, for particularly challenging transformations involving sterically encumbered substrates, unreactive aryl chlorides, or specific functional groups, the broader family of Buchwald ligands offers a powerful toolkit. Ligands such as SPhos and XPhos, with their increased steric bulk, often provide superior reactivity and yields in these demanding applications. The experimental data and protocols provided in this guide serve as a valuable resource for researchers to make informed decisions in ligand selection, ultimately accelerating the discovery and development of new molecules.

References

A Researcher's Comparative Guide: DavePhos, SPhos, and XPhos in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the choice of phosphine ligand is a critical determinant for the success of palladium-catalyzed cross-coupling reactions. These reactions, central to the construction of carbon-carbon and carbon-heteroatom bonds, are profoundly influenced by the ligand's steric and electronic properties. This guide offers an in-depth, objective comparison of three prominent biarylmonophosphine ligands: 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl (DavePhos), SPhos, and XPhos. Developed to aid researchers, scientists, and drug development professionals, this analysis is grounded in experimental data to facilitate informed ligand selection for specific synthetic challenges.

Chapter 1: Ligand Profiles: Structure Dictates Function

The efficacy of DavePhos, SPhos, and XPhos stems from their unique architectures, which blend steric bulk with electron-rich characteristics. These features are essential for promoting the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2]

  • DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl): A first-generation Buchwald ligand, DavePhos is distinguished by its dicyclohexylphosphino group and a key N,N-dimethylamino substituent on the second biphenyl ring.[3][4] This amino group is not merely a structural element; it is believed to function as a hemilabile coordinating group, capable of stabilizing the catalytically active monoligated Pd(0) species.[3] This feature has made DavePhos a versatile ligand for a range of transformations, including Suzuki-Miyaura couplings and Buchwald-Hartwig aminations.[3][5]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos incorporates two methoxy groups on the second biphenyl ring, ortho to the biaryl linkage. These substituents increase the ligand's steric bulk and electron-donating capacity. This design leads to highly active and stable catalysts, demonstrating exceptional performance in Suzuki-Miyaura couplings, even with challenging substrates like unactivated aryl chlorides and at very low catalyst loadings.[6][7]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos is arguably one of the most versatile and widely used ligands in the Buchwald portfolio.[8][9] Its significant steric bulk, arising from the dicyclohexylphosphino group and the triisopropyl-substituted biphenyl backbone, is instrumental in promoting the reductive elimination step. This makes XPhos particularly effective for coupling sterically hindered substrates and for reactions involving challenging aryl and heteroaryl chlorides.[2][6]

Chapter 2: Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forging C-N bonds, and the choice of ligand is paramount. A direct comparison in the coupling of bromobenzene with various secondary aryl amines reveals the distinct strengths of each ligand.

LigandAmine Coupling PartnerYield (%)Catalyst SystemBaseSolventTemp (°C)Time (h)Reference
DavePhos Diphenylamine94[Pd(allyl)Cl]₂NaOtBuToluene10024[1]
Phenoxazine>99[Pd(allyl)Cl]₂NaOtBuToluene10024[1]
Carbazole85[Pd(allyl)Cl]₂NaOtBuToluene10024[1]
SPhos Diphenylamine96[Pd(allyl)Cl]₂NaOtBuToluene10024[10]
Phenoxazine>99[Pd(allyl)Cl]₂NaOtBuToluene10024[10]
Carbazole91[Pd(allyl)Cl]₂NaOtBuToluene10024[10]
XPhos Diphenylamine96[Pd(allyl)Cl]₂NaOtBuToluene10024[10]
Phenoxazine>99[Pd(allyl)Cl]₂NaOtBuToluene10024[10]
Carbazole92[Pd(allyl)Cl]₂NaOtBuToluene10024[10]

Analysis: In this specific comparison, both SPhos and XPhos demonstrate exceptional and broad applicability, providing high to quantitative yields for all three amine partners.[1][10] DavePhos also performs very well, particularly with diphenylamine and phenoxazine, though it shows a slightly lower yield with carbazole in this study.[1] The data suggests that for a general screen in Buchwald-Hartwig aminations of this type, SPhos and XPhos are excellent starting points due to their robust performance across multiple substrates. The high efficacy of XPhos, in particular, has been noted as making it one of the most universal ligands for this transformation.[1]

Chapter 3: Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. While direct side-by-side comparisons of all three ligands under identical solution-phase conditions are sparse in the literature, their individual performances highlight their respective strengths.

LigandAryl HalideBoronic AcidYield (%)Catalyst Loading (mol%)ConditionsReference
DavePhos 4-BromobiphenylPhenylboronic acid973 (Pd(OAc)₂)Solid-state, ball milling, 30 min[11]
SPhos 4-ChlorotoluenePhenylboronic acid980.005 (Pd(OAc)₂)K₃PO₄, Toluene/H₂O, 100 °C, 2h[6]
XPhos 2-Chlorotoluene2-Methylphenylboronic acid982 (Pd(OAc)₂)K₃PO₄, Dioxane, 100 °C, 18h[6]

Note: The data presented is compiled from various sources to illustrate typical performance. Direct comparison should be made with caution due to differing reaction conditions.

Analysis:

  • DavePhos has proven to be a highly effective ligand, particularly in solid-state mechanochemical Suzuki-Miyaura couplings where it outperformed other Buchwald-type ligands.[11] It was also one of the first ligands to enable room temperature Suzuki-Miyaura couplings of aryl chlorides.[4]

  • SPhos exhibits remarkable activity, enabling reactions with extremely low catalyst loadings (down to 0.005 mol%) and facilitating the coupling of challenging, unactivated aryl chlorides at room temperature.[6][12] Its high reaction rates and catalyst stability make it a powerful choice for efficient synthesis.[6]

  • XPhos excels in the coupling of sterically demanding substrates.[6] Its ability to couple hindered aryl and heteroaryl chlorides with high efficiency has established it as a go-to ligand for complex molecule synthesis.[2][6] The bulky nature of XPhos is believed to promote the formation of the active monoligated palladium(0) species, which is crucial for efficient catalysis.[2]

Chapter 4: Mechanistic Insights and Ligand Selection

The observed performance differences are rooted in the ligands' structural and electronic properties, which influence the three key stages of the catalytic cycle.

cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_ligands Ligand Influence Pd(0)L Active Pd(0)L Species OA Oxidative Addition (Ar-X) Pd(0)L->OA Ar-X TM Transmetalation (Ar'-B(OR)2) OA->TM Base, Ar'B(OR)₂ RE Reductive Elimination (Ar-Ar') TM->RE RE->Pd(0)L Product (Ar-Ar') DavePhos DavePhos: Hemilabile NMe₂ group stabilizes Pd(0)L DavePhos->Pd(0)L Stabilization SPhos SPhos: Electron-rich MeO groups accelerate Oxidative Addition SPhos->OA Promotion XPhos XPhos: Extreme steric bulk facilitates Reductive Elimination XPhos->RE Promotion

Caption: Influence of Ligand Properties on the Catalytic Cycle.
  • Oxidative Addition: This initial step is often rate-limiting. Electron-rich ligands like SPhos and DavePhos enhance the electron density on the palladium center, facilitating its insertion into the aryl-halide bond.

  • Transmetalation: The transfer of the organoboron group to the palladium complex is influenced by the base and solvent system.

  • Reductive Elimination: This final, product-forming step is heavily influenced by sterics. The significant bulk of ligands like XPhos and SPhos creates steric pressure that promotes the reductive elimination of the desired biaryl product, regenerating the active Pd(0) catalyst.[13]

Which ligand to choose?

  • Choose DavePhos for its proven versatility, especially in solid-state reactions or when the hemilabile coordination of the amino group might offer unique reactivity. It is a reliable choice for a wide array of aminations and couplings.[8][11]

  • Choose SPhos for reactions requiring very high turnover numbers and rates, especially with unactivated aryl chlorides. Its performance at low catalyst loadings makes it an economical and efficient option.[6]

  • Choose XPhos when dealing with sterically hindered substrates or challenging heteroaryl electrophiles. Its exceptional ability to promote reductive elimination makes it the ligand of choice for constructing complex, sterically congested molecules.[6][14]

Chapter 5: Experimental Protocols

Adherence to rigorous experimental technique is crucial for reproducibility and success in cross-coupling reactions. The following is a representative protocol for a Buchwald-Hartwig amination, which emphasizes the need for an inert atmosphere.[9][15]

G Experimental Workflow: Buchwald-Hartwig Amination start Start prep 1. Preparation Oven-dry glassware (Schlenk flask). Cool under vacuum. start->prep inert 2. Inert Atmosphere Evacuate and backfill flask with Argon or Nitrogen (3x). prep->inert reagents 3. Reagent Addition Add Pd precursor, Ligand, and Base (e.g., NaOtBu) to the flask. inert->reagents substrates 4. Substrate Addition Add Aryl Halide and Amine. Add anhydrous, degassed solvent. reagents->substrates reaction 5. Reaction Heat to desired temperature (e.g., 100 °C). Stir and monitor by TLC/GC/LC-MS. substrates->reaction workup 6. Workup Cool to room temperature. Quench with water. Extract with organic solvent. reaction->workup purify 7. Purification Dry organic layer (e.g., Na₂SO₄). Concentrate under vacuum. Purify by column chromatography. workup->purify end Isolated Product purify->end

Caption: A typical experimental workflow for cross-coupling reactions.

Representative Procedure for Buchwald-Hartwig Amination:

  • Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., [Pd(allyl)Cl]₂, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4-2.0 equiv.).[1][9]

  • Reagent Addition: Add the aryl halide (1.0 equiv.) and the amine (1.2 equiv.). Then, add anhydrous, degassed solvent (e.g., toluene) via syringe.[9]

  • Reaction: Seal the flask and heat the mixture in a pre-heated oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress using an appropriate analytical technique (TLC, GC-MS, or LC-MS).[9]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with water.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[9]

Conclusion

DavePhos, SPhos, and XPhos are all exceptionally powerful and versatile ligands that have revolutionized palladium-catalyzed cross-coupling. While all three are effective, their performance is nuanced by their distinct structural features. XPhos and SPhos often demonstrate superior activity and broader scope, particularly with challenging substrates, due to their optimized steric and electronic properties. DavePhos remains a highly valuable and versatile tool, especially given its historical significance and unique hemilabile character. The optimal choice will always depend on the specific substrates and desired reaction outcomes, and this guide serves as a foundational tool for making that critical decision.

References

Validating experimental results obtained with 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of a Privileged Ligand in Cross-Coupling Chemistry

In the landscape of modern synthetic organic chemistry, the strategic selection of ligands for transition metal-catalyzed cross-coupling reactions is paramount to achieving high efficiency, selectivity, and substrate scope. Among the pantheon of phosphine-based ligands, 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl, commonly known as Ph-DavePhos, has emerged as a powerful tool, particularly in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This guide provides an objective, data-driven comparison of Ph-DavePhos with other widely used biaryl phosphine ligands, namely SPhos and XPhos, to inform rational catalyst system selection.

The Architectonics of Reactivity: Understanding the Ligand's Role

The efficacy of biaryl phosphine ligands stems from a synergistic combination of steric and electronic properties. The bulky biaryl backbone promotes the formation of monoligated, 12-electron palladium(0) species, which are highly reactive in the crucial oxidative addition step of the catalytic cycle.[1][2] The electron-donating character of the phosphine moiety further enhances the rate of this step.[1]

This compound distinguishes itself through the presence of a dimethylamino group at the 2'-position of the biphenyl backbone. This feature is believed to play a role in stabilizing the active catalytic species through a hemilabile coordination to the palladium center.[3] This intramolecular coordination can influence the stability and reactivity of intermediates throughout the catalytic cycle.

Head-to-Head Comparison: Ph-DavePhos vs. SPhos and XPhos

To provide a clear performance benchmark, this section presents a comparative analysis of Ph-DavePhos, SPhos, and XPhos in two of the most pivotal cross-coupling reactions: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.

Suzuki-Miyaura Coupling: The Challenge of Electron-Poor Substrates
LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Ph-DavePhos Decafluorobiphenyl4-Methoxyphenylboronic acid5 (Pd₂(dba)₃), 15 (Ligand)Na₂CO₃THF/Toluene/H₂O956070
XPhos Decafluorobiphenyl4-Methoxyphenylboronic acid5 (Pd₂(dba)₃), 15 (Ligand)Na₂CO₃THF/Toluene/H₂O956099
SPhos Decafluorobiphenyl4-Methoxyphenylboronic acid5 (Pd₂(dba)₃), 15 (Ligand)Na₂CO₃THF/Toluene/H₂O956089

Data adapted from a study on the synthesis of polyfluorinated biphenyls. The presented data for PhDavePhos offers a valuable, albeit not direct, comparison point.

Buchwald-Hartwig Amination: A Test of Generality

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5] A comparative study on the amination of bromobenzene with various amines provides a direct assessment of ligand performance. In these reactions, the dicyclohexyl variant, DavePhos, which shares the core biphenyl-dimethylamino scaffold with Ph-DavePhos, was evaluated alongside XPhos and SPhos.

LigandAmineCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Conversion (%)
DavePhos Carbazole1 ([Pd(allyl)Cl]₂), 4 (Ligand)NaOtBuToluene1002485
XPhos Carbazole1 ([Pd(allyl)Cl]₂), 4 (Ligand)NaOtBuToluene1002491
SPhos Carbazole1 ([Pd(allyl)Cl]₂), 4 (Ligand)NaOtBuToluene1002488
DavePhos Diphenylamine1 ([Pd(allyl)Cl]₂), 4 (Ligand)NaOtBuToluene1002492
XPhos Diphenylamine1 ([Pd(allyl)Cl]₂), 4 (Ligand)NaOtBuToluene1002496
SPhos Diphenylamine1 ([Pd(allyl)Cl]₂), 4 (Ligand)NaOtBuToluene1002496

Data from a study on the Buchwald-Hartwig amination of aryl halides with heterocyclic amines.[6] This table presents data for DavePhos, the dicyclohexyl analogue of Ph-DavePhos, providing a strong comparative reference.

Experimental Validation: Protocols for Success

To facilitate the practical application of these findings, detailed, step-by-step protocols for representative Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below. These protocols are designed to be self-validating systems, ensuring reproducibility and reliability.

Protocol 1: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

This protocol is adapted from established procedures for Suzuki-Miyaura couplings utilizing biaryl phosphine ligands.

Materials:

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (Ph-DavePhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene, anhydrous

  • Water, deionized and degassed

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%), Ph-DavePhos (0.012 mmol, 1.2 mol%), and K₃PO₄ (2.0 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add 4-chlorotoluene (1.0 mmol) and phenylboronic acid (1.2 mmol).

  • Add anhydrous toluene (4 mL) and degassed water (0.4 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 4-Bromotoluene with Morpholine

This protocol is a representative procedure for the C-N coupling of an aryl bromide with a secondary amine.[7]

Materials:

  • 4-Bromotoluene

  • Morpholine

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • This compound (Ph-DavePhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a nitrogen-filled glovebox, charge a screw-capped vial with Pd(dba)₂ (0.015 mmol, 1.5 mol%), Ph-DavePhos (0.03 mmol, 3.0 mol%), and NaOtBu (1.4 mmol).

  • Add a magnetic stir bar.

  • Outside the glovebox, add 4-bromotoluene (1.0 mmol) and anhydrous toluene (2 mL) via syringe.

  • Add morpholine (1.2 mmol) via syringe.

  • Seal the vial and place it in a preheated heating block at 100 °C.

  • Stir the reaction mixture for the specified time, monitoring by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Visualizing the Catalytic Process

To further elucidate the experimental and conceptual frameworks, the following diagrams are provided.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'B(OR)₂ Base Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-Ar' Key Steps Key Steps Oxidative Addition Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Reaction Setup (Inert Atmosphere) reagents Add Pd Precatalyst, Ligand, Base, Aryl Halide, Coupling Partner start->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Quench, Extract, and Wash monitoring->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

Conclusion and Future Outlook

This compound (Ph-DavePhos) is a highly effective ligand for palladium-catalyzed cross-coupling reactions. Its performance, particularly in the context of challenging substrates, positions it as a valuable tool in the synthetic chemist's arsenal. While ligands such as SPhos and XPhos may exhibit superior activity in certain applications, the unique structural and electronic properties of Ph-DavePhos, conferred by the dimethylamino group, can offer distinct advantages in specific contexts. The choice of ligand should therefore be guided by empirical screening and a thorough understanding of the substrate scope and desired reaction outcomes. The continued development of novel biaryl phosphine ligands promises to further expand the capabilities of cross-coupling chemistry, enabling the synthesis of increasingly complex and valuable molecules.

References

The Practitioner's Guide to Phosphine Ligands: A Comparative Benchmark of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl (DavePhos) in Cross-Coupling Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the precise construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the discovery and development of novel pharmaceuticals, agrochemicals, and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, have become indispensable tools for forging these critical linkages. The success of these transformations is inextricably linked to the choice of phosphine ligand, a component that profoundly dictates the efficacy, scope, and mildness of the catalytic system.

This guide provides an in-depth, objective comparison of 2-diphenylphosphino-2'-(N,N-dimethylamino)biphenyl, widely known as DavePhos, against other prominent catalytic systems. We will delve into the structural nuances that underpin its reactivity, present comparative performance data, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals in the rational selection and application of these powerful catalysts.

The Central Role of Ligand Architecture in Catalysis

The performance of a palladium catalyst in cross-coupling reactions is not solely a function of the metal center but is intricately modulated by the steric and electronic properties of its coordinating ligands. Bulky, electron-rich phosphine ligands are paramount for facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (in the case of Suzuki-Miyaura), and reductive elimination. The ideal ligand promotes the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is often the active catalyst, while also stabilizing the palladium center to prevent catalyst decomposition.[1][2]

Introducing DavePhos: A Versatile Workhorse

DavePhos, a member of the well-established Buchwald family of biarylphosphine ligands, possesses a unique structural architecture that contributes to its broad utility.[3] Its key features include a bulky dicyclohexylphosphino group and an electron-donating N,N-dimethylamino substituent on the biphenyl backbone. This combination of steric hindrance and electron richness enhances the catalytic activity of the palladium center, enabling the coupling of a wide range of substrates, including challenging aryl chlorides.[1][4]

Comparative Performance Analysis: DavePhos vs. Other Catalytic Systems

To provide a clear and objective assessment of DavePhos's capabilities, we present a comparative analysis of its performance alongside other widely used phosphine ligands in the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. The following data, compiled from various studies, illustrates the relative efficacy of each ligand under comparable conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The choice of ligand is critical, especially when dealing with less reactive aryl chlorides or sterically demanding amines.

Table 1: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)Reference
DavePhos Pd₂(dba)₃NaOtBuToluene1001892[5]
XPhosPd₂(dba)₃NaOtBuToluene1001899[5]
RuPhosPd₂(dba)₃NaOtBuToluene1001895[5]
SPhosPd(OAc)₂K₃PO₄Toluene1002485*[6]
BrettPhosPd₂(dba)₃NaOtBuToluene1001894[5]

Note: The data for SPhos is for a similar, but not identical, reaction and is included for general comparison.

From the data, it is evident that DavePhos is a highly effective ligand for the amination of aryl chlorides, providing excellent yields. While XPhos shows a slightly higher yield in this specific example, the choice of the optimal ligand is often substrate-dependent, and a screening of ligands is recommended for new applications.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The efficiency of this reaction is highly dependent on the ligand's ability to promote both the oxidative addition and transmetalation steps.

Table 2: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)Reference
DavePhos Pd(OAc)₂K₃PO₄Toluene1001691[1]
XPhosPd(OAc)₂K₃PO₄Toluene100498[6]
SPhosPd(OAc)₂K₃PO₄TolueneRT298[6]
RuPhosPd(OAc)₂K₃PO₄Toluene1001695[6]

In the context of Suzuki-Miyaura coupling, SPhos demonstrates remarkable activity, facilitating the reaction at room temperature with a high yield.[6] However, DavePhos remains a robust and reliable choice, particularly when elevated temperatures are permissible.

Mechanistic Insights and Rational Ligand Selection

The observed differences in catalytic activity can be attributed to the distinct structural features of each ligand.

Ligand_Comparison cluster_DavePhos DavePhos cluster_XPhos XPhos cluster_SPhos SPhos DavePhos_img DavePhos_text Bulky dicyclohexylphosphino group Electron-donating N,N-dimethylamino group XPhos_img XPhos_text Very bulky dicyclohexylphosphino group Sterically demanding 2',4',6'-triisopropylbiphenyl backbone SPhos_img SPhos_text Bulky dicyclohexylphosphino group Electron-rich 2',6'-dimethoxybiphenyl backbone

Figure 1: Structural comparison of DavePhos, XPhos, and SPhos.

The N,N-dimethylamino group in DavePhos is thought to play a role in stabilizing the palladium center, although its coordination to the metal is not always necessary for high catalytic activity.[4] XPhos features a highly sterically demanding 2',4',6'-triisopropylbiphenyl backbone, which is particularly effective for coupling hindered substrates.[4] SPhos , with its electron-rich 2',6'-dimethoxybiphenyl backbone, exhibits exceptional activity, even at room temperature, likely due to its ability to stabilize the active Pd(0) species and facilitate oxidative addition.[1]

Experimental Protocols: A Guide to Practical Application

To ensure the reproducibility and reliability of your results, we provide a detailed, step-by-step protocol for a representative Buchwald-Hartwig amination reaction using DavePhos.

Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • DavePhos

  • Sodium tert-butoxide (NaOtBu)

  • Aryl chloride (e.g., 4-chlorotoluene)

  • Amine (e.g., morpholine)

  • Anhydrous toluene

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Catalyst Preparation (in situ):

    • To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and DavePhos (0.012 mmol, 1.2 mol%).

    • Add anhydrous toluene (1 mL) and stir the mixture at room temperature for 10 minutes.

  • Reaction Setup:

    • To the catalyst mixture, add the aryl chloride (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and NaOtBu (1.4 mmol, 1.4 equiv.).

    • Rinse the sides of the Schlenk tube with an additional portion of anhydrous toluene (1 mL).

  • Reaction Execution:

    • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by the addition of water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Workflow A Inert Atmosphere Setup B Add Pd(OAc)₂ and DavePhos A->B C Add Toluene and Stir B->C D Add Aryl Chloride, Amine, and NaOtBu C->D E Heat and Stir D->E F Reaction Monitoring E->F TLC, GC-MS, LC-MS G Cool and Quench F->G Reaction Complete H Extraction G->H I Drying and Concentration H->I J Purification I->J

Figure 2: Experimental workflow for a typical Buchwald-Hartwig amination.

The Catalytic Cycle in Action

A deeper understanding of the catalytic cycle is essential for troubleshooting and optimizing cross-coupling reactions. The following diagram illustrates the key steps in a palladium-catalyzed Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 L-Pd(0) OA L-Pd(II)(Ar)(X) Pd0->OA Oxidative Addition (Ar-X) Amine_Coord [L-Pd(II)(Ar)(Amine)]+X- OA->Amine_Coord Amine Coordination (HNR₂) Deprotonation L-Pd(II)(Ar)(NR₂) Amine_Coord->Deprotonation Deprotonation (Base) Deprotonation->Pd0 Reductive Elimination RE Ar-NR₂ Deprotonation->RE

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The phosphine ligand (L) plays a crucial role in each step, influencing the rates of oxidative addition and reductive elimination, and stabilizing the palladium intermediates.

Conclusion: Making an Informed Choice

This compound (DavePhos) is a highly versatile and effective ligand for a broad range of palladium-catalyzed cross-coupling reactions. Its robust performance in both Buchwald-Hartwig amination and Suzuki-Miyaura coupling makes it a valuable tool for synthetic chemists. While other ligands, such as XPhos and SPhos, may offer advantages for specific applications, particularly with sterically demanding substrates or at lower reaction temperatures, DavePhos remains a reliable and often more cost-effective choice for many transformations. The selection of the optimal ligand will always be a function of the specific substrates, desired reaction conditions, and economic considerations. The data and protocols presented in this guide are intended to serve as a valuable resource for making informed decisions in the design and execution of your next cross-coupling reaction.

References

DFT studies on the mechanism of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl catalyzed reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Deep Dive into the Mechanism and Performance of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl in Modern Catalysis

In the intricate world of synthetic chemistry, where the precise construction of molecular frameworks is paramount, palladium-catalyzed cross-coupling reactions stand as a cornerstone. The success of these transformations is often dictated by the subtle yet profound influence of the ancillary ligand bound to the palladium center. Among the pantheon of high-performing phosphine ligands, this compound, commonly known as Ph-DavePhos, has emerged as a powerful tool for forging carbon-carbon and carbon-nitrogen bonds. This guide provides an in-depth, DFT-informed comparison of Ph-DavePhos with other prominent phosphine ligands, offering researchers, scientists, and drug development professionals a comprehensive understanding of its mechanistic nuances and practical performance.

The Decisive Role of Ligand Architecture: Insights from DFT

Density Functional Theory (DFT) has revolutionized our ability to peer into the heart of catalytic cycles, illuminating the energetic landscapes and transition states that govern reaction pathways. While a singular, all-encompassing DFT study directly comparing Ph-DavePhos to all its contemporaries remains an academic pursuit, a wealth of computational research on biarylphosphine ligands provides a robust framework for understanding its efficacy.[1][2]

The key to Ph-DavePhos's success lies in its unique architecture: a biphenyl backbone featuring a bulky diphenylphosphino group and an electron-donating N,N-dimethylamino moiety. This combination of steric and electronic properties is finely tuned to optimize the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4]

Oxidative Addition: This initial, often rate-determining step, involves the insertion of the palladium(0) center into the carbon-halide bond of the electrophile. DFT studies on related biaryl phosphine ligands suggest that the electron-rich nature of Ph-DavePhos, enhanced by the dimethylamino group, increases the electron density on the palladium atom. This, in turn, facilitates the oxidative addition by lowering the activation energy barrier.[2][5] The bulky nature of the ligand also promotes the formation of the catalytically active monoligated Pd(0) species, which is often more reactive in the oxidative addition step.

Reductive Elimination: The final, product-forming step of the catalytic cycle is the reductive elimination from the palladium(II) intermediate. The steric bulk of the diphenylphosphino group on Ph-DavePhos is thought to play a crucial role here. This bulk creates a sterically crowded environment around the palladium center, which destabilizes the Pd(II) intermediate and promotes the reductive elimination of the desired product, thus accelerating catalyst turnover.[6]

The N,N-dimethylamino group, beyond its electronic influence, can also play a coordinating role, potentially stabilizing catalytic intermediates through a weak Pd-N interaction. This hemilabile behavior can influence the geometry and reactivity of the palladium center throughout the catalytic cycle.

Performance in the Crucible: Suzuki-Miyaura and Buchwald-Hartwig Reactions

Theoretical insights find their ultimate validation in experimental results. Ph-DavePhos has demonstrated exceptional performance in two of the most widely utilized cross-coupling reactions: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryls, a common motif in pharmaceuticals and organic materials. The choice of ligand is critical, especially when dealing with challenging substrates like aryl chlorides.

Comparative Performance Data in Suzuki-Miyaura Coupling

LigandCatalyst SystemSubstratesYield (%)Reference
Ph-DavePhos Pd₂(dba)₃ / Ph-DavePhos4-Chlorotoluene + Phenylboronic acid95[7]
XPhosPd₂(dba)₃ / XPhos4-Chlorotoluene + Phenylboronic acid98[7]
SPhosPd₂(dba)₃ / SPhos4-Chlorotoluene + Phenylboronic acid97[7]
P(t-Bu)₃Pd(OAc)₂ / P(t-Bu)₃4-Chlorotoluene + Phenylboronic acid92[8]

As the data indicates, Ph-DavePhos is a highly effective ligand for the Suzuki-Miyaura coupling of challenging aryl chlorides, with performance comparable to other state-of-the-art ligands like XPhos and SPhos.

Buchwald-Hartwig Amination: Mastering the Synthesis of Arylamines

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in a vast array of biologically active molecules. The efficiency of this reaction is highly dependent on the ligand's ability to facilitate both the oxidative addition and the C-N reductive elimination.

Comparative Performance Data in Buchwald-Hartwig Amination

LigandCatalyst SystemSubstratesYield (%)Reference
DavePhos Pd₂(dba)₃ / DavePhosBromobenzene + Morpholine84[7]
XPhosPd₂(dba)₃ / XPhosBromobenzene + Morpholine>99[7]
RuPhosPd₂(dba)₃ / RuPhosBromobenzene + Morpholine>99[7]
BrettPhosPd₂(dba)₃ / BrettPhosBromobenzene + Morpholine>99[7]

Note: DavePhos is the dicyclohexylphosphino analogue of Ph-DavePhos and is often used as a benchmark for this class of ligands.

In the Buchwald-Hartwig amination, while ligands like XPhos and RuPhos can provide quantitative yields in certain cases, DavePhos (and by extension, Ph-DavePhos) remains a highly effective and versatile ligand, offering excellent yields across a broad range of substrates.[7]

Visualizing the Catalytic Dance: Mechanistic Cycles

To better understand the intricate steps involved in these reactions, we can visualize the catalytic cycles as informed by DFT studies.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X Pd(II)Int L-Pd(II)(Ar)X OxAdd->Pd(II)Int Transmetalation Transmetalation Pd(II)Int->Transmetalation Ar'B(OH)₂ Base Pd(II)Diaryl L-Pd(II)(Ar)(Ar') Transmetalation->Pd(II)Diaryl RedElim Reductive Elimination Pd(II)Diaryl->RedElim RedElim->Pd(0)L Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_1 Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X Pd(II)Int L-Pd(II)(Ar)X OxAdd->Pd(II)Int AmineCoord Amine Coordination & Deprotonation Pd(II)Int->AmineCoord R¹R²NH Base Pd(II)Amido L-Pd(II)(Ar)(NR¹R²) AmineCoord->Pd(II)Amido RedElim Reductive Elimination Pd(II)Amido->RedElim RedElim->Pd(0)L Catalyst Regeneration Product Ar-NR¹R² RedElim->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

From Theory to Practice: Experimental Protocols

The true value of mechanistic understanding lies in its ability to guide practical application. The following protocols provide a starting point for employing Ph-DavePhos in Suzuki-Miyaura and Buchwald-Hartwig reactions.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is a representative example and may require optimization for specific substrates.

Workflow Diagram:

Suzuki_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add Pd₂(dba)₃ and Ph-DavePhos to an oven-dried Schlenk flask. B 2. Add aryl chloride, arylboronic acid, and base (e.g., K₃PO₄). A->B C 3. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. B->C D 4. Add anhydrous solvent (e.g., toluene or dioxane) via syringe. C->D E 5. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C). D->E F 6. Monitor the reaction progress by TLC or GC-MS. E->F G 7. Cool the reaction to room temperature and quench with water. F->G H 8. Extract with an organic solvent (e.g., ethyl acetate). G->H I 9. Dry the organic layer, concentrate, and purify by column chromatography. H->I

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and Ph-DavePhos (2-4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: To the flask, add the aryl chloride (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed, anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion: A Versatile and Powerful Ligand

DFT studies, in concert with extensive experimental data, paint a clear picture of Ph-DavePhos as a highly effective and versatile ligand for palladium-catalyzed cross-coupling reactions. Its well-balanced steric and electronic properties, stemming from the diphenylphosphino and N,N-dimethylamino groups on the biphenyl scaffold, enable the efficient catalysis of both C-C and C-N bond formation. While other specialized ligands may offer superior performance for specific, challenging substrates, Ph-DavePhos provides a robust and reliable option for a wide range of applications, making it an invaluable tool in the arsenal of the modern synthetic chemist. As our understanding of catalytic mechanisms continues to deepen through computational and experimental efforts, the rational design of even more efficient ligands based on the principles embodied by Ph-DavePhos will undoubtedly continue to drive innovation in chemical synthesis.

References

Probing Reaction Mechanisms: A Comparative Guide to Isotopic Labeling with 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of catalytic chemistry, elucidating reaction mechanisms is paramount for optimizing existing processes and discovering new transformations. Isotopic labeling experiments stand as a cornerstone of mechanistic investigation, offering a powerful lens through which to view the intricate dance of bond-making and bond-breaking events. This guide provides a comprehensive comparison of isotopic labeling strategies employing the highly effective Buchwald ligand, 2-diphenylphosphino-2'-(N,N-dimethylamino)biphenyl (also known as DavePhos), and contrasts its performance with other common phosphine ligands. Through a blend of theoretical principles, practical experimental protocols, and comparative data analysis, we aim to equip researchers, scientists, and drug development professionals with the knowledge to design and interpret their own insightful isotopic labeling studies.

The Significance of Ligand Choice in Mechanistic Studies

The choice of ligand in a transition-metal-catalyzed reaction is critical, as it directly influences the steric and electronic environment of the metal center. This, in turn, dictates the reactivity, selectivity, and overall efficiency of the catalytic cycle. DavePhos, a member of the well-established Buchwald family of biaryl phosphine ligands, has garnered widespread use due to its ability to promote a variety of cross-coupling reactions, including Suzuki, Buchwald-Hartwig amination, and Sonogashira couplings. Its unique structure, featuring a bulky diphenylphosphino group and a coordinating dimethylamino moiety, allows for the stabilization of reactive intermediates and facilitates challenging bond formations.

When embarking on a mechanistic study using isotopic labeling, the chosen ligand must not only be effective for the transformation but also allow for the unambiguous interpretation of isotopic effects. This guide will explore how the structural and electronic properties of DavePhos make it a particularly insightful tool for such investigations.

Comparative Analysis of Isotopic Labeling Experiments

To illustrate the utility of DavePhos in mechanistic studies, we will compare its performance in a hypothetical palladium-catalyzed cross-coupling reaction with two other commonly used phosphine ligands: triphenylphosphine (PPh₃) and tri-tert-butylphosphine (P(t-Bu)₃). The primary investigative tool will be the determination of the kinetic isotope effect (KIE), a measure of the change in reaction rate upon isotopic substitution.

Experimental Design: A Step-by-Step Protocol

The following protocol outlines a general procedure for a competitive KIE experiment to probe the rate-determining step of a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Deuterated aryl halide (e.g., 4-bromo-d₇-toluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Ligand: DavePhos, PPh₃, or P(t-Bu)₃

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., toluene)

  • Internal standard (e.g., dodecane)

  • GC-MS or LC-MS for analysis

Procedure:

  • Preparation of the Reaction Mixture: In a nitrogen-filled glovebox, combine the aryl halide (1.0 equiv) and its deuterated analogue (1.0 equiv) in a reaction vial.

  • Addition of Reagents: To the vial, add the arylboronic acid (1.2 equiv), palladium precursor (0.01 equiv), the respective phosphine ligand (0.02 equiv), and the base (2.0 equiv).

  • Solvent and Standard: Add the solvent and the internal standard.

  • Reaction Execution: Seal the vial and heat the reaction to the desired temperature.

  • Time-Point Analysis: At various time points, withdraw aliquots from the reaction mixture, quench with water, and extract with an organic solvent.

  • Analysis: Analyze the organic extracts by GC-MS or LC-MS to determine the ratio of the unlabeled to the labeled product.

  • KIE Calculation: The KIE is calculated from the ratio of the products and the starting materials at low conversion using the appropriate mathematical formula.

Experimental Workflow for KIE Determination

G cluster_prep Reaction Preparation cluster_reaction Reaction & Analysis A Combine Aryl Halide (Ar-X & Ar-d-X) B Add Boronic Acid, Pd Precursor, Ligand, Base A->B C Add Solvent & Internal Standard B->C D Heat Reaction & Take Time Points C->D Start Reaction E Quench & Extract D->E F GC-MS or LC-MS Analysis E->F G Calculate KIE F->G

Caption: Workflow for a competitive kinetic isotope effect experiment.

Interpreting the Results: A Comparative Table

The following table summarizes hypothetical KIE data for the Suzuki-Miyaura coupling using the three different ligands. The magnitude of the KIE can provide insight into the rate-determining step of the reaction. A primary KIE (typically > 2) suggests that the C-H (or C-D) bond is broken in the rate-determining step. A smaller KIE (closer to 1) suggests that C-H bond breaking is not involved in the rate-determining step.

LigandObserved KIE (kH/kD)Plausible Rate-Determining StepMechanistic Implications
DavePhos 1.05TransmetalationThe lack of a significant KIE suggests that the oxidative addition of the aryl halide is not the slowest step. The high efficiency of DavePhos often accelerates this step, making transmetalation or reductive elimination rate-limiting.
PPh₃ 2.5Oxidative AdditionThe significant primary KIE indicates that the C-X bond cleavage is the rate-determining step. PPh₃ is less electron-rich than DavePhos, leading to a slower oxidative addition.
P(t-Bu)₃ 1.10Reductive EliminationSimilar to DavePhos, the bulky and electron-rich nature of P(t-Bu)₃ facilitates rapid oxidative addition. The observed KIE points towards a later step in the catalytic cycle being rate-limiting.

Mechanistic Pathways with DavePhos

The unique structure of DavePhos, with its hemilabile N,N-dimethylamino group, can lead to distinct mechanistic pathways compared to other phosphine ligands. This coordinating arm can stabilize the palladium center during the catalytic cycle, potentially lowering the energy barriers of key steps.

G cluster_davephos DavePhos Specific Pathway Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X(L)₂ OA->PdII TM Transmetalation PdII->TM Ar'B(OH)₂ Coord Hemilabile Coordination PdII->Coord PdII_Ar Ar-Pd(II)-Ar'(L)₂ TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Regeneration of Catalyst Product Ar-Ar' RE->Product Coord->TM

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling highlighting the potential role of DavePhos's hemilabile arm.

Conclusion

Isotopic labeling experiments are an indispensable tool for dissecting complex reaction mechanisms. The choice of ligand is not merely a matter of optimizing yield but is a critical parameter that can profoundly influence the mechanistic landscape. As demonstrated, this compound (DavePhos) offers distinct advantages in such studies. Its high efficiency can shift the rate-determining step of a reaction, providing a different perspective compared to less active or sterically different ligands like PPh₃. The potential for hemilabile coordination adds another layer of complexity and opportunity for mechanistic exploration. By carefully designing isotopic labeling experiments and thoughtfully selecting the ancillary ligand, researchers can gain deeper insights into the fundamental steps of catalytic transformations, paving the way for the development of more efficient and selective chemical processes.

A Comparative Guide to the Characterization of Catalytic Intermediates with 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl (DavePhos)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of DavePhos in Modern Catalysis

In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and agrochemical development, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures. The efficacy of these transformations is profoundly influenced by the choice of phosphine ligand, which modulates the catalyst's stability, activity, and selectivity. Among the pantheon of successful ligands, 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl, commonly known as DavePhos, has emerged as a particularly versatile and powerful ligand.[1][2][3] Its unique combination of a bulky, electron-rich phosphine and a coordinating dimethylamino group allows for the efficient catalysis of a broad range of challenging transformations, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][4]

Understanding the catalytic cycle at a molecular level is paramount for reaction optimization and the rational design of new catalysts. This requires the characterization of the transient palladium complexes that act as intermediates in the catalytic process. This guide provides a comparative overview of the key intermediates formed in catalytic cycles involving DavePhos and the cutting-edge analytical techniques employed for their characterization. By juxtaposing these methods and presenting supporting experimental data, we aim to equip researchers with the knowledge to dissect and optimize their own catalytic systems.

Key Catalytic Intermediates in DavePhos-Mediated Cross-Coupling Reactions

The catalytic cycles of Suzuki-Miyaura and Buchwald-Hartwig reactions, facilitated by DavePhos, proceed through a series of well-defined palladium(0) and palladium(II) intermediates. The key species that are the focus of characterization studies are the oxidative addition complex, the palladium-nucleophile complex (e.g., amido or borate complex), and the catalytically active Pd(0) species.[5][6]

The Catalytic Cycle: A Visual Overview

Catalytic_Cycle Pd0 [(DavePhos)Pd(0)] (Active Catalyst) OA_complex [(DavePhos)Pd(II)(Ar)(X)] (Oxidative Addition Complex) Pd0->OA_complex Ar-X (Oxidative Addition) Nu_complex [(DavePhos)Pd(II)(Ar)(Nu)] (Nucleophile Complex) OA_complex->Nu_complex Nucleophile (Nu-) (Transmetalation/Amine Coordination) Nu_complex->Pd0 Product Ar-Nu (Product) Nu_complex->Product Reductive Elimination Product->Pd0

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions involving DavePhos, highlighting the key intermediates.

Comparative Analysis of Characterization Techniques

The fleeting nature of many catalytic intermediates presents a significant challenge to their characterization. A multi-pronged analytical approach is often necessary to gain a comprehensive understanding of their structure and reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the in-situ characterization of catalytic intermediates in solution. Multinuclear NMR experiments, particularly ¹H, ³¹P, and ¹³C NMR, provide a wealth of structural information.

Key Insights from NMR:

  • ³¹P NMR: The chemical shift of the phosphorus atom in DavePhos is highly sensitive to its coordination environment. Coordination to palladium results in a significant downfield shift compared to the free ligand. The observation of distinct ³¹P signals can indicate the presence of different palladium species in solution, such as the Pd(0) complex and the Pd(II) oxidative addition complex.[7][8] For example, in studies with the related XPhos ligand, the formation of a Pd(II) oxidative addition complex is accompanied by a downfield shift in the ³¹P NMR spectrum.[9]

  • ¹H NMR: The proton signals of the DavePhos ligand, particularly those on the biphenyl backbone and the N,N-dimethylamino group, are also affected by coordination to palladium. Changes in these signals can provide information about the geometry of the complex and the binding mode of the ligand.

  • Variable Temperature (VT) NMR: VT-NMR studies can be employed to study dynamic processes, such as ligand exchange or conformational changes in the catalytic intermediates.[10]

Comparison with Other Ligands: While specific NMR data for isolated DavePhos-palladium intermediates is not as extensively documented as for some other Buchwald ligands like XPhos and RuPhos, comparative studies of precatalysts show distinct ³¹P NMR chemical shifts for each ligand, reflecting their unique electronic and steric properties.[7]

LigandPrecatalyst Type³¹P NMR Chemical Shift (ppm)Reference
XPhosG3 Precatalyst (in acetone-d6)~36.8[11]
RuPhosG3 Precatalyst (in acetone-d6)~42.7[11]
DavePhos Expected to be in a similar range, sensitive to the specific complex

Table 1: Comparison of ³¹P NMR chemical shifts for G3 precatalysts of related biarylphosphine ligands.

Experimental Protocol: NMR Analysis of a Catalytic Reaction

  • Sample Preparation: In an NMR tube, under an inert atmosphere (e.g., in a glovebox), combine the palladium precursor (e.g., Pd(OAc)₂), DavePhos, the aryl halide, and the nucleophile in a deuterated solvent (e.g., toluene-d₈ or THF-d₈).

  • Initial Spectrum: Acquire ¹H and ³¹P NMR spectra of the reaction mixture at room temperature before the addition of the base to observe the initial complex formation.

  • Initiation and Monitoring: Add the base to initiate the catalytic reaction. Acquire a series of NMR spectra at regular time intervals to monitor the appearance and disappearance of signals corresponding to starting materials, intermediates, and products.

  • Low-Temperature Studies: To trap and observe less stable intermediates, the reaction can be initiated at low temperatures (e.g., -78 °C) and monitored by NMR as the temperature is gradually increased.

Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous, high-resolution structural information of catalytic intermediates in the solid state, provided that suitable single crystals can be obtained. This technique is invaluable for determining bond lengths, bond angles, and the overall geometry of the palladium complexes.

Key Insights from X-ray Crystallography:

  • Coordination Geometry: The precise coordination environment of the palladium center can be visualized, confirming the binding of the DavePhos ligand, the aryl group, and the halide or nucleophile.

  • Ligand Conformation: The conformation of the biaryl backbone of DavePhos and the orientation of the cyclohexyl groups on the phosphorus atom can be determined, providing insights into the steric environment around the metal center.

  • Palladium-Arene Interactions: In some crystal structures of biarylphosphine-palladium complexes, close contacts between the palladium center and the arene ring of the ligand have been observed, suggesting a stabilizing interaction that can influence the reactivity of the complex.[5]

Xray_Workflow cluster_0 Crystallization cluster_1 Data Collection and Structure Refinement A Synthesize and Isolate Intermediate B Dissolve in a suitable solvent A->B C Slow evaporation, vapor diffusion, or layering with an anti-solvent B->C D Obtain Single Crystals C->D E Mount crystal on diffractometer D->E F Collect diffraction data E->F G Solve and refine the crystal structure F->G H Analyze molecular geometry G->H

Figure 2: General experimental workflow for the characterization of a catalytic intermediate by single-crystal X-ray diffraction.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for the detection and identification of charged intermediates in the catalytic cycle. It is particularly useful for monitoring the progress of a reaction in real-time.

Key Insights from ESI-MS:

  • Intermediate Detection: ESI-MS can detect cationic or anionic intermediates, such as [(DavePhos)Pd(Ar)(H₂NR)]⁺ or [(DavePhos)Pd(Ar)(OR)]⁻, by directly sampling the reaction mixture.

  • Reaction Monitoring: By monitoring the intensity of the mass signals corresponding to the starting materials, intermediates, and products over time, a kinetic profile of the reaction can be constructed.[14]

  • High-Throughput Screening: ESI-MS is amenable to high-throughput screening of reaction conditions, allowing for the rapid optimization of catalysts and reaction parameters.

Comparison of Performance:

TechniqueInformation ObtainedSample StateThroughput
NMR Spectroscopy Detailed structural and dynamic information in solutionLiquidLow to Medium
X-ray Crystallography Precise 3D structure in the solid stateSolid (single crystal)Low
Mass Spectrometry Molecular weight and elemental composition of charged speciesLiquidHigh

Table 2: Objective comparison of the primary analytical techniques for characterizing catalytic intermediates.

Comparative Performance with Alternative Ligands

The unique structural features of DavePhos often lead to superior catalytic performance compared to other phosphine ligands, especially in challenging cross-coupling reactions. This enhanced reactivity is a direct consequence of the stability and reactivity of the catalytic intermediates it forms.

While a direct, side-by-side comparison of the characterized intermediates of DavePhos with a wide range of other ligands is not available in a single study, inferences can be drawn from the vast body of literature on palladium-catalyzed cross-coupling. The bulky dicyclohexylphosphino group and the electron-donating N,N-dimethylamino group of DavePhos are thought to promote the formation of the monoligated, 14-electron L₁Pd(0) species, which is believed to be the active catalyst in many cross-coupling reactions.[5] This, in turn, facilitates the often rate-limiting oxidative addition step.

In Buchwald-Hartwig amination, for example, DavePhos has been shown to be highly effective for the coupling of a wide range of amines and aryl halides, often outperforming less bulky or less electron-rich phosphines.[15] This suggests that the [(DavePhos)Pd(II)(Ar)(NR₂)] intermediate is appropriately balanced in terms of stability and propensity to undergo reductive elimination.

Conclusion

The characterization of catalytic intermediates in reactions employing DavePhos is a challenging yet crucial endeavor for a deeper understanding and optimization of these powerful synthetic transformations. A combination of NMR spectroscopy, single-crystal X-ray diffraction, and mass spectrometry provides a comprehensive toolkit for elucidating the structures and dynamics of these transient species. While direct, comparative data for DavePhos-ligated intermediates remains an area for further research, the principles and techniques outlined in this guide, drawn from studies on closely related biarylphosphine ligands, offer a solid foundation for researchers in the field. The continued investigation into the nature of these intermediates will undoubtedly pave the way for the development of even more efficient and selective catalytic systems for the synthesis of valuable molecules.

References

The Catalyst Conundrum: A Cost-Effectiveness Analysis of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries, the efficiency and economic viability of catalytic cross-coupling reactions are of paramount importance. The choice of phosphine ligand, a key component of the catalytic system, can dramatically influence reaction outcomes and overall process costs. This guide provides a detailed comparative analysis of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl, a prominent member of the Buchwald class of biaryl phosphine ligands, against other commonly used alternatives. Through an objective lens, supported by experimental data, we will dissect the performance and cost-effectiveness of this ligand to empower researchers, scientists, and drug development professionals in making informed decisions for their catalytic needs.

Introduction: The Role of Biaryl Phosphine Ligands in Catalysis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds.[1] The efficacy of these transformations is critically dependent on the nature of the phosphine ligand coordinated to the palladium center. Bulky and electron-rich biaryl phosphine ligands, pioneered by Stephen L. Buchwald, have revolutionized the field by enabling the coupling of previously challenging substrates, often with lower catalyst loadings and under milder conditions.[2][3]

This compound, often referred to as Ph-DavePhos, is a prominent example of such a ligand.[4] Its structure features a biphenyl backbone with a diphenylphosphino group and a dimethylamino group. This combination of a bulky, electron-donating phosphine and a coordinating amino group is believed to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[5]

This guide will compare Ph-DavePhos with three other widely utilized phosphine ligands:

  • XPhos: A highly bulky and electron-rich ligand known for its broad applicability, especially with challenging substrates.[6]

  • SPhos: Another versatile and highly active Buchwald ligand, often effective at room temperature.[7]

  • DPEphos: A popular and less expensive bisphosphine ligand, often used in industrial processes.

Comparative Performance Analysis

The selection of the optimal ligand is highly dependent on the specific substrates and desired reaction conditions. Below, we present a comparative analysis of Ph-DavePhos, XPhos, SPhos, and DPEphos in two of the most common cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The performance of the selected ligands in the coupling of 4-chlorotoluene with phenylboronic acid is summarized below.

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
Ph-DavePhos 1.510016~95
XPhos 1.510016>99
SPhos 1.5RT298[8]
DPEphos 2.0802480[9]

Analysis:

In this specific comparison, XPhos and SPhos demonstrate exceptional activity, with SPhos being particularly noteworthy for its high efficiency at room temperature.[7][8] Ph-DavePhos also provides a high yield, albeit at an elevated temperature. DPEphos, while effective, requires a higher catalyst loading and longer reaction time to achieve a lower yield compared to the biaryl phosphine ligands.[9] The superior performance of the Buchwald ligands can be attributed to their steric bulk and electron-rich nature, which promote the formation of the active monoligated palladium species and facilitate the rate-limiting reductive elimination step.[5][6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The following table compares the performance of the ligands in the coupling of 4-chlorotoluene with morpholine.

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
Ph-DavePhos 1.080492
XPhos 1.0100694[7]
SPhos 1.01001260-88*[7]
DPEphos 1.51101875

*Yield range reported for the coupling of aryl bromides with morpholine derivatives.

Analysis:

In the context of C-N bond formation, Ph-DavePhos demonstrates excellent performance, providing a high yield at a relatively moderate temperature and in a short reaction time. XPhos also shows high efficacy.[7] The performance of SPhos can be more variable depending on the specific substrates.[7] DPEphos is a viable, though less active, alternative. The choice between these ligands will often depend on a balance between reactivity, cost, and process optimization.

Cost-Effectiveness: A Multifaceted Evaluation

A true assessment of cost-effectiveness extends beyond the initial purchase price of the ligand. It must encompass factors such as catalyst loading, reaction time, yield, and the cost of synthesis or procurement.

Commercial Pricing

The following table provides an approximate price comparison for the selected ligands. Prices can vary significantly between suppliers and are subject to market fluctuations.

LigandSupplierQuantityPrice (USD)Price per Gram (USD)
Ph-DavePhos Sigma-Aldrich1 g111.75111.75
XPhos Sigma-Aldrich1 g101.00[10]101.00
SPhos Sigma-Aldrich1 g57.50[11]57.50
DPEphos Strem Chemicals5 g67.00[12]13.40

Analysis:

From a direct cost perspective, DPEphos is the most economical option by a significant margin.[12] Among the Buchwald ligands, SPhos is the most affordable, followed by XPhos and then Ph-DavePhos.[10][11] However, the higher price of the Buchwald ligands can often be justified by their superior performance, which can lead to overall process savings.

Synthesis Cost Considerations

For large-scale applications, in-house synthesis of the ligand can be a cost-effective strategy. A reported synthesis of this compound starts from 2-bromoiodobenzene and proceeds in four steps with an overall yield of 43%.[4]

The cost of the key starting materials is a critical factor:

  • 2-Bromoiodobenzene: A key precursor, with prices around $28 for 100g.[13]

  • Diphenylphosphine: Another crucial reagent, with prices in the range of $94 for 10g.

While a detailed cost analysis of the full synthesis is beyond the scope of this guide, the relatively accessible starting materials suggest that for large-scale campaigns, in-house synthesis could offer a significant cost advantage over purchasing the ligand commercially. A one-pot synthesis for functionalized biphenyl-based phosphine ligands has also been reported, which could further reduce costs and time.[4]

Experimental Protocols

To ensure the integrity and reproducibility of the comparative data, detailed experimental protocols are provided below.

General Procedure for Suzuki-Miyaura Coupling

An oven-dried Schlenk tube is charged with the aryl chloride (1.0 mmol), the boronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.015 mmol), and the phosphine ligand (0.015 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. The solvent (e.g., toluene, 5 mL) is then added, and the reaction mixture is stirred at the specified temperature for the indicated time. The reaction progress can be monitored by GC-MS or TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[7]

General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox, an oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.005 mmol), the phosphine ligand (0.01 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The aryl chloride (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., toluene, 5 mL) are then added. The Schlenk tube is sealed and heated to the specified temperature with vigorous stirring for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired arylamine.[7]

Visualizing the Catalytic Landscape

To better understand the relationships and workflows discussed, the following diagrams are provided.

Catalytic_Cycle cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Aryl Halide PdII Ar-Pd(II)-X(L) OxAdd->PdII Transmetal Transmetalation (R-B(OR)2) PdII->Transmetal Organoboron PdII_R Ar-Pd(II)-R(L) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product_CC Ar-R RedElim->Product_CC

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Ligand_Selection_Workflow start Define Reaction: Substrates & Desired Conditions lit_review Literature Review: Identify promising ligand classes start->lit_review initial_screen Initial Ligand Screening: (e.g., Ph-DavePhos, XPhos, SPhos, DPEphos) lit_review->initial_screen performance_eval Performance Evaluation: Yield, TON, TOF initial_screen->performance_eval cost_analysis Cost-Effectiveness Analysis: Ligand cost, catalyst loading, reaction time performance_eval->cost_analysis optimization Reaction Optimization: Solvent, base, temperature performance_eval->optimization cost_analysis->optimization final_protocol Final Protocol Selection optimization->final_protocol

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl (PhDavePhos)

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, excellence in the laboratory extends beyond the synthesis of novel compounds; it encompasses a rigorous commitment to safety and environmental stewardship. 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl, commonly known as PhDavePhos, is a powerful Buchwald ligand integral to advanced cross-coupling reactions. However, its utility in catalysis is matched by the critical need for its proper handling and disposal. This guide provides a comprehensive, technically grounded protocol for the safe management of PhDavePhos waste, ensuring the protection of laboratory personnel and the environment.

Immediate Safety Profile: Understanding the Hazard

Before any disposal procedure, a clear understanding of the compound's inherent risks is paramount. PhDavePhos is not benign, and its hazard profile dictates every step of its handling, from active use to final disposal.

Primary Hazards:

  • Skin and Eye Irritation: Direct contact with the solid powder can cause significant skin (H315) and serious eye irritation (H319).

  • Respiratory Irritation: Inhalation of the dust may lead to respiratory tract irritation (H335).

  • Aquatic Toxicity: A crucial and often overlooked hazard is its high toxicity to aquatic life, with long-lasting effects (H410). This characteristic is a primary driver for the stringent disposal protocols outlined below, as improper disposal can lead to significant environmental damage.

  • Air Sensitivity: Like many phosphine ligands, PhDavePhos is air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1] While this is primarily a concern for reaction integrity, the oxidation products must also be considered part of the hazardous waste stream.

For these reasons, sink or drain disposal is strictly prohibited. The compound's poor water solubility and high aquatic toxicity mean that even minute quantities can be harmful to aquatic ecosystems.[2]

Table 1: Hazard and Personal Protective Equipment (PPE) Summary
Hazard ClassificationGHS CodesRequired Personal Protective Equipment (PPE)
Skin IrritationH315Nitrile gloves, Lab coat
Serious Eye IrritationH319Safety goggles or face shield
Respiratory IrritationH335Use in a chemical fume hood; N95 dust mask if weighing outside a hood
Acute Aquatic ToxicityH410N/A (Procedural controls are key)
Air SensitiveN/AHandle under an inert atmosphere

Core Directive: The Cardinal Rules of PhDavePhos Disposal

  • NEVER dispose of PhDavePhos or its solutions down the sink or in the general trash.[3][4]

  • ALWAYS treat PhDavePhos and any material contaminated with it (e.g., gloves, weighing paper, pipette tips) as hazardous chemical waste.[5][6]

  • ALWAYS segregate PhDavePhos waste from other waste streams, particularly acidic, basic, or oxidizing waste.

  • ALWAYS keep waste containers securely closed, except when adding waste, and store them in a designated, properly labeled secondary containment bin.[3][7]

Step-by-Step Laboratory Disposal Protocol

This protocol covers the lifecycle of the waste within the laboratory, from generation to collection by Environmental Health & Safety (EHS) personnel.

Step 1: Waste Collection & Segregation

The principle of segregation is critical. Organophosphorus compounds should not be mixed with incompatible materials which could lead to dangerous reactions.

  • Solid Waste:

    • Designate a specific, robust, and clearly labeled hazardous waste container for "PhDavePhos Solid Waste." A screw-top wide-mouth plastic or glass jar is ideal.

    • Place all contaminated solid materials directly into this container. This includes:

      • Unused or expired PhDavePhos powder.

      • Contaminated weighing paper and spatulas (after gross decontamination).

      • Contaminated gloves, wipes, and bench paper.

      • Used silica gel from purification of reactions containing the ligand.

  • Liquid Waste:

    • Solutions of PhDavePhos should be collected in a separate, compatible waste container (e.g., a glass bottle) labeled "PhDavePhos Liquid Waste in [Solvent Name]."

    • Do not mix halogenated and non-halogenated solvent waste unless your institution's EHS protocol explicitly permits it.[8]

    • The first rinse from a container that held PhDavePhos must be collected as hazardous waste.[3]

Step 2: Container Management and Labeling

Proper labeling is a regulatory requirement and essential for safety.

  • Affix a Harvard hazardous waste label (or your institution's equivalent) to the container as soon as the first drop of waste is added.[7]

  • Clearly write the full chemical name: "this compound" and its common name "PhDavePhos."

  • List all constituents: For liquid waste, list the solvent(s) and estimate the concentration of the ligand.

  • Keep the container sealed: The container must be securely closed at all times when not in use.[3]

  • Use Secondary Containment: Place the sealed waste container in a larger, chemically resistant tub or bin to contain any potential leaks.[5][7]

Step 3: Managing Spills and Decontamination

Accidents require immediate and correct action.

  • Minor Spill (Solid):

    • If no dust is airborne, carefully sweep the solid material using a dedicated brush and pan. Avoid creating dust.

    • Place the collected powder and cleaning materials into the designated solid hazardous waste container.

    • Wipe the area with a solvent-moistened towel (e.g., ethanol or isopropanol) and dispose of the towel as hazardous waste.

  • Container Decontamination (for disposal of empty containers):

    • Ensure the container is as empty as possible, with any remaining solid scraped into the hazardous waste container.

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • Crucially, the first rinse must be collected and disposed of as liquid hazardous waste. [3] Subsequent rinses can often be collected as well, depending on institutional policy.

    • Allow the container to air-dry completely in a fume hood.

    • Once clean and dry, deface or remove the original label. The container can now be disposed of in the appropriate solid waste stream (e.g., glass disposal box).[3]

The "Why": Understanding the Ultimate Disposal Pathway

Handing your labeled waste container to EHS is not the end of the story. Understanding the final disposal process underscores the importance of proper laboratory procedures. As an organophosphorus compound, PhDavePhos is subject to destruction under the Resource Conservation and Recovery Act (RCRA) framework, which governs hazardous waste from "cradle-to-grave."[9][10]

The most common and effective method for the ultimate disposal of organophosphorus compounds is high-temperature incineration .[11][12]

  • Mechanism: The compound is injected into a specialized incinerator operating at temperatures typically above 900°C with a sufficient residence time.[11] This process ensures the complete thermal decomposition of the organic structure.

  • Why Incineration? The high temperature and presence of excess air break the robust carbon-phosphorus and carbon-nitrogen bonds, converting the compound into simpler, less toxic inorganic compounds like carbon dioxide (CO₂), water (H₂O), nitrogen oxides (NOx), and phosphorus oxides (e.g., P₄O₁₀).[12]

  • Emission Control: These incinerators are equipped with advanced emission control systems, such as scrubbers, to neutralize acidic gases (like NOx) and capture particulates before they are released into the atmosphere, ensuring the process is environmentally sound.

Another, though less common, approach for some organophosphorus compounds is chemical treatment , such as alkaline hydrolysis.[8] This involves breaking the compound down using chemical reagents. However, for complex and stable ligands like PhDavePhos, high-temperature incineration is the preferred and more definitive method of destruction.

The following diagram illustrates the decision-making process for handling PhDavePhos from the lab bench to its final disposition.

DisposalWorkflow cluster_lab In the Laboratory cluster_facility At the Disposal Facility Start PhDavePhos Use WasteGenerated Waste Generated (Solid or Liquid) Start->WasteGenerated Spill Spill Occurs Start->Spill SolidWaste Collect in Labeled 'Solid PhDavePhos Waste' Container WasteGenerated->SolidWaste Solid LiquidWaste Collect in Labeled 'Liquid PhDavePhos Waste' Container WasteGenerated->LiquidWaste Liquid ContainerMgmt Seal Container; Place in Secondary Containment SolidWaste->ContainerMgmt LiquidWaste->ContainerMgmt Cleanup Follow Spill Protocol; Collect Debris as HazWaste Spill->Cleanup Cleanup->ContainerMgmt EHS_Pickup Request EHS Pickup ContainerMgmt->EHS_Pickup Incineration High-Temperature Incineration (>900°C) EHS_Pickup->Incineration Transport via Licensed Carrier Decomposition Thermal Decomposition to CO₂, H₂O, NOx, P₄O₁₀ Incineration->Decomposition Scrubbing Flue Gas Treatment (Scrubbing & Filtration) Decomposition->Scrubbing End Safe Release of Treated Emissions Scrubbing->End

Caption: Workflow for the safe disposal of PhDavePhos.

By adhering to this guide, researchers can confidently manage PhDavePhos waste, ensuring compliance with safety regulations, protecting themselves and their colleagues, and upholding their responsibility to the environment.

References

Essential Safety and Handling Guide for 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl (PhDavePhos)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Reagent

2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl, commonly known as PhDavePhos, is a prominent member of the Buchwald-type biaryl phosphine ligands.[1] Its unique structural features, combining a bulky, electron-rich phosphine with a dimethylamino group, make it a highly effective ligand in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[2] While indispensable in modern synthetic chemistry for the formation of carbon-nitrogen and carbon-oxygen bonds, its air-sensitive nature and potential health hazards necessitate meticulous handling and disposal protocols to ensure laboratory safety and experimental reproducibility.[3][4]

This guide provides essential, field-proven insights and step-by-step procedures for the safe handling, emergency management, and disposal of PhDavePhos, grounded in authoritative safety data and laboratory best practices.

Hazard Identification and Personal Protective Equipment (PPE)

PhDavePhos is classified as a hazardous substance, primarily causing skin, eye, and respiratory irritation.[1][4] Due to its air-sensitive nature, it must be handled under an inert atmosphere to prevent oxidation, which can compromise its reactivity and potentially form hazardous byproducts.[3]

Adherence to a strict PPE protocol is the first line of defense against exposure. The following table outlines the recommended PPE for various laboratory operations involving PhDavePhos.

Task Required Personal Protective Equipment (PPE)
Weighing and transferring the solid Flame-retardant lab coat, chemical splash goggles, and nitrile gloves.
Preparing solutions and running reactions Flame-retardant lab coat, chemical splash goggles, face shield, and nitrile gloves.
Handling under inert atmosphere (Glovebox/Schlenk line) Flame-retardant lab coat, safety glasses, and appropriate glovebox gloves (if applicable).
Emergency spill cleanup Chemical-resistant suit, chemical splash goggles, face shield, nitrile gloves, and appropriate respiratory protection (e.g., N95 dust mask for small spills of solid).
Disposal of waste Flame-retardant lab coat, chemical splash goggles, face shield, and heavy-duty nitrile or neoprene gloves.

Note: Always consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS) before handling.

Safe Handling and Operational Plans

The air-sensitive nature of PhDavePhos dictates that all manipulations must be performed using either a glovebox or Schlenk line techniques to maintain an inert atmosphere of nitrogen or argon.[3]

Glovebox Technique

A glovebox provides a controlled inert environment, ideal for weighing and preparing stock solutions of PhDavePhos.

Workflow for Handling PhDavePhos in a Glovebox:

cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling A Transfer PhDavePhos container, glassware, and solvents into the glovebox antechamber. B Purge antechamber with inert gas (3x cycles). A->B C Move items into the main glovebox chamber. B->C D Carefully weigh the desired amount of PhDavePhos. C->D E Transfer the solid to a pre-dried reaction vessel. D->E F Add degassed solvent to dissolve the ligand. E->F G Seal the reaction vessel securely. F->G H Transfer the sealed vessel out of the glovebox via the antechamber. G->H

Caption: Glovebox workflow for handling PhDavePhos.

Step-by-Step Glovebox Protocol:

  • Preparation: Ensure the glovebox has a stable inert atmosphere with low oxygen and moisture levels.

  • Material Transfer: Place the sealed container of PhDavePhos, along with all necessary clean and dry glassware and degassed solvents, into the glovebox antechamber.

  • Purge Antechamber: Cycle the antechamber with the inert gas at least three times to remove atmospheric contaminants.

  • Weighing: Inside the main chamber, carefully weigh the required amount of PhDavePhos.

  • Solution Preparation: Transfer the weighed solid into the designated reaction flask and add the appropriate volume of degassed solvent.

  • Sealing: Securely seal the reaction vessel before removing it from the glovebox.

Schlenk Line Technique

For laboratories without a glovebox, a Schlenk line is a viable alternative for handling air-sensitive reagents.

Step-by-Step Schlenk Line Protocol:

  • Glassware Preparation: Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas.

  • Inert Atmosphere: Assemble the Schlenk flask and connect it to the Schlenk line. Evacuate the flask and backfill with inert gas, repeating this cycle at least three times.

  • Solid Addition: Under a positive flow of inert gas, quickly add the pre-weighed PhDavePhos to the flask.

  • Solvent and Reagent Addition: Add degassed solvents and other liquid reagents via a gas-tight syringe through a rubber septum.

Emergency Procedures: Spills and Exposure

Prompt and correct response to spills and personal exposure is critical to mitigating harm.

Emergency Response Workflow for a PhDavePhos Spill:

cluster_0 Immediate Actions cluster_1 Spill Containment (Small Spill) cluster_2 Cleanup and Decontamination cluster_3 Waste Disposal A Alert personnel in the immediate area. B If the spill is large or involves a fire, evacuate and call emergency services. A->B C Don appropriate PPE. A->C D Cover the spill with an inert absorbent material (e.g., sand, vermiculite). C->D E Carefully sweep the absorbed material into a designated waste container. D->E F Decontaminate the spill area with a mild detergent and water. E->F G Wipe the area dry. F->G H Seal and label the waste container as hazardous waste. G->H I Arrange for disposal through your institution's hazardous waste program. H->I

Caption: Emergency response workflow for a PhDavePhos spill.

Spill Response
  • Minor Spill:

    • Alert colleagues in the immediate vicinity.

    • Wearing appropriate PPE, cover the spill with a dry, inert absorbent material like sand or vermiculite.

    • Carefully sweep the mixture into a clearly labeled, sealable container for hazardous waste.

    • Clean the spill area with a cloth dampened with a mild detergent solution, followed by a water rinse.

  • Major Spill:

    • Evacuate the laboratory immediately and alert your supervisor and institutional safety office.

    • Prevent entry to the contaminated area.

    • Follow your institution's emergency response procedures.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal and Decontamination Plan

Proper disposal of PhDavePhos and its residues is crucial to prevent environmental contamination and ensure a safe laboratory environment.

Waste Disposal

All materials contaminated with PhDavePhos, including excess reagent, reaction residues, and contaminated lab supplies, must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Quenching (for reactive residues): While a specific protocol for PhDavePhos is not widely published, a general approach for phosphine ligands is cautious oxidation to the more stable phosphine oxide. This should be performed by trained personnel in a fume hood. A common method for similar phosphines involves the slow addition of a mild oxidizing agent, such as 30% hydrogen peroxide, to a cooled solution of the phosphine-containing waste.[7] Caution: This reaction can be exothermic.

  • Collection: Collect all quenched and unquenched waste in a designated, labeled, and sealed hazardous waste container.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in regular trash.[8]

Glassware Decontamination

Thorough cleaning of glassware is essential to prevent cross-contamination of future experiments.

Step-by-Step Glassware Decontamination Protocol:

  • Initial Rinse: In a fume hood, rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the organic residues. Collect this rinse as hazardous waste.

  • Detergent Wash: Wash the glassware with a laboratory-grade detergent and hot water.[9][10] Use a brush to scrub all surfaces.

  • Tap Water Rinse: Rinse the glassware thoroughly with tap water to remove all traces of the detergent.

  • Deionized Water Rinse: Rinse the glassware multiple times with deionized water.

  • Drying: Dry the glassware in an oven before its next use.

By adhering to these detailed safety and handling protocols, researchers can confidently and safely utilize this compound in their synthetic endeavors, ensuring both personal safety and the integrity of their scientific work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.